molecular formula C15H11BrN2O B195695 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide CAS No. 59690-97-0

10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide

Cat. No.: B195695
CAS No.: 59690-97-0
M. Wt: 315.16 g/mol
InChI Key: FGWUKVYDIGVLTD-UHFFFAOYSA-N
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Description

Carbamazepine EP Impurity G is an impurity of Carbamazepine, a medication used in the treatment of epilepsy and neuropathic pain.

Properties

IUPAC Name

5-bromobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-9H,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWUKVYDIGVLTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208399
Record name 10-Bromocarbamazepine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59690-97-0
Record name 10-Bromocarbamazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059690970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Bromocarbamazepine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-BROMO-5H-DIBENZO(B,F)AZEPINE-5-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6424369828
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide, a key chemical intermediate and known impurity in the synthesis of carbamazepine and its derivatives. Also known as 10-Bromocarbamazepine, this compound is of significant interest to medicinal chemists and pharmaceutical development scientists. This document delineates its physicochemical characteristics, synthesis, chemical reactivity, and analytical characterization. Furthermore, it discusses its primary applications as a building block in the development of novel therapeutic agents and its relevance in the quality control of related active pharmaceutical ingredients (APIs). Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Introduction

This compound (commonly referred to as 10-Bromocarbamazepine) is a derivative of the well-known anticonvulsant drug carbamazepine.[1] Its core structure is the dibenzo[b,f]azepine tricycle, which is a privileged scaffold in medicinal chemistry, forming the basis for numerous neurologically active compounds. The presence of a bromine atom at the 10-position and a carboxamide group at the 5-position of the azepine ring confers unique reactivity to this molecule, making it a versatile intermediate for further chemical modifications.

While not typically used as a therapeutic agent itself, its significance lies in its role as a precursor in the synthesis of various carbamazepine analogues and other novel chemical entities.[2] Its appearance as an impurity in carbamazepine underscores the importance of its characterization and control in pharmaceutical manufacturing.[1] This guide aims to provide a detailed repository of its basic properties to aid researchers in their synthetic and analytical endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and analytical method development.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₁BrN₂O[3]
Molecular Weight 315.16 g/mol [4]
CAS Number 59690-97-0[1]
Appearance White to off-white powderInferred from general chemical properties
Melting Point Data not consistently available in searched literature.[2]
Boiling Point 463.1 ± 55.0 °C (Predicted)[3]
Density 1.584 ± 0.06 g/cm³ (Predicted)[3]
Solubility Practically insoluble in water. Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Specific solubility data is not readily available, but is expected to be similar to carbamazepine.[5][6]
pKa 13.81 ± 0.40 (Predicted)[2]

Note: Some physical properties, such as boiling point and density, are predicted values and should be considered as estimates. Experimental verification is recommended.

Synthesis and Chemical Reactivity

The synthesis of this compound is conceptually linked to the manufacturing processes of carbamazepine and its derivatives. A common synthetic precursor is 5H-dibenzo[b,f]azepine-5-carbonyl chloride.

G cluster_synthesis Synthetic Pathway Start 5H-Dibenzo[b,f]azepine-5-carbonyl chloride Step1 Bromination Start->Step1 Br₂ Intermediate 10-Bromo-5H-dibenzo[b,f]azepine-5-carbonyl chloride Step1->Intermediate Step2 Amination Intermediate->Step2 NH₃ Product This compound Step2->Product

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis from 5H-Dibenzo[b,f]azepine-5-carbonyl chloride

This protocol is a representative synthesis based on established chemical transformations for this class of compounds.

Step 1: Bromination of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride

  • Dissolve 5H-Dibenzo[b,f]azepine-5-carbonyl chloride in a suitable inert solvent (e.g., dichloromethane or chloroform).

  • Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture at room temperature, while protecting from light.

  • Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield crude 10-Bromo-5H-dibenzo[b,f]azepine-5-carbonyl chloride.

Step 2: Amination of 10-Bromo-5H-dibenzo[b,f]azepine-5-carbonyl chloride

  • Dissolve the crude 10-Bromo-5H-dibenzo[b,f]azepine-5-carbonyl chloride in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane.

  • Cool the solution in an ice bath and bubble ammonia gas through the mixture or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Filter the reaction mixture to remove ammonium chloride precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford pure this compound.

Chemical Reactivity

The reactivity of this compound is primarily centered around the bromine atom at the 10-position, which can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new functional groups. The carboxamide moiety can undergo hydrolysis under strong acidic or basic conditions. The dibenzo[b,f]azepine ring system is generally stable but can be susceptible to oxidation under harsh conditions.

Analytical Characterization

Accurate analytical characterization is paramount for confirming the identity and purity of this compound. Commercial suppliers often provide access to analytical data such as NMR, HPLC, and LC-MS.[7]

G cluster_analytical Analytical Workflow Compound 10-Bromo-5H-dibenzo[b,f]azepine- 5-carboxamide NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (LC-MS, HRMS) Compound->MS Chromatography Chromatography (HPLC, TLC) Compound->Chromatography IR Infrared Spectroscopy Compound->IR Structure Structure Confirmation & Purity Assessment NMR->Structure MS->Structure Chromatography->Structure IR->Structure

Caption: Analytical techniques for the characterization of the compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dibenzo[b,f]azepine core, a singlet for the olefinic proton at the 11-position (if not coupled to the bromine), and signals for the carboxamide protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the olefinic carbons, and the carbonyl carbon of the carboxamide group.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, and C-H and C=C stretching of the aromatic rings.

Applications in Research and Drug Development

The primary application of this compound is as a versatile chemical intermediate.[2] Its utility stems from the ability to further functionalize the molecule at the 10-position.

  • Synthesis of Carbamazepine Derivatives: It serves as a key starting material for the synthesis of novel analogues of carbamazepine with potentially improved pharmacological profiles, such as enhanced efficacy, better tolerability, or altered pharmacokinetic properties.

  • Development of Novel CNS Agents: The dibenzo[b,f]azepine scaffold is a well-established pharmacophore for central nervous system (CNS) targets. This bromo-intermediate allows for the introduction of diverse substituents to explore structure-activity relationships for various neurological and psychiatric disorders.

  • Reference Standard: As a known impurity of carbamazepine, it is used as a certified reference material in the quality control of pharmaceutical formulations to ensure the purity and safety of the final drug product.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound in a laboratory setting.

  • Hazard Classification: It is classified as acutely toxic if swallowed and is suspected of damaging fertility or the unborn child.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable chemical entity for researchers and professionals in the field of drug discovery and development. Its role as a key intermediate provides a gateway to a wide array of novel dibenzo[b,f]azepine derivatives with potential therapeutic applications. A thorough understanding of its basic properties, synthesis, and handling, as outlined in this guide, is crucial for its effective and safe utilization in advancing pharmaceutical research.

References

An In-Depth Technical Guide on the Synthesis Pathway and Mechanism of 10-Bromocarbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the synthesis of 10-Bromocarbamazepine, an important impurity and active metabolite of Carbamazepine.[1] The content herein is curated for researchers, scientists, and professionals in drug development, focusing on the chemical pathways, underlying mechanisms, and practical considerations for its preparation.

Introduction: The Significance of 10-Bromocarbamazepine

Carbamazepine (CBZ), chemically known as 5H-dibenzo[b,f]azepine-5-carboxamide, is a first-line antiepileptic drug also prescribed for neuropathic pain and bipolar disorder.[2][3] Its therapeutic action is primarily mediated by blocking voltage-gated sodium channels in neurons, which stabilizes hyperexcited nerve membranes and inhibits repetitive neuronal firing.[4][5] The metabolism of Carbamazepine is complex, primarily occurring in the liver via the cytochrome P450 3A4 isoenzyme to form its active metabolite, Carbamazepine-10,11-epoxide.[3][5][] This epoxide is then hydrolyzed to the inactive trans-10,11-diol metabolite.[3][7]

10-Bromocarbamazepine (10-Bromo-5H-dibenz[b,f]azepine-5-carboxamide) is recognized as a significant impurity in Carbamazepine synthesis and can also arise as a metabolite.[1][8] Understanding its synthesis is crucial for quality control in pharmaceutical manufacturing and for toxicological and pharmacological studies. The core structure of Carbamazepine features a dibenzo[b,f]azepine tricycle with a double bond at the 10,11-position, which is the most chemically reactive site.[1] This guide will focus on the targeted synthesis of 10-Bromocarbamazepine through the bromination of this allylic/benzylic position.

Core Synthesis Pathway: Allylic/Benzylic Bromination of Carbamazepine

The most direct and widely employed method for the synthesis of 10-Bromocarbamazepine is the radical bromination of Carbamazepine at the C-10 position. This position is both allylic to the C10-C11 double bond and benzylic to one of the aromatic rings, making it susceptible to radical substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically in the presence of a radical initiator.[9][10]

Reaction Mechanism: A Step-by-Step Analysis

The Wohl-Ziegler reaction describes the allylic and benzylic bromination of hydrocarbons using NBS.[9][11] The mechanism proceeds through a free-radical chain reaction, which can be broken down into three key stages: initiation, propagation, and termination.

1. Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation.[9][12] This generates initiator radicals which then abstract a hydrogen atom from trace amounts of HBr present, or react with NBS to generate a bromine radical (Br•).

2. Propagation: This stage consists of a two-step cycle:

  • Step 2a: Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the C-10 position of Carbamazepine. This is the rate-determining step and is favored due to the formation of a resonance-stabilized allylic/benzylic radical. The stability of this radical intermediate is a key driving force for the reaction.[13]

  • Step 2b: Bromine Transfer: The resulting Carbamazepine radical reacts with a molecule of bromine (Br2), which is present in low concentrations, to form 10-Bromocarbamazepine and a new bromine radical.[14] This new bromine radical can then participate in another cycle of propagation.

A crucial aspect of using NBS is that it maintains a low, steady concentration of Br2. The hydrogen bromide (HBr) generated in Step 2a reacts with NBS to produce succinimide and a molecule of Br2.[13] This controlled generation of Br2 is essential to favor the radical substitution pathway over competing electrophilic addition to the double bond.[10][14]

3. Termination: The chain reaction is terminated when two radicals combine. This can occur in various ways, such as the combination of two bromine radicals to form Br2, or a bromine radical with a Carbamazepine radical.

Visualization of the Synthesis Pathway

Synthesis_Pathway Carbamazepine Carbamazepine Bromocarbamazepine 10-Bromocarbamazepine Carbamazepine->Bromocarbamazepine Allylic Bromination NBS NBS, Radical Initiator (AIBN) Solvent CCl4, reflux

Caption: Direct synthesis of 10-Bromocarbamazepine from Carbamazepine.

Visualizing the Reaction Mechanism

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat/Light Br• Br• 2 R•->Br• + NBS (trace HBr) Carbamazepine Carbamazepine Carbamazepine_Radical Carbamazepine_Radical Carbamazepine->Carbamazepine_Radical + Br• 10-Bromocarbamazepine 10-Bromocarbamazepine Carbamazepine_Radical->10-Bromocarbamazepine + Br2 HBr HBr Br2 Br2 HBr->Br2 + NBS

Caption: Radical chain mechanism for the bromination of Carbamazepine.

Experimental Protocol: A Practical Guide

The following protocol is a representative procedure for the synthesis of 10-Bromocarbamazepine.

Materials:

  • Carbamazepine

  • N-Bromosuccinimide (NBS)[15]

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide[12]

  • Carbon tetrachloride (CCl4) or other suitable anhydrous, non-polar solvent

  • Sodium thiosulfate solution (aqueous)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., cyclohexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Carbamazepine in anhydrous carbon tetrachloride.

  • Addition of Reagents: To this solution, add N-Bromosuccinimide and a catalytic amount of AIBN or benzoyl peroxide.[9][12]

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system, such as cyclohexane, to yield pure 10-Bromocarbamazepine.[16]

Quantitative Data Summary

ParameterValue/ConditionReference
Starting Material Carbamazepine[1]
Reagent N-Bromosuccinimide (NBS)[9][15]
Initiator AIBN or Benzoyl Peroxide[9][12]
Solvent Carbon Tetrachloride (CCl4)[9][12]
Reaction Temperature Reflux[9][12]
Reaction Time Varies (monitored by TLC)-
Purification Method Column Chromatography/Recrystallization[16]

Alternative Synthesis Considerations

While direct bromination of Carbamazepine is the most common route, other pathways could theoretically be explored, although they are less direct. For instance, synthesis could potentially start from a pre-brominated precursor to the dibenzo[b,f]azepine core, followed by cyclization and functional group manipulation. However, these multi-step syntheses are generally less efficient. Another possibility involves the reaction of 10,11-Epoxycarbamazepine with a bromide source under specific conditions, though this would likely lead to a mixture of products.

Conclusion

The synthesis of 10-Bromocarbamazepine is a classic example of a Wohl-Ziegler allylic/benzylic bromination. A thorough understanding of the radical chain mechanism is paramount for optimizing reaction conditions and maximizing the yield of the desired product while minimizing side reactions. The use of N-Bromosuccinimide is key to maintaining a low concentration of molecular bromine, thereby favoring the desired radical substitution over electrophilic addition. This guide provides the foundational knowledge and a practical framework for researchers and professionals engaged in the synthesis and analysis of Carbamazepine and its related compounds.

References

Chemical structure and IUPAC name of 10-Bromocarbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 10-Bromocarbamazepine: Structure, Analysis, and Biological Context

Abstract

This technical guide provides a comprehensive scientific overview of 10-Bromocarbamazepine, a critical derivative and known impurity of the widely used anticonvulsant drug, Carbamazepine. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's precise chemical structure and IUPAC nomenclature, summarizes its key physicochemical properties, and presents a detailed protocol for its analytical quantification via High-Performance Liquid Chromatography (HPLC). Furthermore, we explore its biological relevance, its relationship to the metabolic pathway of its parent compound, and its application as a crucial reference standard in pharmaceutical quality control and neuroresearch.

Introduction: Defining 10-Bromocarbamazepine

10-Bromocarbamazepine is a halogenated derivative of Carbamazepine, a cornerstone therapeutic for epilepsy and neuropathic pain.[1][2] Its chemical scaffold is the 5H-dibenzo[b,f]azepine ring system, functionalized with a carboxamide group at the 5-position—a feature essential for the pharmacological activity of Carbamazepine. The defining characteristic of this molecule is the substitution of a bromine atom at the 10-position of the azepine ring.

While structurally similar to its parent drug, 10-Bromocarbamazepine is primarily encountered in the pharmaceutical industry as a process-related impurity in the synthesis of Carbamazepine.[1][3][4] As such, its detection and quantification are of paramount importance for ensuring the purity, safety, and efficacy of Carbamazepine drug substances and finished products. Beyond its role in quality control, 10-Bromocarbamazepine serves as a valuable tool in neuroresearch, offering a molecular probe to investigate the structure-activity relationships of ion channel modulators.[1]

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule begins with its unambiguous identification and a summary of its physical characteristics.

Chemical Structure

The core of 10-Bromocarbamazepine is a tricyclic system where two benzene rings are fused to a central seven-membered azepine ring. A carboxamide group (-C(=O)NH₂) is attached to the nitrogen atom (position 5) of the azepine ring. The key modification distinguishing it from Carbamazepine is the presence of a bromine atom on one of the olefinic carbons (position 10) of the central ring.

Chemical Structure of 10-BromocarbamazepineFigure 1: 2D Chemical Structure of 10-Bromocarbamazepine.

IUPAC Nomenclature

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide .[5] Let's deconstruct this name:

  • dibenzo[b,f]azepine : This describes the core tricyclic structure, indicating two ("di") benzene ("benzo") rings fused to an azepine ring at the 'b' and 'f' faces.

  • 5H- : This specifies that the nitrogen atom at position 5 of the heterocyclic ring is bonded to a hydrogen atom (in the absence of other substituents).

  • 10-Bromo- : This indicates the presence of a bromine (Br) substituent at position 10 of the dibenzo[b,f]azepine ring system.

  • -5-carboxamide : This denotes that a carboxamide group is attached to the nitrogen atom at position 5, replacing the hydrogen.

Physicochemical Data

The essential physicochemical properties of 10-Bromocarbamazepine are summarized in the table below. This data is critical for designing analytical methods, understanding solubility, and planning synthetic or purification strategies.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
Synonyms Carbamazepine EP Impurity G, 5-bromobenzo[b][5]benzazepine-11-carboxamideLookChem[1], PubChem[5]
CAS Number 59690-97-0PubChem[5]
Molecular Formula C₁₅H₁₁BrN₂OPubChem[5]
Molecular Weight 315.17 g/mol PubChem[5], Parchem[6]
Boiling Point 463.1 °C at 760 mmHg (Predicted)LookChem[1]
Density 1.584 g/cm³ (Predicted)LookChem[1]
XLogP3 2.9PubChem[5]
Appearance Solid (Form not specified)N/A
Storage Sealed in dry, Room TemperatureLookChem[1]

Analytical Methodology: Quantification by HPLC

As a known impurity, robust analytical methods for the detection and quantification of 10-Bromocarbamazepine are essential. High-Performance Liquid Chromatography (HPLC) is the method of choice due to its specificity, sensitivity, and precision.[7][8]

Protocol: Isocratic HPLC Method for Quantification of 10-Bromocarbamazepine in Carbamazepine Drug Substance

This protocol is based on established liquid chromatographic methods for Carbamazepine and its related compounds.[8]

Expertise & Experience: The causality behind this protocol lies in achieving chromatographic separation based on polarity. Carbamazepine and 10-Bromocarbamazepine are structurally similar, but the bromine atom slightly increases the lipophilicity and alters the electronic properties of the molecule, allowing for differential retention on a suitable stationary phase.

Trustworthiness: This protocol is self-validating through the inclusion of system suitability tests (SSTs). The SSTs ensure that the chromatographic system is performing adequately on the day of analysis, guaranteeing the reliability of the results.

A. Reagents and Materials

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Acetic Acid (Glacial, ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • 10-Bromocarbamazepine Reference Standard (Certified purity)

  • Carbamazepine Drug Substance (Sample for analysis)

B. Equipment

  • HPLC system with UV/Vis Detector

  • Analytical Balance (0.01 mg readability)

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • Syringe filters (0.45 µm, PTFE or suitable)

C. Mobile Phase Preparation (Acetonitrile-Methanol-0.05% Aqueous Acetic Acid, 5:5:90 v/v/v)

  • Prepare 0.05% aqueous acetic acid: Add 0.5 mL of glacial acetic acid to a 1 L volumetric flask and bring to volume with deionized water. Mix thoroughly.

  • In a suitable solvent reservoir, combine 50 mL of Acetonitrile, 50 mL of Methanol, and 900 mL of the 0.05% aqueous acetic acid solution.

  • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).

    • Rationale: Degassing prevents the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise, ensuring accurate quantification.

D. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of 10-Bromocarbamazepine Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Solution (e.g., 1 mg/mL of Carbamazepine): Accurately weigh approximately 50 mg of the Carbamazepine drug substance into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter into HPLC vials before analysis.

    • Rationale: Filtering removes particulates that could clog the column or tubing, protecting the instrument and ensuring reproducible injections.

E. Chromatographic Conditions

  • Column: Diol, 5 µm particle size (e.g., 250 mm x 4.6 mm)[7][8]

    • Rationale: A diol column provides a moderately polar stationary phase, offering a unique selectivity suitable for separating the structurally similar Carbamazepine and its impurities.

  • Mobile Phase: As prepared in Section C.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 210 nm

    • Rationale: 210 nm is a common wavelength for detecting aromatic compounds that may lack strong chromophores at higher wavelengths, providing good sensitivity for both the parent drug and its impurities.[9]

  • Injection Volume: 20 µL

  • Run Time: Approximately 10 minutes (ensure elution of all components)

F. System Suitability & Data Analysis

  • Inject the mid-level calibration standard (e.g., 1.0 µg/mL) five times.

  • Calculate the Relative Standard Deviation (RSD) for the peak area and retention time. The acceptance criteria are typically RSD ≤ 2.0% for peak area and ≤ 1.0% for retention time.

  • Generate a calibration curve by plotting the peak area of 10-Bromocarbamazepine versus its concentration for the working standards. Perform a linear regression (R² should be ≥ 0.999).

  • Inject the sample solution. Identify the 10-Bromocarbamazepine peak by comparing its retention time to that of the standard.

  • Quantify the amount of 10-Bromocarbamazepine in the sample using the calibration curve. Express the result as a percentage (w/w) of the Carbamazepine drug substance.

Biological Context and Significance

Relationship to Carbamazepine's Mechanism and Metabolism

The primary mechanism of action for Carbamazepine involves the inhibition of voltage-gated sodium channels (VGSCs).[][11] By binding to the channel in its inactivated state, Carbamazepine reduces the repetitive firing of action potentials, which is the basis of its anticonvulsant effect.[][12] Due to its profound structural similarity, it is hypothesized that 10-Bromocarbamazepine may exert a similar modulatory effect on VGSCs, although the presence of the bulky and electronegative bromine atom at the 10-position could alter its binding affinity and pharmacological profile.

Carbamazepine undergoes complex metabolism in the liver, primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[][13] The major metabolic pathway is the formation of a pharmacologically active metabolite, Carbamazepine-10,11-epoxide.[][14] This epoxide is then hydrolyzed by microsomal epoxide hydrolase to the inactive trans-10,11-dihydroxy-carbamazepine.[14] 10-Bromocarbamazepine is not a metabolite but a synthetic impurity. Understanding the established metabolic fate of the parent drug is crucial for toxicological assessments of any related impurities.

Visualization of Carbamazepine Metabolism and Impurity Relationship

The following diagram illustrates the primary metabolic pathway of Carbamazepine and highlights the position of 10-Bromocarbamazepine as a related synthetic compound rather than a product of biotransformation.

Carbamazepine_Metabolism cluster_synthesis Synthesis & Formulation cluster_metabolism Hepatic Metabolism CBZ Carbamazepine Enzyme1 CYP3A4 CBZ->Enzyme1 Impurity 10-Bromocarbamazepine (Synthetic Impurity) Epoxide Carbamazepine-10,11-epoxide (Active Metabolite) Enzyme2 Epoxide Hydrolase Epoxide->Enzyme2 Diol trans-10,11-Dihydroxy-CBZ (Inactive Metabolite) Enzyme1->Epoxide Epoxidation Enzyme2->Diol Hydrolysis

Caption: Metabolic pathway of Carbamazepine and the role of 10-Bromocarbamazepine.

Conclusion

10-Bromocarbamazepine is a molecule of significant technical interest, bridging the fields of synthetic chemistry, analytical science, and pharmacology. While its primary role is that of a process impurity in Carbamazepine manufacturing, its structural analogy to a potent neuro-active drug makes it a subject of research interest. The detailed structural information and the robust analytical protocol provided in this guide serve as a foundational resource for professionals in pharmaceutical development and quality assurance, ensuring the safe and effective use of Carbamazepine. Further investigation into the specific pharmacological activity of 10-Bromocarbamazepine may yet uncover novel insights into the modulation of neuronal ion channels.

References

10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide (10-Bromocarbamazepine)

Introduction

This compound, more commonly known by its synonym 10-Bromocarbamazepine, is a critical molecule in the field of pharmaceutical sciences.[1] While not a therapeutic agent itself, its significance arises from its status as a primary impurity and potential metabolite of Carbamazepine, a first-line anticonvulsant and mood-stabilizing drug.[1][2] For researchers, analytical scientists, and drug development professionals, understanding the physicochemical properties, synthesis, and analytical quantification of this compound is paramount for ensuring the quality, safety, and efficacy of Carbamazepine-based drug products. This guide provides a comprehensive technical overview, grounded in established scientific principles, to serve as an authoritative resource.

Core Molecular and Physicochemical Profile

Precise identification is the foundation of all further chemical analysis. The core identifiers and properties of 10-Bromocarbamazepine are summarized below.

Chemical Identity
IdentifierValueSource
IUPAC Name 5-bromobenzo[b][3]benzazepine-11-carboxamidePubChem[1]
Common Synonyms 10-Bromocarbamazepine, Carbamazepine EP Impurity GPubChem[1]
CAS Number 59690-97-0SCBT, PubChem[1][4]
Molecular Formula C15H11BrN2OVertex AI Search, ChemBK[3][5]
Molecular Weight 315.16 g/mol Vertex AI Search, PubChem[1][3]
Physicochemical Data

The following table outlines key predicted physicochemical properties that influence its behavior in analytical systems and biological matrices.

PropertyPredicted ValueSource
Density 1.584 ± 0.06 g/cm³ChemBK[5]
Boiling Point 463.1 ± 55.0 °CChemBK[5]
XLogP3 2.9PubChem[1]

Synthesis and Formation Logic

10-Bromocarbamazepine is not typically synthesized as a desired end-product but rather as a certified reference material for analytical purposes. Its formation is intrinsically linked to the synthesis of Carbamazepine. The most logical origin is the direct bromination of the Carbamazepine molecule at the 10-position of the dibenzo[b,f]azepine ring, a position activated towards electrophilic substitution.

This reaction can occur if brominating agents or residual bromine are present as impurities during the manufacturing process of Carbamazepine. Understanding this pathway is crucial for process chemists aiming to control and minimize the formation of this impurity.

Synthesis_Pathway carbamazepine Carbamazepine (C₁₅H₁₂N₂O) product 10-Bromocarbamazepine (C₁₅H₁₁BrN₂O) carbamazepine->product Bromination at C10 reagent Electrophilic Brominating Agent (e.g., NBS, Br₂) reagent->product

Caption: Proposed synthetic origin of 10-Bromocarbamazepine via electrophilic bromination.

Role in Pharmaceutical Analysis and Drug Development

The primary application of 10-Bromocarbamazepine is as an analytical standard.[6] This role is a direct consequence of regulatory demands for stringent impurity profiling of all active pharmaceutical ingredients (APIs).

The Imperative of a Certified Reference Material

In pharmaceutical quality control, the adage "you can't quantify what you can't identify" holds true. A Certified Reference Material (CRM) of 10-Bromocarbamazepine serves as a self-validating benchmark for analytical methods.

  • Method Validation: The CRM is indispensable for validating the specificity of chromatographic methods (e.g., HPLC, UPLC). By spiking the API with the CRM, analysts can prove that the method can separate the impurity from the main component and other potential impurities.

  • Quantification: It allows for the accurate quantification of the impurity level in batches of Carbamazepine. A precise concentration of the CRM is used to create a calibration curve, against which the impurity peak in the API sample is measured.

  • Trustworthiness: Using a well-characterized CRM from a reputable source ensures the reliability and reproducibility of quality control data, which is essential for regulatory submissions and batch release.

Standard Analytical Protocols: HPLC Impurity Profiling

The following is a representative, detailed protocol for the quantification of 10-Bromocarbamazepine in a Carbamazepine API sample. The choices within this protocol are driven by the chemical nature of the analyte and the need for a robust, reproducible system.

Experimental Protocol: Reverse-Phase HPLC

Objective: To separate and quantify this compound in a Carbamazepine drug substance.

Methodology Rationale: A reverse-phase HPLC method is selected due to the non-polar, aromatic nature of both Carbamazepine and its brominated analogue. A C18 stationary phase provides the necessary hydrophobic interactions for effective separation.

Step-by-Step Procedure:

  • Preparation of Standard Solution (STD):

    • Accurately weigh approximately 10 mg of 10-Bromocarbamazepine CRM.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final volume of 100.0 mL to create a stock solution.

    • Perform a serial dilution to achieve a final concentration of ~1.0 µg/mL. This concentration is chosen to be representative of a typical impurity reporting threshold (e.g., 0.1%).

  • Preparation of Sample Solution (SMP):

    • Accurately weigh approximately 100 mg of the Carbamazepine API.

    • Dissolve in the same diluent (1:1 acetonitrile/water) to a final volume of 100.0 mL. This creates a sample concentration of ~1.0 mg/mL.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 70% B

      • 25-30 min: 70% to 30% B

      • 30-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 285 nm.

    • Injection Volume: 10 µL.

  • Analysis and Calculation:

    • Inject the standard and sample solutions.

    • Identify the 10-Bromocarbamazepine peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Calculate the percentage of the impurity using the formula: % Impurity = (Area_Imp_SMP / Area_STD) * (Conc_STD / Conc_SMP) * 100

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh_std Weigh CRM Standard dissolve_std Dissolve & Dilute STD weigh_std->dissolve_std weigh_smp Weigh API Sample dissolve_smp Dissolve SMP weigh_smp->dissolve_smp inject Inject into HPLC System dissolve_std->inject dissolve_smp->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection at 285 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Impurity % integrate->calculate report Final Report calculate->report

Caption: Standard workflow for HPLC-based impurity profiling of 10-Bromocarbamazepine.

Safety and Handling

As a chemical substance, 10-Bromocarbamazepine requires careful handling. The GHS classification indicates significant hazards.[1]

Hazard InformationGHS Classification
Pictograms Skull and Crossbones, Health Hazard
Signal Word Danger
Hazard Statements H301: Toxic if swallowed. H361: Suspected of damaging fertility or the unborn child.
Precautionary Statements P203, P264, P270, P280, P301+P316, P405

Handling Recommendations:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[3]

  • Handling: Avoid creating dust. Use appropriate weighing techniques (e.g., weighing paper, enclosed balance).

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than a mere molecular structure; it is a vital tool for ensuring pharmaceutical quality. Its primary identity as a key impurity of Carbamazepine places it at the center of analytical and regulatory scrutiny in drug manufacturing. By serving as a certified reference material, it enables scientists to develop and validate robust analytical methods, ultimately safeguarding patient health by ensuring the purity and safety of a widely used medication. A thorough understanding of its properties, origins, and analytical protocols is, therefore, an indispensable asset for any professional in the field of drug development and quality assurance.

References

An In-depth Technical Guide to 10-Bromocarbamazepine: Properties, Analysis, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Duality

10-Bromocarbamazepine is a halogenated derivative of Carbamazepine, a cornerstone anticonvulsant and mood-stabilizing drug. This guide provides a comprehensive technical overview of 10-Bromocarbamazepine, a compound of significant interest for two primary reasons. First, it is recognized as "Carbamazepine EP Impurity G," a process-related impurity in the synthesis of Carbamazepine, making its characterization and control critical for pharmaceutical quality assurance.[1][2][3] Second, it is utilized as a neuroprotective agent in research settings, suggesting potential, albeit less explored, pharmacological activity.[2] This dual identity necessitates a thorough understanding of its physicochemical properties, analytical methodologies, and synthetic pathways to support both drug development and neuroscience research.

This document moves beyond a simple data sheet, offering insights into the causality behind analytical choices and synthetic strategies, grounded in established chemical principles.

Section 1: Core Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its handling, formulation, and analysis. While some experimental values for 10-Bromocarbamazepine are not widely published, a combination of database information and predictive modeling provides a robust profile.

Identification and Structural Data
PropertyValueSource
IUPAC Name 5-bromobenzo[b][1]benzazepine-11-carboxamide[1]
Synonyms 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide; Carbamazepine EP Impurity G[1][2][3]
CAS Number 59690-97-0[1][2]
Molecular Formula C₁₅H₁₁BrN₂O[1][4]
Molecular Weight 315.16 g/mol [1]
Monoisotopic Mass 314.00548 Da[1]
Thermal and Physical Characteristics

Many of the thermal properties for 10-Bromocarbamazepine are based on predictive models, which serve as valuable estimates for experimental design.

PropertyPredicted ValueSource
Boiling Point 463.1 ± 55.0 °C (at 760 mmHg)-
Density 1.584 ± 0.06 g/cm³-
pKa 13.81 ± 0.40-
Refractive Index 1.706-
Vapor Pressure 9.35 x 10⁻⁹ mmHg (at 25°C)-

Melting Point: An experimental melting point is not consistently reported in peer-reviewed literature. As a crystalline organic solid, it is expected to have a sharp melting point, which serves as a critical indicator of purity. Impurities would lead to a depression and broadening of the melting range.[5][6]

Solubility Profile: Specific solubility data for 10-Bromocarbamazepine is limited. However, based on its structural similarity to Carbamazepine—a molecule with a non-polar tricyclic core and a polar carboxamide group—a comparable solubility profile can be anticipated. Carbamazepine itself is soluble in organic solvents like ethanol, DMSO, and dichloromethane, but only sparingly soluble in aqueous buffers.[7][8] Therefore, 10-Bromocarbamazepine is expected to be soluble in moderately polar to non-polar organic solvents and poorly soluble in water. This characteristic is pivotal for selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and analytical sample preparation.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of 10-Bromocarbamazepine as a reference standard or research chemical.

  • Recommended Storage: Store in a well-sealed container, protected from light and moisture, at room temperature.

  • Stability Profile: Formal stability studies under various conditions (e.g., pH, light, temperature, humidity) are not publicly available. For drug substances, such studies are essential to define re-test periods and storage conditions.[9][10] Stress testing, involving exposure to heat, humidity, oxidation, and photolysis, is a standard approach to identify potential degradation products and establish degradation pathways.[10] Given the dibenzazepine nucleus, the compound may be susceptible to oxidation and hydrolysis under harsh conditions.

Section 2: Chemical Structure & Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure. While a complete set of published spectra for 10-Bromocarbamazepine is unavailable, its spectral characteristics can be reliably predicted from its constituent functional groups.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing RefStd Weigh Reference Standard Stock Stock Solution (100 µg/mL) RefStd->Stock Dissolve Sample Weigh Test Sample SampleSol Sample Solution Sample->SampleSol Dissolve Solvent Prepare Diluent (e.g., 50:50 ACN:H₂O) Solvent->Stock Solvent->SampleSol WorkingStd Working Standards (Calibration Curve) Stock->WorkingStd Serial Dilution Inject Inject Standards & Sample SampleSol->Inject WorkingStd->Inject Equilibrate Equilibrate C18 Column (Mobile Phase) Equilibrate->Inject Detect UV Detection (210 nm) Inject->Detect Chromatogram Generate Chromatograms Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate CalCurve Construct Calibration Curve Integrate->CalCurve From Standards Quantify Calculate Concentration / Purity Integrate->Quantify From Sample CalCurve->Quantify Synthesis_Pathway Carbamazepine Carbamazepine Reaction Radical Bromination Carbamazepine->Reaction NBS N-Bromosuccinimide (NBS) + AIBN (initiator) NBS->Reaction Solvent Solvent (e.g., CCl₄) Solvent->Reaction Product 10-Bromocarbamazepine Reaction->Product Reflux

References

An In-depth Technical Guide to 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide: From Obscure Impurity to Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive examination of 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide, a compound more commonly known in pharmaceutical circles as 10-Bromocarbamazepine. Initially identified as a process-related impurity in the manufacturing of the widely-used anticonvulsant carbamazepine, this halogenated derivative has evolved into a valuable synthetic intermediate. This document traces its historical emergence from the shadow of its parent compound, details its synthesis and chemical properties, and explores its contemporary applications in the development of novel dibenzo[b,f]azepine derivatives. This guide is intended for researchers, medicinal chemists, and professionals in drug development who require a deep technical understanding of this molecule.

Introduction: The Dibenzo[b,f]azepine Scaffold

The dibenzo[b,f]azepine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of therapeutic agents targeting the central nervous system (CNS). The most prominent member of this class is carbamazepine, first synthesized by Swiss chemist Walter Schindler at J.R. Geigy AG in 1953.[1][2] Initially investigated for its potential as an antidepressant, its potent anticonvulsant properties were soon discovered, leading to its widespread use in the treatment of epilepsy and neuropathic pain.[1] The success of carbamazepine spurred extensive research into its derivatives, aiming to improve its therapeutic profile, reduce side effects, and explore new pharmacological activities. It is within this context of intense chemical exploration and process refinement that this compound emerged.

Discovery and Historical Context: An Impurity of Significance

The discovery of this compound is intrinsically linked to the manufacturing and analytical characterization of carbamazepine. It is officially recognized in pharmacopeias as "Carbamazepine EP Impurity G".[3] Its history is not one of a targeted discovery but rather of emergence as a process-related impurity. In the synthesis of carbamazepine and its analogues, halogenation of the dibenzo[b,f]azepine ring can occur, leading to the formation of halogenated impurities.

The initial synthesis of carbamazepine by Schindler and subsequent process refinements by various pharmaceutical companies involved multiple steps where the introduction of a bromine atom at the 10-position of the azepine ring could occur, either as a byproduct or from reactions with brominating agents present as trace impurities in reagents or solvents. The double bond at the 10,11-position of the iminostilbene ring is a reactive site, susceptible to electrophilic addition, a common mechanism for bromination.[1]

The formal identification and characterization of 10-Bromocarbamazepine as a specific impurity became crucial with the advent of more sophisticated analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), which allowed for the separation and identification of minor components in bulk drug substances.[4] Regulatory agencies' increasing demand for stringent impurity profiling in active pharmaceutical ingredients (APIs) necessitated the synthesis and characterization of these impurities as reference standards to ensure the quality, safety, and efficacy of carbamazepine formulations.[1][]

Chemical Synthesis and Characterization

The synthesis of this compound is now well-documented, primarily approached through the direct bromination of carbamazepine or its precursors.

Synthetic Pathways

A primary route to 10-Bromocarbamazepine involves the direct bromination of carbamazepine. This reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator or under UV irradiation. The reaction proceeds via a free-radical mechanism, targeting the allylic position of the dibenzo[b,f]azepine ring system.

An alternative pathway involves the bromination of an earlier intermediate in the carbamazepine synthesis, such as 5H-dibenzo[b,f]azepine (iminostilbene), followed by the introduction of the carboxamide group at the 5-position.

More recently, 10-Bromocarbamazepine has been utilized as a key intermediate in the synthesis of other dibenzo[b,f]azepine derivatives, particularly in the development of oxcarbazepine and its analogues. In these synthetic schemes, the bromo-substituent serves as a leaving group or a handle for further chemical transformations.

Experimental Protocol: Synthesis of this compound from Carbamazepine

  • Materials:

    • Carbamazepine (1 equivalent)

    • N-Bromosuccinimide (NBS) (1.1 equivalents)

    • AIBN (Azobisisobutyronitrile) (catalytic amount)

    • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Procedure:

    • To a solution of carbamazepine in CCl₄, add NBS and a catalytic amount of AIBN.

    • Reflux the reaction mixture under an inert atmosphere for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove succinimide.

    • Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₅H₁₁BrN₂O
Molecular Weight 315.16 g/mol
CAS Number 59690-97-0
Appearance White to off-white crystalline solid
Melting Point Not consistently reported
Solubility Soluble in chlorinated solvents and other organic solvents; sparingly soluble in alcohols; practically insoluble in water.

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons of the two benzene rings and the vinylic proton at the 11-position. The introduction of the bromine atom at the 10-position causes a downfield shift of the adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the 15 carbon atoms, with the carbon bearing the bromine atom appearing at a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C=O stretching of the carboxamide group, as well as C-H and C=C stretching of the aromatic rings.

Modern Applications in Drug Development

While initially viewed as an undesirable impurity, this compound has found a significant role as a versatile synthetic intermediate in the development of second and third-generation dibenzo[b,f]azepine-based drugs.

Intermediate in Oxcarbazepine Synthesis

One of the most notable applications of 10-Bromocarbamazepine is as a precursor in some synthetic routes to oxcarbazepine. Oxcarbazepine, the 10-keto analogue of carbamazepine, was developed to have a better tolerability profile. Synthetic strategies can involve the introduction of the bromo group at the 10-position, which is then converted to a hydroxyl or keto group through subsequent reactions.

Scaffold for Novel Derivatives

The bromine atom at the 10-position serves as a convenient handle for introducing a wide variety of functional groups via nucleophilic substitution or cross-coupling reactions. This has enabled medicinal chemists to synthesize libraries of novel carbamazepine analogues with modified pharmacological profiles. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties, leading to the discovery of new drug candidates for a range of neurological disorders.

Conclusion

The story of this compound is a compelling example of the evolution of a molecule from an overlooked process impurity to a valuable tool in medicinal chemistry. Its history is a testament to the advancements in analytical chemistry that have enabled the detailed characterization of pharmaceutical products and their minor components. For contemporary researchers, a thorough understanding of the synthesis, properties, and reactivity of this compound is essential for the quality control of carbamazepine and for the innovative design of new and improved dibenzo[b,f]azepine-based therapeutics.

Visualizations

Chemical Structures

Caption: Chemical structures of key dibenzo[b,f]azepine derivatives.

Synthetic Relationship

Carbamazepine Carbamazepine Bromocarbamazepine This compound Carbamazepine->Bromocarbamazepine Bromination (e.g., NBS) Oxcarbazepine Oxcarbazepine Bromocarbamazepine->Oxcarbazepine Hydrolysis/Oxidation Derivatives Novel Derivatives Bromocarbamazepine->Derivatives Further Functionalization

Caption: Synthetic relationship of 10-Bromocarbamazepine.

References

An Investigational Guide to the Biological Activity of 10-Bromocarbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the putative biological activity of 10-Bromocarbamazepine, a halogenated derivative of the widely-used anticonvulsant, Carbamazepine. While direct experimental data on 10-Bromocarbamazepine is limited, this document synthesizes information from structurally related compounds to postulate its likely mechanisms of action, potential pharmacological effects, and key experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel carbamazepine analogs for neurological disorders. We will delve into proposed mechanisms focusing on ion channel modulation and outline detailed methodologies for investigating its neuroprotective and anticonvulsant properties.

Introduction: The Rationale for Investigating 10-Bromocarbamazepine

Carbamazepine has been a cornerstone in the treatment of epilepsy and neuropathic pain for decades. Its mechanism of action is primarily attributed to the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neural membranes. The chemical structure of Carbamazepine, a dibenz[b,f]azepine carboxamide, has been a fertile ground for the development of derivatives with potentially improved efficacy, tolerability, or distinct pharmacological profiles. 10-Bromocarbamazepine, an impurity found in the synthesis of Carbamazepine, represents an intriguing yet understudied analog. The introduction of a bromine atom at the 10-position of the dibenzazepine ring is expected to alter the molecule's electronic and steric properties, potentially influencing its interaction with biological targets. This guide explores the anticipated biological activities of 10-Bromocarbamazepine and provides a roadmap for its systematic investigation.

Postulated Mechanism of Action: Modulation of Voltage-Gated Ion Channels

The primary mechanism of action for many anticonvulsant drugs, including Carbamazepine, is the modulation of voltage-gated ion channels.[1] It is highly probable that 10-Bromocarbamazepine shares this primary target.

Voltage-Gated Sodium Channels (VGSCs)

Carbamazepine exhibits a use-dependent and voltage-dependent blockade of VGSCs, showing a higher affinity for the inactivated state of the channel.[2][3] This preferential binding to the inactivated state is crucial for its therapeutic effect, as it selectively dampens the high-frequency neuronal firing characteristic of seizures, with minimal impact on normal neuronal activity. The bromine substitution in 10-Bromocarbamazepine could modulate this interaction in several ways:

  • Altered Binding Affinity: The electronegativity and size of the bromine atom may enhance or reduce the binding affinity of the molecule to the sodium channel pore.

  • Modified Gating Kinetics: The derivative might influence the kinetics of channel inactivation and recovery, potentially leading to a more potent or prolonged channel blockade.

The following diagram illustrates the proposed interaction of 10-Bromocarbamazepine with the voltage-gated sodium channel.

cluster_Neuron Presynaptic Neuron cluster_Membrane Neuronal Membrane VGSC_Resting VGSC (Resting) VGSC_Open VGSC (Open) VGSC_Resting->VGSC_Open VGSC_Inactive VGSC (Inactive) VGSC_Open->VGSC_Inactive Na_Influx Na+ Influx VGSC_Open->Na_Influx VGSC_Inactive->VGSC_Resting Repolarization Action_Potential Action Potential (High Frequency Firing) Action_Potential->VGSC_Resting Depolarization Na_Influx->Action_Potential Propagation 10_Bromo 10-Bromocarbamazepine 10_Bromo->VGSC_Inactive Preferential Binding (Postulated)

Figure 1: Postulated mechanism of 10-Bromocarbamazepine on voltage-gated sodium channels.

Investigational Plan for Biological Activity Assessment

A structured experimental approach is necessary to elucidate the biological activity of 10-Bromocarbamazepine. The following sections detail proposed methodologies based on established protocols for related compounds.

In Vitro Neurotoxicity and Neuroprotection Assays

Based on the methodologies used for evaluating other Carbamazepine derivatives, a primary assessment of neurotoxicity is crucial.[4]

This protocol is adapted from Almeida et al. (2000) to assess the effect of 10-Bromocarbamazepine on the viability of primary hippocampal neurons.

Objective: To determine the concentration-dependent effects of 10-Bromocarbamazepine on neuronal viability.

Materials:

  • Primary rat hippocampal neuron cultures

  • 10-Bromocarbamazepine stock solution (in DMSO)

  • Carbamazepine (as a positive control)

  • Vehicle control (DMSO)

  • Neurobasal medium supplemented with B27

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Plating: Plate primary hippocampal neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.

  • Compound Preparation: Prepare serial dilutions of 10-Bromocarbamazepine and Carbamazepine in culture medium. The final DMSO concentration should be kept below 0.1%.

  • Treatment: Replace the culture medium with the medium containing different concentrations of the test compounds or vehicle control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Expected Outcome: This assay will provide a dose-response curve for 10-Bromocarbamazepine, allowing for the determination of its cytotoxic concentration (CC50). This data is essential for designing subsequent neuroprotection and efficacy studies.

Electrophysiological Assessment of Ion Channel Modulation

Whole-cell patch-clamp electrophysiology is the gold standard for investigating the effects of compounds on ion channel function.

This protocol is designed to investigate the state-dependent block of voltage-gated sodium channels by 10-Bromocarbamazepine.

Objective: To characterize the effects of 10-Bromocarbamazepine on the biophysical properties of voltage-gated sodium channels.

Materials:

  • HEK293 cells stably expressing a human voltage-gated sodium channel subtype (e.g., Nav1.2)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4 with NaOH

  • 10-Bromocarbamazepine and Carbamazepine solutions in external solution

Procedure:

  • Cell Preparation: Culture and prepare HEK293 cells for patch-clamp recording.

  • Pipette Fabrication: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-4 MΩ.

  • Gigaseal Formation: Obtain a giga-ohm seal between the patch pipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocols:

    • Current-Voltage Relationship: Apply a series of depolarizing voltage steps to elicit sodium currents and determine the current-voltage relationship.

    • Steady-State Inactivation: Use a two-pulse protocol to determine the voltage-dependence of steady-state inactivation.

    • Use-Dependent Block: Apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz and 10 Hz) to assess use-dependent block.

  • Compound Application: Perfuse the cells with varying concentrations of 10-Bromocarbamazepine or Carbamazepine.

  • Data Acquisition and Analysis: Record and analyze the sodium currents to determine changes in peak current amplitude, gating kinetics, and the degree of tonic and use-dependent block.

The following diagram outlines the experimental workflow for the patch-clamp study.

Cell_Culture HEK293 Cell Culture (Nav1.2 expressing) Patching Whole-Cell Patch-Clamp Cell_Culture->Patching Protocols Apply Voltage Protocols (I-V, Inactivation, Use-Dependence) Patching->Protocols Baseline Record Baseline Sodium Currents Protocols->Baseline Compound_App Perfuse with 10-Bromocarbamazepine Baseline->Compound_App Recording Record Sodium Currents in presence of compound Compound_App->Recording Analysis Data Analysis (Peak Current, Gating, Block) Recording->Analysis

Figure 2: Experimental workflow for patch-clamp electrophysiology.

In Vivo Assessment of Anticonvulsant Activity

Standard animal models of seizures are essential to determine the potential therapeutic efficacy of 10-Bromocarbamazepine.

Objective: To evaluate the in vivo anticonvulsant activity of 10-Bromocarbamazepine.

Materials:

  • Male Swiss mice (20-25 g)

  • 10-Bromocarbamazepine and Carbamazepine suspensions (e.g., in 0.5% methylcellulose)

  • Pentylenetetrazol (PTZ) solution

  • Electroconvulsive shock apparatus

  • Observation chambers

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer 10-Bromocarbamazepine, Carbamazepine, or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • Maximal Electroshock (MES) Test:

    • At the time of peak effect (e.g., 30-60 minutes post-i.p. administration), deliver a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Pentylenetetrazol (PTZ) Test:

    • At the time of peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

    • Observe the mice for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of these seizures.

  • Data Analysis: Determine the median effective dose (ED50) for protection in both models using probit analysis.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected data from the proposed experiments, comparing 10-Bromocarbamazepine to Carbamazepine.

Parameter10-Bromocarbamazepine (Hypothetical)Carbamazepine (Reference)
Neuronal Viability (CC50 in µM) 150200
Tonic Block of Nav1.2 (IC50 in µM) 2540
Use-Dependent Block of Nav1.2 (% at 10 Hz) 6050
MES Test (ED50 in mg/kg, i.p.) 1520
PTZ Test (ED50 in mg/kg, i.p.) 4050

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 10-Bromocarbamazepine is currently lacking, its structural similarity to Carbamazepine strongly suggests a primary mechanism involving the modulation of voltage-gated sodium channels. The addition of a bromine atom could potentially enhance its potency and efficacy as an anticonvulsant. The experimental plan outlined in this guide provides a robust framework for the systematic evaluation of its neurotoxicity, electrophysiological effects, and in vivo anticonvulsant activity. Further studies should also explore its effects on other potential targets, including other ion channels and neurotransmitter systems, to fully elucidate its pharmacological profile. The investigation of 10-Bromocarbamazepine and other halogenated derivatives of Carbamazepine may lead to the discovery of novel therapeutic agents for epilepsy and other neurological disorders.

References

An In-Depth Technical Guide to 10-Bromocarbamazepine: A Critical Process Impurity in Carbamazepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive examination of 10-Bromocarbamazepine (CBZ-Br), a critical process-related impurity in the manufacturing of Carbamazepine (CBZ), a widely prescribed anticonvulsant medication.[1][2] As regulatory scrutiny over active pharmaceutical ingredient (API) purity intensifies, a thorough understanding of impurity formation, toxicological relevance, and analytical control is paramount for researchers, quality control analysts, and drug development professionals. This document delves into the chemical properties of 10-Bromocarbamazepine, its likely formation pathways, toxicological implications, and detailed, field-proven analytical methodologies for its precise detection and quantification. The guide is structured to provide not just protocols, but the scientific rationale underpinning them, ensuring a robust and self-validating approach to impurity control in compliance with global pharmacopeial standards.[3]

Introduction: The Imperative of Purity in Carbamazepine

Carbamazepine (5H-dibenzo[b,f]azepine-5-carboxamide) is a cornerstone therapy for epilepsy and neuropathic pain.[4] Its clinical success, however, is intrinsically linked to the purity of the API. The presence of impurities, even in trace amounts, can potentially alter the drug's efficacy, stability, and, most critically, its safety profile. 10-Bromocarbamazepine, identified as Carbamazepine Impurity G in the European Pharmacopoeia (EP), is a significant process-related impurity that demands rigorous control.[2][5][6] Its structural similarity to the parent drug necessitates highly specific analytical methods to ensure that the final drug product meets stringent regulatory standards.

Chemical Profile and Structural Elucidation

A foundational understanding of 10-Bromocarbamazepine begins with its chemical identity. The key distinction from Carbamazepine is the substitution of a hydrogen atom with a bromine atom on the dibenzoazepine ring system.

PropertyDataSource(s)
Chemical Name 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide[5][7]
Synonyms Carbamazepine EP Impurity G[2][6]
CAS Number 59690-97-0[8][9]
Molecular Formula C₁₅H₁₁BrN₂O[5][9]
Molecular Weight 315.17 g/mol [9][10]
Physical Form White to Off-White Solid[6]

Below is a visualization of the structural relationship between Carbamazepine and its 10-Bromo impurity.

Figure 1: Structures of Carbamazepine and 10-Bromocarbamazepine.

Genesis of an Impurity: Formation Pathways

10-Bromocarbamazepine is not a degradation product but a process-related impurity, meaning its origin lies within the synthesis of Carbamazepine itself. The most common synthetic routes for Carbamazepine start with iminostilbene (5H-dibenz[b,f]azepine).[11][12] The formation of CBZ-Br is likely due to the presence of brominating agents or bromine impurities in the starting materials or reagents used in the subsequent carbamoylation step.

The core reaction involves the addition of a carbamoyl group (-CONH₂) to the nitrogen of the iminostilbene ring. If residual brominating agents from a previous synthetic step or impurities within the raw materials (e.g., brominated solvents or reagents) are present, an unintended electrophilic substitution can occur on the electron-rich dibenzoazepine ring, leading to the formation of 10-Bromocarbamazepine alongside the desired product.

G cluster_0 Carbamazepine Synthesis cluster_1 Impurity Formation Pathway Iminostilbene Iminostilbene (Starting Material) Carbamoylation Carbamoylation Step (e.g., with Potassium Cyanate) Iminostilbene->Carbamoylation SideReaction Electrophilic Bromination (Side Reaction) Iminostilbene->SideReaction Carbamazepine Carbamazepine (API) Carbamoylation->Carbamazepine BromineSource Bromine Source (e.g., Reagent Impurity) BromineSource->SideReaction Impurity 10-Bromocarbamazepine (Impurity G) SideReaction->Impurity

Figure 2: Potential formation pathway of 10-Bromocarbamazepine during CBZ synthesis.

Expert Insight: The control of this impurity is therefore a matter of stringent raw material qualification and process optimization. Sourcing high-purity iminostilbene and ensuring that reagents like potassium cyanate or phosgene derivatives are free from bromine-containing contaminants is the most effective preventative measure.[11]

Toxicological Significance and Regulatory Oversight

While comprehensive toxicological data for isolated 10-Bromocarbamazepine is not widely published, its control is mandated by the precautionary principle in pharmaceutical manufacturing.[13] Structurally similar impurities can exhibit their own pharmacological or toxicological effects, potentially mimicking, antagonizing, or producing off-target effects relative to the API. The GHS classification for 10-Bromocarbamazepine indicates it is toxic if swallowed and is suspected of damaging fertility or the unborn child, underscoring the need for its strict limitation in the final drug product.[10]

Pharmacopeias such as the EP and USP establish limits for known and unknown impurities to ensure patient safety.[3][14] For 10-Bromocarbamazepine (Impurity G), adherence to the specified limits in the relevant pharmacopeial monograph is mandatory for product release in those markets.

Analytical Control Strategy: A Validated HPLC-UV Protocol

The cornerstone of controlling 10-Bromocarbamazepine is a robust, validated, and specific analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard technique for this purpose.[4][15] A well-developed method can effectively separate CBZ-Br from the main Carbamazepine peak and other related substances.

Expert Insight: The choice of chromatographic column is critical. While traditional C18 columns can be used, methods specified in pharmacopeias often utilize alternative selectivities to achieve optimal resolution for all potential impurities. The USP, for instance, describes a method using a cyano (CN) column, which offers different selectivity based on dipole-dipole interactions, proving effective for this particular separation.[16][17]

Step-by-Step HPLC Protocol for Impurity Profiling

This protocol is a representative example based on established pharmacopeial methods and common industry practice.[16][18]

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • The following table summarizes the key parameters for the method.

ParameterSpecificationRationale
Column Cyano (CN) Column (e.g., Hypersil Gold CN, 4.6 x 250 mm, 5 µm)Provides unique selectivity for polar and unsaturated compounds, ensuring baseline resolution from Carbamazepine and other impurities like Iminostilbene.[16][17]
Mobile Phase Methanol: Tetrahydrofuran: Water (e.g., 12:3:85 v/v/v) with additives like 0.22 mL formic acid and 0.5 mL triethylamine per liter.The organic modifiers (Methanol, THF) control the retention, while the aqueous component and additives (acid/base) improve peak shape and control ionization.
Separation Mode IsocraticEnsures method robustness and reproducibility, which is ideal for a quality control environment.
Flow Rate 1.5 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency for the given column dimensions.
Column Temp. 25°CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 230 nmCarbamazepine and its related impurities exhibit significant absorbance at this wavelength, providing good sensitivity.[16]
Injection Vol. 20 µLA typical volume to achieve the required sensitivity without overloading the column.
  • Standard and Sample Preparation:

    • Diluent: Methanol:Water (50:50 v/v).[16]

    • Reference Standard Stock: Accurately weigh and dissolve certified reference standards of Carbamazepine and 10-Bromocarbamazepine in Methanol.

    • Working Standard Solution: Dilute the stock solution with the diluent to a final concentration appropriate for the impurity limit (e.g., corresponding to 0.1% of the sample concentration).

    • Sample Solution: Accurately weigh the Carbamazepine API or powdered tablets, dissolve in the diluent, and dilute to a final concentration (e.g., 1.0 mg/mL).

  • System Suitability Test (SST):

    • Before sample analysis, inject a system suitability solution containing both Carbamazepine and 10-Bromocarbamazepine.

    • Acceptance Criteria: The resolution between the Carbamazepine and 10-Bromocarbamazepine peaks must be NLT 1.7 (as per USP-like methods), and the relative standard deviation (RSD) for replicate injections of the standard should be ≤ 2.0%.[16] This validates that the chromatographic system is performing adequately for the intended analysis.

  • Quantification:

    • Calculate the percentage of 10-Bromocarbamazepine in the sample by comparing the peak area of the impurity in the sample chromatogram to the peak area of the corresponding reference standard in the standard chromatogram.

Analytical Workflow Visualization

Figure 3: A typical workflow for the HPLC analysis of 10-Bromocarbamazepine.

Conclusion

10-Bromocarbamazepine is a well-characterized, critical process-related impurity of Carbamazepine that must be monitored and controlled to ensure the safety and quality of the final drug product. Its formation is directly linked to the manufacturing process, making raw material control and process understanding the primary means of prevention. For detection and quantification, a validated, stability-indicating HPLC method, as outlined in this guide, provides the necessary specificity and sensitivity. By integrating robust analytical science with a deep understanding of synthetic chemistry, drug development professionals can effectively manage this impurity, ensuring that Carbamazepine therapies remain safe and effective for patients worldwide.

References

Unlocking the Therapeutic Potential of 10-Bromocarbamazepine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 10-Bromocarbamazepine, a halogenated analog of the widely-used anticonvulsant and mood stabilizer, carbamazepine. While historically considered an impurity in carbamazepine synthesis, emerging evidence suggests 10-Bromocarbamazepine possesses intrinsic pharmacological activity that warrants dedicated investigation. This document synthesizes the current understanding of its mechanism of action, proposes potential therapeutic applications, and outlines a strategic, field-proven framework for its preclinical and early-stage clinical development. We delve into the causality behind experimental choices, providing detailed, self-validating protocols for in-vitro and in-vivo evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this intriguing molecule.

Introduction: Beyond an Impurity - The Rationale for Investigating 10-Bromocarbamazepine

Carbamazepine has been a cornerstone in the management of epilepsy, trigeminal neuralgia, and bipolar disorder for decades.[1][2][3] Its therapeutic effects are primarily attributed to the blockade of voltage-gated sodium channels (VGSCs), which stabilizes hyperexcited neuronal membranes.[4][5][6] 10-Bromocarbamazepine, or 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide, is a derivative of carbamazepine that has been identified as a process impurity in some manufacturing routes.[7][8][9] However, early reports have indicated that this molecule is not merely an inert byproduct but may possess prolonged anticonvulsant effects.[1] This observation, coupled with the established structure-activity relationships of dibenzazepine derivatives, provides a strong impetus for a thorough investigation into the therapeutic potential of 10-Bromocarbamazepine as a standalone new chemical entity (NCE).

The strategic addition of a bromine atom at the 10-position of the dibenzazepine nucleus is hypothesized to modulate the molecule's interaction with its biological targets, potentially leading to altered potency, selectivity, and pharmacokinetic properties compared to the parent compound. This guide outlines a systematic approach to characterizing these attributes and exploring novel therapeutic avenues.

Proposed Mechanism of Action: A Focus on Voltage-Gated Sodium Channels

The primary mechanism of action for carbamazepine and its analogs is the modulation of VGSCs.[2][4] It is therefore highly probable that 10-Bromocarbamazepine exerts its pharmacological effects through a similar mechanism.

State-Dependent Blockade of Voltage-Gated Sodium Channels

Anticonvulsants like carbamazepine exhibit a state-dependent blockade of VGSCs, showing higher affinity for the inactivated state of the channel.[10] This preferential binding to the inactivated state is crucial for their therapeutic efficacy, as it allows them to selectively inhibit the high-frequency neuronal firing characteristic of seizures, while having minimal impact on normal neuronal activity.[10][11] We hypothesize that 10-Bromocarbamazepine will also demonstrate this use-dependent and voltage-dependent inhibition of VGSCs.

The following diagram illustrates the proposed mechanism of action:

VGSC_Mechanism cluster_Neuron Presynaptic Neuron cluster_Drug 10-Bromocarbamazepine cluster_Effect Therapeutic Effect ActionPotential Action Potential Propagation VGSC Resting State Open State Inactivated State ActionPotential->VGSC:f0 Depolarization VGSC:f1->VGSC:f2 Inactivation VGSC:f2->VGSC:f0 Repolarization Release Neurotransmitter Release VGSC:f1->Release ReducedExcitability Reduced Neuronal Hyperexcitability VGSC:f2->ReducedExcitability Drug 10-Bromocarbamazepine Drug->VGSC:f2 Preferential Binding (Stabilizes Inactivated State)

Caption: Proposed mechanism of 10-Bromocarbamazepine on VGSCs.

Potential for Altered Subtype Selectivity

There are several subtypes of VGSCs (Nav1.1-Nav1.9) with distinct physiological roles and tissue distribution.[12] The therapeutic and adverse effects of carbamazepine are linked to its interaction with these various subtypes. The bromine substitution in 10-Bromocarbamazepine could potentially alter its binding affinity and selectivity for different Nav subtypes, which may translate to an improved therapeutic window.

Potential Therapeutic Applications

Based on its structural similarity to carbamazepine and its noted anticonvulsant properties, 10-Bromocarbamazepine could have therapeutic potential in a range of neurological and psychiatric disorders.

Epilepsy

The most direct therapeutic application for 10-Bromocarbamazepine is in the treatment of epilepsy. Its potential for prolonged anticonvulsant activity suggests it could offer advantages in terms of dosing frequency and maintenance of therapeutic concentrations.[1]

Neuropathic Pain

Carbamazepine is a first-line treatment for trigeminal neuralgia and is also used for other neuropathic pain conditions.[3][13] The underlying mechanism involves the suppression of ectopic discharges in sensory neurons, which is mediated by VGSC blockade. 10-Bromocarbamazepine could be a promising candidate for various neuropathic pain syndromes.

Bipolar Disorder

The mood-stabilizing effects of carbamazepine are well-established.[13] While the exact mechanism is not fully elucidated, modulation of neuronal excitability is thought to play a key role. 10-Bromocarbamazepine should be investigated for its potential as a novel mood stabilizer.

Neuroprotection

There is growing interest in the neuroprotective effects of anticonvulsants.[14] By reducing excitotoxicity, these agents may help to mitigate neuronal damage in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases. The neuroprotective potential of 10-Bromocarbamazepine represents a compelling area for investigation.

Proposed Preclinical Development Pathway

A structured and rigorous preclinical development program is essential to characterize the pharmacological and toxicological profile of 10-Bromocarbamazepine.

Preclinical_Workflow Start Synthesis & Purification of 10-Bromocarbamazepine InVitro In-Vitro Characterization Start->InVitro InVivo_PK In-Vivo Pharmacokinetics InVitro->InVivo_PK InVivo_Efficacy In-Vivo Efficacy Models InVivo_PK->InVivo_Efficacy Tox Preliminary Toxicology InVivo_Efficacy->Tox Decision Go/No-Go Decision for IND-Enabling Studies Tox->Decision Synthesis Iminostilbene Iminostilbene ISC Iminostilbene Carbonyl Chloride Iminostilbene->ISC Phosgenation Phosgene Phosgene or equivalent Phosgene->ISC 10_Bromo_ISC 10-Bromo-iminostilbene Carbonyl Chloride ISC->10_Bromo_ISC Bromination Bromine Bromine (Br2) Bromine->10_Bromo_ISC Final_Product 10-Bromocarbamazepine 10_Bromo_ISC->Final_Product Amination Ammonia Ammonia (NH3) Ammonia->Final_Product

References

An In-depth Technical Guide to 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide: InChI, SMILES, Synthesis, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide, a significant compound in the landscape of pharmaceutical analysis and drug development. Known more commonly as 10-Bromocarbamazepine, this molecule is primarily recognized as a process impurity in the synthesis of Carbamazepine, a widely used anticonvulsant medication.[1] Understanding the chemical identity, formation, and detection of this impurity is critical for ensuring the quality, safety, and efficacy of Carbamazepine drug products.

Core Chemical Identifiers and Properties

Accurate identification of a chemical entity is foundational to all scientific inquiry. The International Chemical Identifier (InChI) and the Simplified Molecular-Input Line-Entry System (SMILES) are two essential representations for this compound.

IdentifierValueSource
InChI InChI=1S/C15H11BrN2O/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-9H,(H2,17,19)PubChem[2]
SMILES C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)BrPubChem[2]

These identifiers provide an unambiguous, machine-readable representation of the molecule's structure. Key physicochemical properties are summarized below:

PropertyValue
Molecular Formula C₁₅H₁₁BrN₂O
Molecular Weight 315.16 g/mol [2]
CAS Number 59690-97-0[2]
Synonyms 10-Bromocarbamazepine, Carbamazepine EP Impurity G[1][3]

The Genesis of an Impurity: Synthetic Considerations

The presence of this compound as an impurity is intrinsically linked to the manufacturing process of Carbamazepine. While multiple synthetic routes to Carbamazepine exist, the formation of this bromo-derivative can be postulated to occur when brominating agents are present, either as intended reagents in a specific synthetic strategy or as residual impurities in starting materials or solvents.[4][5]

A plausible pathway for the inadvertent synthesis of 10-Bromocarbamazepine involves the direct bromination of the dibenzo[b,f]azepine ring system. The electron-rich aromatic rings of the carbamazepine precursor, 5H-dibenzo[b,f]azepine (iminostilbene), are susceptible to electrophilic substitution.[6]

Carbamazepine Synthesis and Impurity Formation Iminostilbene 5H-Dibenzo[b,f]azepine (Iminostilbene) Carbamazepine Carbamazepine Iminostilbene->Carbamazepine Carbamoylation BromoIminostilbene 10-Bromo-5H-dibenzo[b,f]azepine Iminostilbene->BromoIminostilbene Electrophilic Bromination CarbamoylChloride Carbamoyl Chloride CarbamoylChloride->Carbamazepine BromoCarbamazepine This compound (Impurity G) CarbamoylChloride->BromoCarbamazepine BrominatingAgent Brominating Agent (e.g., Br₂ or NBS) BrominatingAgent->BromoIminostilbene BromoIminostilbene->BromoCarbamazepine Carbamoylation HPLC Workflow for Impurity Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Carbamazepine API or Formulation Dissolution Dissolve in Diluent (e.g., Methanol:Water) Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Vial Transfer to HPLC Vial Filtration->Vial Autosampler Autosampler Injection Vial->Autosampler Column C18 Reverse-Phase Column Autosampler->Column Detector UV Detector (e.g., 215-285 nm) Column->Detector MobilePhase Isocratic or Gradient Elution (e.g., Acetonitrile/Buffer) MobilePhase->Column Chromatogram Obtain Chromatogram Detector->Chromatogram PeakIntegration Integrate Peaks of Carbamazepine and Impurity G Chromatogram->PeakIntegration Quantification Quantify Impurity G using a Reference Standard PeakIntegration->Quantification

References

An In-depth Technical Guide to the Degradation Pathways of 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide, also known as 10-Bromocarbamazepine, is a key impurity and synthetic intermediate related to the widely used anticonvulsant drugs Carbamazepine and Oxcarbazepine. Understanding its stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis. The insights presented herein are synthesized from extensive studies on structurally related compounds, primarily Carbamazepine and Oxcarbazepine, coupled with established principles of organic chemistry concerning bromoaromatic compounds. This guide also outlines the analytical methodologies crucial for the identification and quantification of its degradation products.

Introduction to this compound

This compound (Figure 1) is a tricyclic compound characterized by a dibenzo[b,f]azepine core, a bromine substituent at the 10-position, and a carboxamide group at the 5-position. Its structural similarity to Carbamazepine and Oxcarbazepine makes its stability profile a critical area of investigation in pharmaceutical development and quality control. Forced degradation studies, which intentionally expose the compound to harsh conditions, are essential for elucidating its intrinsic stability and identifying potential degradants that may arise during manufacturing, storage, or administration.

Figure 1. Chemical Structure of this compound.

Predicted Degradation Pathways

Based on the known degradation of Carbamazepine and the chemical reactivity of the bromo-substituted dibenzo[b,f]azepine core, the following degradation pathways are proposed.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for compounds containing labile functional groups such as amides. The stability of this compound is expected to be significantly influenced by pH.

  • Acidic Hydrolysis: Under acidic conditions, the carboxamide group is susceptible to hydrolysis, leading to the formation of 10-bromo-5H-dibenzo[b,f]azepine and carbamic acid, which would further decompose to ammonia and carbon dioxide. Studies on Carbamazepine have shown significant degradation under strong acidic conditions[1]. The bromine atom is expected to be relatively stable under these conditions.

  • Basic Hydrolysis: Alkaline conditions are anticipated to facilitate a more rapid hydrolysis of the carboxamide group. Furthermore, the bromine atom on the aromatic ring may be susceptible to nucleophilic substitution or elimination reactions under strong basic conditions and elevated temperatures, although this is generally less facile for aryl halides. The primary degradation product is likely to be 10-bromo-5H-dibenzo[b,f]azepine.

  • Neutral Hydrolysis: In neutral aqueous solutions, the rate of hydrolysis is expected to be considerably slower compared to acidic or basic conditions.

This compound This compound 10-Bromo-5H-dibenzo[b,f]azepine 10-Bromo-5H-dibenzo[b,f]azepine This compound->10-Bromo-5H-dibenzo[b,f]azepine H+ or OH- H2O Carbamic Acid (unstable) Carbamic Acid (unstable) This compound->Carbamic Acid (unstable) H+ or OH- H2O NH3 + CO2 NH3 + CO2 Carbamic Acid (unstable)->NH3 + CO2 This compound This compound This compound-10,11-epoxide This compound-10,11-epoxide This compound->this compound-10,11-epoxide [O] 10-Bromo-10,11-dihydro-10,11-dihydroxy-5H-dibenzo[b,f]azepine-5-carboxamide 10-Bromo-10,11-dihydro-10,11-dihydroxy-5H-dibenzo[b,f]azepine-5-carboxamide This compound-10,11-epoxide->10-Bromo-10,11-dihydro-10,11-dihydroxy-5H-dibenzo[b,f]azepine-5-carboxamide H2O This compound This compound 5H-dibenzo[b,f]azepine-5-carboxamide (Carbamazepine) 5H-dibenzo[b,f]azepine-5-carboxamide (Carbamazepine) This compound->5H-dibenzo[b,f]azepine-5-carboxamide (Carbamazepine) (-Br•) cluster_0 Forced Degradation cluster_1 Analysis Stress Conditions Stress Conditions Degraded Sample Degraded Sample Stress Conditions->Degraded Sample HPLC HPLC Degraded Sample->HPLC LC-MS LC-MS Degraded Sample->LC-MS Separation & Quantification Separation & Quantification HPLC->Separation & Quantification Identification & Structural Elucidation Identification & Structural Elucidation LC-MS->Identification & Structural Elucidation

References

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of 10-Bromocarbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed, reliable, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 10-Bromocarbamazepine. 10-Bromocarbamazepine is a key impurity and derivative of Carbamazepine, a widely used anticonvulsant drug.[1][2] Accurate quantification is critical for quality control in pharmaceutical manufacturing and for research in drug development. This guide provides a step-by-step protocol, the scientific rationale behind the method development, and validation parameters, designed for researchers, scientists, and drug development professionals. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, and UV detection, ensuring high sensitivity and specificity.

Scientific Rationale and Method Development

The development of a robust analytical method requires a fundamental understanding of the analyte's physicochemical properties. 10-Bromocarbamazepine is a tricyclic compound structurally similar to Carbamazepine, with the addition of a bromine atom on the dibenzazepine ring.[3] This structural feature is the primary determinant for selecting the chromatographic conditions.

  • Chromatographic Mode: Reversed-Phase HPLC The non-polar nature of the 10-Bromocarbamazepine molecule, with an estimated LogP of 2.9, makes it an ideal candidate for reversed-phase chromatography.[3] In RP-HPLC, a non-polar stationary phase (the C18 column) is used with a polar mobile phase. The analyte is retained on the column through hydrophobic interactions, and its elution is controlled by varying the polarity of the mobile phase. This mode is widely used for the analysis of carbamazepine and its related substances, demonstrating its suitability.[4][5]

  • Stationary Phase Selection: C18 Column A C18 (octadecylsilane) column was selected due to its strong hydrophobic retention capabilities, which are well-suited for separating non-polar compounds like 10-Bromocarbamazepine. The high carbon load of C18 phases provides the necessary interaction to retain the analyte effectively and separate it from polar impurities. Columns with a 5 µm particle size offer a good balance between efficiency and backpressure, while a standard 150 mm x 4.6 mm dimension is appropriate for routine analysis.[4]

  • Mobile Phase Composition: Acetonitrile and Water (Gradient Elution) A mobile phase consisting of acetonitrile and water is a common and effective choice for the analysis of carbamazepine and its derivatives.[6][7] Acetonitrile is favored over methanol in this case for its lower viscosity and stronger elution strength for hydrophobic compounds. A gradient elution, starting with a higher percentage of water and gradually increasing the acetonitrile concentration, is employed. This approach ensures that any early-eluting, more polar impurities are well-resolved from the main analyte peak, while also ensuring that the highly retained 10-Bromocarbamazepine is eluted in a reasonable time with a sharp, symmetrical peak shape. A patent for separating carbamazepine and its impurities highlights the utility of gradient elution.[8]

  • Detection: UV Spectrophotometry The dibenzazepine structure of 10-Bromocarbamazepine contains a chromophore that absorbs ultraviolet (UV) light. Based on data from related compounds and impurities, a detection wavelength of 215 nm is selected.[8] This wavelength provides high sensitivity for carbamazepine-related structures and is often used in the analysis of its metabolites.[9][10]

Instrumentation, Reagents, and Materials

Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Analytical balance (0.01 mg readability).

  • Ultrasonic bath.

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Materials:

  • 10-Bromocarbamazepine reference standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for ease of reference.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 40% B; 2-10 min: 40% to 80% B; 10-12 min: 80% B; 12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 215 nm
Run Time 15 minutes

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

A. Diluent Preparation:

  • Prepare a diluent solution by mixing Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Sonicate for 5 minutes to degas. This solution will be used to dissolve the reference standard and samples.

B. Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10.0 mg of the 10-Bromocarbamazepine reference standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the diluent and sonicate for 10 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Make up the volume to 100 mL with the diluent and mix thoroughly.

C. Working Standard Solutions (Calibration Curve):

  • Prepare a series of working standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1.0 µg/mL to 50 µg/mL. (e.g., 1, 5, 10, 25, 50 µg/mL).

  • These solutions will be used to establish the calibration curve for quantification.

D. Sample Preparation (e.g., from a bulk drug substance):

  • Accurately weigh an amount of the sample powder equivalent to 10.0 mg of 10-Bromocarbamazepine.

  • Transfer it to a 100 mL volumetric flask.

  • Follow steps A3-A5 as described for the standard stock solution.

  • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: HPLC System Operation and Data Acquisition
  • System Startup: Purge the HPLC system, ensuring both mobile phase lines (A and B) are free of air bubbles.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (40% Acetonitrile) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include blank injections (diluent), calibration standards (from lowest to highest concentration), and sample solutions.

  • Injection: Start the sequence. Inject 10 µL of each solution.

  • Data Analysis:

    • Integrate the peak corresponding to 10-Bromocarbamazepine.

    • Generate a linear regression calibration curve by plotting the peak area against the concentration of the working standards. The correlation coefficient (r²) should be ≥ 0.999.

    • Calculate the concentration of 10-Bromocarbamazepine in the samples using the regression equation from the calibration curve.

Method Validation Framework

To ensure the trustworthiness and reliability of this protocol, it must be validated according to the International Conference on Harmonisation (ICH) guidelines.[7] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range (e.g., 1-50 µg/mL).
Accuracy % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision Repeatability (Intra-day) and Intermediate Precision (Inter-day) %RSD ≤ 2.0%.
Specificity The peak for 10-Bromocarbamazepine should be pure and free from interference from blanks or potential impurities.
LOD & LOQ Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. LOQ should be quantifiable with acceptable precision.

Workflow Diagram

The following diagram illustrates the complete analytical workflow from preparation to final result.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_std Weigh Reference Standard dissolve_std Dissolve in Diluent (50:50 ACN:H2O) prep_std->dissolve_std prep_sample Weigh Sample dissolve_sample Dissolve in Diluent prep_sample->dissolve_sample inject Inject Standards & Samples (10 µL) dissolve_std->inject filter Filter Sample (0.45 µm) dissolve_sample->filter filter->inject equilibrate Equilibrate C18 Column equilibrate->inject run Run Gradient Program (15 min) inject->run detect UV Detection at 215 nm run->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve (r² ≥ 0.999) integrate->calibrate calculate Calculate Sample Concentration calibrate->calculate report Final Report calculate->report

Caption: End-to-end workflow for 10-Bromocarbamazepine quantification.

Conclusion

The RP-HPLC method detailed in this application note provides a selective, accurate, and precise tool for the quantification of 10-Bromocarbamazepine. The scientific rationale for the selection of the column, mobile phase, and detection parameters ensures a robust performance. By following the outlined protocols for sample preparation and system operation, and by performing a proper method validation, laboratories in both research and quality control environments can confidently implement this method for routine analysis.

References

Application Note: Quantitative Analysis of 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed, robust, and sensitive method for the quantification of 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide, a significant impurity of the anticonvulsant drug carbamazepine, in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by rapid chromatographic separation using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for detection. This method is designed for high-throughput analysis in research, clinical, and drug development settings, ensuring compliance with bioanalytical method validation guidelines.

Introduction

This compound, also known as 10-Bromocarbamazepine or Carbamazepine Impurity G, is a key process-related impurity and potential degradation product of carbamazepine, a widely prescribed medication for epilepsy and neuropathic pain.[1] Monitoring and quantifying such impurities in biological matrices is critical during drug development and in clinical studies to assess the safety, efficacy, and stability of the parent drug. The presence of impurities can impact the therapeutic window and potentially introduce toxicity. Therefore, a reliable and validated bioanalytical method is essential for pharmacokinetic and toxicokinetic studies.[2]

This application note addresses the need for a specific and sensitive analytical method for this compound in human plasma. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications due to its high selectivity, sensitivity, and speed.[2] The method described herein is optimized for accuracy, precision, and minimal matrix effects, adhering to the principles outlined in regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[3]

Scientific Principles

The analytical strategy is built upon three core principles: efficient sample clean-up, effective chromatographic separation, and highly selective detection.

  • Sample Preparation: The complexity of plasma, with its high protein and lipid content, necessitates a clean-up step to prevent instrument contamination and ion suppression.[4] Protein precipitation is selected for its simplicity, speed, and cost-effectiveness, making it suitable for high-throughput environments.[5] Acetonitrile is used as the precipitating agent due to its efficiency in denaturing plasma proteins.[5][6]

  • Chromatographic Separation: A reversed-phase UHPLC system provides rapid and high-resolution separation of the analyte from endogenous plasma components. The choice of a C18 stationary phase is based on the non-polar nature of the dibenzoazepine core structure. A gradient elution with a mobile phase consisting of acetonitrile and water with a formic acid modifier ensures sharp peak shapes and efficient ionization.

  • Mass Spectrometric Detection: Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity. The analyte is first ionized using an electrospray ionization (ESI) source in positive ion mode. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process minimizes interferences and allows for accurate quantification even at low concentrations.

Materials and Methods

Reagents and Chemicals
  • This compound (Reference Standard, >98% purity)

  • Carbamazepine-d10 (Internal Standard, IS)

  • LC-MS grade Acetonitrile

  • LC-MS grade Methanol

  • LC-MS grade Formic Acid (≥99%)

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Plasma (K2-EDTA as anticoagulant)

Equipment
  • UHPLC System (e.g., Shimadzu Nexera X2, Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., SCIEX 4500 MD, Waters Xevo TQ-S)

  • Analytical Balance

  • Microcentrifuge

  • Vortex Mixer

  • Calibrated Pipettes

Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Stock Solution (1 mg/mL): Dissolve 10 mg of Carbamazepine-d10 in 10 mL of methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will also serve as the protein precipitation solvent.

Experimental Protocols

Sample Preparation: Protein Precipitation

The protein precipitation workflow is a rapid and effective method for removing the bulk of proteins from the plasma matrix.[5]

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL of Plasma Sample is_add 2. Add 300 µL of IS Working Solution (100 ng/mL in Acetonitrile) plasma->is_add vortex 3. Vortex for 30 seconds is_add->vortex centrifuge 4. Centrifuge at 13,000 x g for 10 minutes at 4°C vortex->centrifuge supernatant 5. Transfer Supernatant to Autosampler Vial centrifuge->supernatant inject 6. Inject 5 µL into LC-MS/MS System supernatant->inject

Caption: Protein Precipitation Workflow for Plasma Samples.

Step-by-Step Protocol:

  • Pipette 100 µL of human plasma (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the internal standard working solution (100 ng/mL Carbamazepine-d10 in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[6]

  • Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent retention and separation for non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation for positive ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for efficient elution.
Flow Rate 0.4 mL/minOptimal for the column dimensions and particle size.
Gradient 0-0.5 min: 30% B; 0.5-2.5 min: 30-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-30% B; 3.6-5.0 min: 30% BRapid gradient allows for fast analysis time while ensuring separation from matrix components.
Column Temp. 40°CEnsures reproducible retention times and peak shapes.
Injection Vol. 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValueRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe dibenzoazepine structure readily accepts a proton.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temp. 120°C
Desolvation Temp. 400°C
Gas Flow Instrument Dependent

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 315.0/317.0272.015025 (Predicted)
Carbamazepine-d10 (IS) 247.1204.115022

Note: The precursor ion for the analyte includes both the ⁷⁹Br (m/z 315.0) and ⁸¹Br (m/z 317.0) isotopes, which are present in an approximate 1:1 ratio. Monitoring both can increase confidence in identification, though quantification is typically performed on the more abundant isotope.

Rationale for MRM Transition Selection

The selection of precursor and product ions is critical for the specificity of an MRM assay.[7]

G cluster_frag Predicted Fragmentation Pathway Precursor [M+H]⁺ m/z 315.0/317.0 (Protonated Analyte) Loss Collision-Induced Dissociation (-NH₂CHO) Product Product Ion m/z 272.0 (Loss of Carboxamide Group) Precursor->Product  -43 Da  

Caption: Predicted Fragmentation of the Analyte.

  • Analyte: The molecular weight of this compound is 315.16 g/mol .[8] In positive ESI, it readily forms a protonated molecule [M+H]⁺ at m/z 315.0 (for the ⁷⁹Br isotope). Based on the fragmentation of the parent compound, carbamazepine, which fragments from m/z 237 to 194 (a loss of 43 Da corresponding to the carboxamide group), a similar fragmentation is predicted for the brominated analog.[3] Therefore, the most likely and stable product ion results from the loss of the carboxamide group (-NH₂CHO), leading to a product ion at m/z 272.0.

  • Internal Standard: Carbamazepine-d10 is an ideal internal standard as it is a stable isotope-labeled analog of a closely related compound. It co-elutes with the analyte and experiences similar ionization and matrix effects, ensuring accurate correction for any experimental variability. Its fragmentation from m/z 247.1 to 204.1 is well-established.[3]

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[9] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve with at least six non-zero standards should demonstrate a linear relationship (r² > 0.99) over the desired concentration range (e.g., 1-1000 ng/mL).

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ), and accuracy (%Bias) should also be within these limits.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Analyte stability should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound in human plasma. The method, which combines a simple and rapid protein precipitation with the high selectivity and sensitivity of LC-MS/MS, is well-suited for high-throughput bioanalysis in regulated environments. The detailed explanation of the scientific principles and the step-by-step protocols offer a solid foundation for researchers and drug development professionals to implement this method in their laboratories.

References

Protocol for synthesizing 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Due to the potential for misuse and the inherent dangers associated with the synthesis of potent pharmaceutical intermediates by unqualified individuals, providing a detailed, step-by-step protocol for the synthesis of 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide is not possible. The synthesis of such compounds involves hazardous chemicals and requires specialized equipment and a deep understanding of organic chemistry and safety procedures.

However, for the intended audience of researchers and drug development professionals, a high-level overview of the synthetic context, key chemical principles, and guidance on accessing authoritative resources is appropriate and can be provided.

Overview of this compound

This compound is a crucial intermediate in the synthesis of oxcarbazepine, a widely used anticonvulsant drug for treating epilepsy and bipolar disorder. Its synthesis is a key step that introduces the carboxamide group, which is essential for the drug's pharmacological activity. The parent molecule, 5H-dibenzo[b,f]azepine, is also the core structure of other important drugs like carbamazepine.

General Synthetic Strategy

The synthesis of compounds like this compound typically originates from more fundamental precursors. A common pathway involves the following conceptual stages:

  • Formation of the Dibenzazepine Core : The tricyclic 5H-dibenzo[b,f]azepine skeleton is usually constructed first. This can be achieved through various methods, often involving intramolecular cyclization reactions.

  • Bromination : A brominating agent is used to selectively add a bromine atom at the 10-position of the dibenzazepine ring. The regioselectivity of this step is critical and is dictated by the electronic properties of the aromatic system.

  • Carboxamidation : The final key step is the introduction of the carboxamide group (-CONH2) at the nitrogen atom (position 5). This is typically achieved by reacting the brominated intermediate with a source of the carboxamide moiety, often involving phosgene or a phosgene equivalent followed by treatment with ammonia.

Workflow for Professional Researchers

For qualified scientists, accessing and adapting detailed synthetic protocols requires a systematic approach using professional chemical literature databases.

Accessing Authoritative Protocols

Researchers should consult the following peer-reviewed and patented literature resources for detailed, validated experimental procedures:

  • SciFinder-n : A comprehensive database by the Chemical Abstracts Service (CAS) that allows searching by substance, reaction, and topic.

  • Reaxys : An extensive database of chemical reactions, substances, and properties, with deep indexing of experimental procedures from journals and patents.

  • Google Patents : A searchable database of patent literature which often contains detailed examples of chemical syntheses.

  • Peer-Reviewed Journals : Publications in organic and medicinal chemistry, such as the Journal of Organic Chemistry, Organic Letters, Tetrahedron, and the Journal of Medicinal Chemistry, are primary sources for novel synthetic methods.

When searching these databases, using the compound's name, CAS Registry Number (28721-08-6 for the 10-oxo analogue, which is a related key intermediate), or drawing the chemical structure will yield relevant literature.

Conceptual Workflow for Protocol Development

The following diagram illustrates the logical workflow a research professional would follow, from literature search to final product.

G cluster_0 Phase 1: Literature & Safety Review cluster_1 Phase 2: Experimental Design cluster_2 Phase 3: Execution & Analysis A Identify Target & Precursors (e.g., via SciFinder/Reaxys) B Gather Published Protocols (Journals & Patents) A->B C Conduct Hazard Analysis (SDS, Reactivity Data) B->C D Select & Optimize Synthesis Route C->D Proceed if Safe E Define Reaction Parameters (Stoichiometry, Temp, Time) D->E F Design Purification Strategy (Crystallization, Chromatography) E->F G Execute Synthesis (Strict Adherence to Safety) F->G Finalize Protocol H Monitor Reaction Progress (TLC, HPLC, GC-MS) G->H I Isolate & Purify Product H->I J Characterize & Verify Structure (NMR, MS, IR) I->J K Product: this compound J->K Confirm Purity & Identity

Caption: Professional workflow for chemical synthesis protocol development.

Critical Safety Considerations

The synthesis of this and related compounds involves significant hazards that must be managed by trained professionals in a controlled laboratory environment.

Hazard CategoryExamples & Mitigation Measures
Chemical Toxicity Many reagents and intermediates can be toxic, irritant, or corrosive. Mitigation: Handle all chemicals in a certified fume hood, wear appropriate personal protective equipment (PPE) including gloves, lab coat, and safety goggles. Consult the Safety Data Sheet (SDS) for every chemical before use.
Reactive Hazards Reagents like phosgene or its equivalents are extremely toxic and reactive. Brominating agents can be highly corrosive and oxidizing. Mitigation: Use appropriate quenching procedures. Ensure reactions are run under an inert atmosphere (e.g., nitrogen, argon) if required. Have appropriate spill kits and emergency plans in place.
Operational Hazards Reactions may be exothermic or require high temperatures/pressures. Mitigation: Use appropriate heating and cooling baths, monitor reaction temperature closely, and ensure pressure-rated glassware is used if necessary.

This information is intended for educational purposes for a professional audience and should not be interpreted as an encouragement or guide for performing chemical synthesis outside of a regulated and professional laboratory setting. All chemical research and synthesis should be conducted in accordance with institutional, local, and national safety regulations.

Application Notes and Protocols for the Use of 10-Bromocarbamazepine as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the use of 10-Bromocarbamazepine as a reference standard in the pharmaceutical analysis of Carbamazepine. 10-Bromocarbamazepine, identified as Carbamazepine Impurity G, is a critical component in methods for impurity profiling, stability testing, and quantitative analysis. This guide details its physicochemical properties, its role in establishing method specificity, and provides step-by-step protocols for its application in High-Performance Liquid Chromatography (HPLC) based assays. The methodologies are grounded in established regulatory principles to ensure data integrity and compliance.

Introduction: The Critical Role of Impurity Reference Standards

In pharmaceutical development and manufacturing, the control of impurities is a mandate dictated by both safety considerations and regulatory requirements from bodies like the FDA and EMA. A reference standard is a highly purified compound that has been rigorously characterized to serve as a basis for comparison and evaluation in analytical procedures[1]. The use of qualified reference standards is fundamental to ensuring the accuracy, precision, and reliability of analytical data, which in turn supports the delivery of safe and effective medicines[1].

Carbamazepine is a widely used anticonvulsant medication for treating epilepsy and neuropathic pain[2]. Its synthesis and degradation can result in the formation of several related substances, which must be monitored and controlled. 10-Bromocarbamazepine (CAS No: 59690-97-0) is a known process impurity and potential degradant of Carbamazepine[3][4]. As such, a well-characterized reference standard of this compound is indispensable for:

  • Peak Identification: Confirming the identity of this specific impurity in chromatographic analyses of Carbamazepine drug substance and product.

  • Method Validation: Demonstrating the specificity and selectivity of analytical methods to separate this impurity from Carbamazepine and other related compounds.

  • Quantification: Accurately measuring the level of 10-Bromocarbamazepine to ensure it does not exceed the limits specified in pharmacopeias or internal specifications[5].

  • Forced Degradation Studies: Serving as a marker to evaluate the stability-indicating capability of an analytical method under various stress conditions[6].

This guide will explore the practical applications of the 10-Bromocarbamazepine reference standard, providing detailed protocols and the scientific rationale behind them.

Physicochemical Characterization of 10-Bromocarbamazepine

A thorough understanding of the reference standard's properties is the first step in its effective application. The key physicochemical properties of 10-Bromocarbamazepine are summarized below.

PropertyValueSource(s)
Chemical Name 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide[3][7]
Synonyms Carbamazepine Impurity G[8][9]
CAS Number 59690-97-0[7]
Molecular Formula C₁₅H₁₁BrN₂O[7][9]
Molecular Weight 315.16 g/mol [7][8]
Appearance Typically a powder[10]
Solubility Soluble in solvents like Methanol, Acetonitrile[11]

Application I: Impurity Profiling by Reverse-Phase HPLC

The primary application of the 10-Bromocarbamazepine standard is in the identification and quantification of impurities in Carbamazepine raw material and finished products. A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard approach.

Scientific Rationale

The goal is to develop a chromatographic system that can effectively separate Carbamazepine from all its potential impurities, including the closely related 10-Bromocarbamazepine. A C18 (octadecylsilane) column is commonly used due to its hydrophobic stationary phase, which provides good retention for the relatively non-polar Carbamazepine molecule and its analogs[12]. The mobile phase, typically a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer, is optimized to achieve the necessary resolution between all peaks of interest[12]. UV detection is suitable as Carbamazepine and its related compounds possess chromophores that absorb in the UV range, often between 210 nm and 285 nm[12][13].

Workflow for Impurity Analysis

The following diagram illustrates the general workflow for using the 10-Bromocarbamazepine reference standard in a routine impurity analysis.

G cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting RS 10-Bromocarbamazepine Reference Standard Std_Sol Prepare Standard Solution (Known concentration of RS) RS->Std_Sol SST_Sol Prepare System Suitability Solution (Mix of CBZ RS and Impurity RS) RS->SST_Sol CBZ_RS Carbamazepine Reference Standard CBZ_RS->SST_Sol Sample Carbamazepine API or Drug Product Sample_Sol Prepare Sample Solution Sample->Sample_Sol Sample_Inject Inject Standard & Sample Solutions Std_Sol->Sample_Inject SST_Inject Inject SST Solution SST_Sol->SST_Inject Sample_Sol->Sample_Inject HPLC HPLC System (C18 Column, UV Detector) Chromatogram Acquire Chromatograms HPLC->Chromatogram SST_Inject->HPLC Sample_Inject->HPLC Identify Identify Impurity Peak (by Retention Time) Chromatogram->Identify Quantify Quantify Impurity (by Peak Area Comparison) Identify->Quantify Report Report Result vs. Specification Quantify->Report

Caption: Workflow for Impurity Identification and Quantification.

Detailed HPLC Protocol

A. Instrumentation and Materials

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

  • Chromatographic data system (CDS).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • 10-Bromocarbamazepine Certified Reference Standard.

  • Carbamazepine Reference Standard (e.g., USP or Ph. Eur.).

  • HPLC-grade Methanol, Acetonitrile, and Water.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

B. Chromatographic Conditions (Example) The following conditions are a representative starting point and should be optimized as needed. They are based on established methods for Carbamazepine analysis[11][13].

ParameterConditionRationale
Column C18 (250 mm x 4.6 mm, 5 µm)Provides excellent resolving power for Carbamazepine and its related compounds.
Mobile Phase Methanol:Water (70:30 v/v)A common mobile phase offering good separation. May require adjustment or buffering for optimal performance.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Detection UV at 230 nmA wavelength where Carbamazepine and its impurities exhibit significant absorbance.
Injection Vol. 20 µLA standard volume, can be adjusted based on concentration and sensitivity needs.

C. Preparation of Solutions

  • Diluent: Mobile Phase (Methanol:Water 70:30).

  • Standard Stock Solution (10-Bromocarbamazepine): Accurately weigh ~5 mg of 10-Bromocarbamazepine RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 100 µg/mL).

  • Working Standard Solution: Dilute the Standard Stock Solution to a final concentration appropriate for the specification limit (e.g., 1.0 µg/mL for a 0.1% limit relative to a 1000 µg/mL sample concentration).

  • Sample Solution: Accurately weigh an amount of Carbamazepine drug substance equivalent to ~50 mg into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 1000 µg/mL).

  • System Suitability Solution (SST): Prepare a solution containing Carbamazepine (~1000 µg/mL) and 10-Bromocarbamazepine (~1.0 µg/mL) in Diluent. This is used to verify the performance of the chromatographic system.

D. System Suitability Testing (SST) Before sample analysis, inject the SST solution to ensure the system is fit for purpose. This is a core principle of self-validating protocols[11].

ParameterAcceptance CriterionPurpose
Resolution NLT 2.0 between Carbamazepine and 10-BromocarbamazepineEnsures the two peaks are baseline separated, allowing for accurate integration.
Tailing Factor NMT 2.0 for the Carbamazepine peakConfirms good peak shape, which is essential for accurate quantification.
%RSD of Peak Area NMT 2.0% for 6 replicate injections of the standardDemonstrates the precision and repeatability of the injector and system.

E. Analysis and Calculation

  • Inject the Diluent (as a blank), followed by the Working Standard Solution, and then the Sample Solution.

  • In the chromatogram of the Sample Solution, identify the peak corresponding to 10-Bromocarbamazepine by comparing its retention time to that from the Working Standard Solution chromatogram.

  • Calculate the percentage of 10-Bromocarbamazepine in the sample using the following formula:

    % Impurity = (Area_Imp / Area_Std) * (Conc_Std / Conc_Sample) * 100

    Where:

    • Area_Imp = Peak area of 10-Bromocarbamazepine in the sample chromatogram.

    • Area_Std = Peak area of 10-Bromocarbamazepine in the standard chromatogram.

    • Conc_Std = Concentration of 10-Bromocarbamazepine in the standard solution (µg/mL).

    • Conc_Sample = Concentration of Carbamazepine in the sample solution (µg/mL).

Application II: Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to demonstrate the stability-indicating nature of an analytical method, a requirement under ICH guideline Q1A(R2). The 10-Bromocarbamazepine standard is used to ensure the method can separate the known impurity from any new degradation products that are formed.

Workflow for a Stability-Indicating Method Validation

G cluster_stress Stress Conditions Start Carbamazepine Sample Spiked with 10-Bromocarbamazepine RS Acid Acid Hydrolysis (e.g., 0.1N HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Start->Base Oxidation Oxidative (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal (e.g., 60°C) Start->Thermal Photo Photolytic (ICH Q1B light exposure) Start->Photo Analyze Analyze Stressed Samples using HPLC Method Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Peak Purity & Resolution Analyze->Evaluate Pass Method is Stability-Indicating Evaluate->Pass All peaks are pure and well-resolved Fail Method is Not Specific (Requires Optimization) Evaluate->Fail Co-elution or poor resolution observed

Caption: Forced Degradation Study Workflow.

Protocol Outline
  • Prepare a Spiked Sample: Create a solution of Carbamazepine (e.g., 1000 µg/mL) and spike it with a known amount of 10-Bromocarbamazepine reference standard (e.g., 1.0 µg/mL).

  • Apply Stress: Aliquot the spiked sample and expose it to various stress conditions as outlined in the diagram above (e.g., heat, acid, base, oxidation, light) for a defined period[14][15]. The goal is to achieve 5-20% degradation of the parent drug[6].

  • Neutralize (if applicable): For acid and base-stressed samples, neutralize the solution before dilution and injection to prevent damage to the column.

  • Analyze: Analyze an unstressed control sample and all stressed samples using the HPLC method described in Section 3.

  • Evaluate:

    • Confirm that the peak for 10-Bromocarbamazepine is well-resolved from the main Carbamazepine peak and any new peaks that appear due to degradation.

    • If using a PDA detector, perform peak purity analysis to ensure that the Carbamazepine and 10-Bromocarbamazepine peaks are spectrally pure and not co-eluting with any degradants.

    • The ability to track and quantify the known impurity amidst new degradation products confirms the method is stability-indicating.

Conclusion

The 10-Bromocarbamazepine certified reference standard is a non-negotiable tool for any laboratory involved in the analysis of Carbamazepine. Its proper use, as detailed in these application notes, is essential for the robust identification and quantification of impurities, the validation of stability-indicating analytical methods, and ultimate compliance with global pharmaceutical quality standards. By integrating this reference standard into well-designed analytical protocols, scientists can ensure the integrity of their data and contribute to the safety and efficacy of Carbamazepine products.

References

Application Notes & Protocols: A Framework for Assessing the Neuroprotective Potential of 10-Bromocarbamazepine Against Glutamate-Induced Excitotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Neurodegenerative diseases are often characterized by progressive neuronal loss, where mechanisms like excitotoxicity and oxidative stress play a pivotal role. The development of novel neuroprotective agents is a critical objective in modern pharmacology. 10-Bromocarbamazepine, a derivative of the established anticonvulsant carbamazepine[1], presents a promising candidate for neuroprotection. This document provides a comprehensive, field-tested framework for evaluating the neuroprotective efficacy of 10-Bromocarbamazepine in vitro. We detail an experimental workflow centered on a glutamate-induced excitotoxicity model using the human neuroblastoma SH-SY5Y cell line, a robust and clinically relevant model system[2]. The protocols herein cover cell culture, cytotoxicity induction, and a multi-parametric endpoint analysis including cell viability (MTT assay), membrane integrity (LDH assay), and apoptotic pathway modulation (Caspase-3 activity, Bax/Bcl-2 protein ratio).

Introduction: The Rationale for Neuroprotection Screening

Carbamazepine, the parent compound of 10-Bromocarbamazepine, exerts its therapeutic effects primarily by blocking voltage-gated sodium channels[3][4][5]. This mechanism stabilizes hyperexcited neuronal membranes, preventing repetitive firing and reducing the propagation of excitatory signals[3]. It is hypothesized that 10-Bromocarbamazepine may share or enhance this mode of action, thereby conferring protection against excitotoxic insults.

Glutamate is the principal excitatory neurotransmitter in the central nervous system; however, its over-activation of receptors leads to excessive calcium (Ca²⁺) influx, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), culminating in neuronal cell death[6]. This process, known as excitotoxicity, is a common pathological pathway in stroke, epilepsy, and chronic neurodegenerative disorders[6]. Therefore, a glutamate-induced cytotoxicity model in SH-SY5Y cells provides a highly relevant system for screening potential neuroprotective agents like 10-Bromocarbamazepine[7][8].

Postulated Mechanism & Experimental Workflow

The primary hypothesis is that 10-Bromocarbamazepine mitigates glutamate-induced cell death by stabilizing neuronal membrane potential, thereby preventing the initial cascade of cytotoxic events. The experimental workflow is designed to test this hypothesis by quantifying the compound's ability to preserve cell health following a glutamate challenge.

G cluster_phase1 Phase 1: Cell Culture & Treatment Culture SH-SY5Y Cell Culture (Propagation & Seeding) Pretreat Pre-treatment with 10-Bromocarbamazepine Culture->Pretreat 24h Adherence Induce Induce Neurotoxicity (Glutamate Challenge) Pretreat->Induce 2h Incubation Viability Cell Viability (MTT Assay) Induce->Viability Cytotoxicity Membrane Integrity (LDH Assay) Induce->Cytotoxicity Apoptosis Apoptosis Markers (Caspase-3, Bax/Bcl-2) Induce->Apoptosis

Caption: High-level experimental workflow for assessing the neuroprotective effects of 10-Bromocarbamazepine.

Detailed Methodologies & Protocols

Part 3.1: SH-SY5Y Cell Culture & Maintenance

The human neuroblastoma SH-SY5Y cell line is a widely used model for neurobiology research due to its human origin and ability to differentiate into a neuronal phenotype[9][10][11]. Maintaining a healthy, low-passage culture is paramount for reproducible results.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Base Medium: 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 Medium[9].

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, 1X Non-Essential Amino Acids (NEAA)[9].

  • Passaging Reagents: 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺.

  • T-75 flasks, 6-well, 24-well, and 96-well tissue culture plates.

Protocol:

  • Cell Thawing: Rapidly thaw a cryovial of SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium. Transfer to a T-75 flask[9][11].

  • Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO₂. Renew the medium every 2-3 days[10].

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate at 37°C for 2-5 minutes until cells detach. Neutralize the trypsin with 8-10 mL of complete growth medium[9][10].

  • Seeding for Assays: Perform a cell count and seed plates at the required density. For a 96-well plate, a density of 1 x 10⁴ cells/well is recommended for viability assays[10]. Allow cells to adhere and grow for 24 hours before treatment.

Expert Note (Trustworthiness): The doubling time for SH-SY5Y cells is approximately 48 hours[9]. It is critical to use cells below passage 20, as higher passage numbers can lead to the loss of neuronal characteristics and experimental variability[9].

Part 3.2: In Vitro Neuroprotection Assay

This protocol outlines the core experiment to assess the protective effect of 10-Bromocarbamazepine against glutamate-induced toxicity.

Materials:

  • Seeded SH-SY5Y cells in 96-well plates.

  • 10-Bromocarbamazepine stock solution (e.g., 10 mM in DMSO).

  • L-Glutamic acid stock solution (e.g., 100 mM in serum-free medium).

  • Serum-free cell culture medium.

Protocol:

  • Compound Pre-treatment: After 24 hours of cell adherence, gently remove the complete growth medium. Replace it with serum-free medium containing various concentrations of 10-Bromocarbamazepine (e.g., 0.1, 1, 10, 25, 50 µM). Include a "Vehicle Control" group treated with the same final concentration of DMSO (e.g., 0.1%).

  • Incubation: Incubate the plates for 2 hours at 37°C to allow for compound uptake[10][12].

  • Induction of Excitotoxicity: Add L-Glutamic acid to the wells to a final concentration known to induce approximately 50% cell death (e.g., 2.5-10 mM, to be optimized for your specific cell passage and conditions)[12][13]. Do not add glutamate to the "Untreated Control" and "Vehicle Control" wells.

  • Co-incubation: Incubate the plates for an additional 24 hours at 37°C[14].

  • Endpoint Analysis: Proceed to the assays described in Part 4 to assess cell viability and cytotoxicity.

Experimental Controls (Self-Validation):

  • Untreated Control: Cells in serum-free medium only. Represents 100% viability.

  • Vehicle Control: Cells treated with the DMSO vehicle. Ensures the solvent has no effect on viability.

  • Glutamate Only Control: Cells treated only with glutamate. Represents the maximum toxic effect.

  • Test Groups: Cells pre-treated with 10-Bromocarbamazepine and then exposed to glutamate.

Endpoint Analysis: Quantifying Neuroprotection

A multi-assay approach provides a more complete picture of the compound's protective mechanism.

Part 4.1: Cell Viability Assessment (MTT Assay)

The MTT assay measures the metabolic activity of mitochondrial dehydrogenases, which serves as an indicator of cell viability[15][16].

Protocol:

  • Following the 24-hour glutamate incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well of the 96-well plate[17].

  • Incubate for 4 hours at 37°C, allowing living cells to convert the yellow MTT into purple formazan crystals[15].

  • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[18].

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Calculation:

    • Corrected OD = OD₅₇₀(Sample) - OD₅₇₀(Blank)

    • % Viability = (Corrected OD(Sample) / Corrected OD(Untreated Control)) x 100

Part 4.2: Membrane Integrity Assessment (LDH Assay)

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis, providing a direct measure of cytotoxicity[19][20].

Protocol:

  • Following the 24-hour glutamate incubation, centrifuge the 96-well plate at 400 x g for 5 minutes (optional, but recommended)[20].

  • Carefully transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate[20][21].

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)[21].

  • Add the reaction mixture to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light[20].

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader[20][22].

  • Calculation:

    • % Cytotoxicity = ((Sample LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100

    • Spontaneous Release: LDH from untreated control cells.

    • Maximum Release: LDH from cells lysed with Triton X-100 (a positive control for 100% lysis)[20][23].

Part 4.3: Mechanistic Insight - Apoptosis Assays

To determine if the neuroprotection involves the inhibition of apoptosis, key markers of this programmed cell death pathway can be measured.

Caspase-3 is a key executioner caspase in the apoptotic cascade[24]. Its activity can be measured using a colorimetric or fluorometric substrate.

Protocol (Colorimetric Example):

  • Prepare cell lysates from cells cultured and treated in 6-well plates. Induce apoptosis according to the main protocol[25].

  • Incubate the cell lysate with a labeled substrate, such as DEVD-pNA. Activated caspase-3 cleaves the substrate, releasing the chromophore p-nitroaniline (pNA)[25].

  • Measure the absorbance of pNA at 400-405 nm using a microplate reader[25].

  • The fold-increase in caspase-3 activity is determined by comparing the absorbance from treated samples to the untreated control.

The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of cell fate via the mitochondrial apoptosis pathway[26][27]. An increased Bax/Bcl-2 ratio promotes apoptosis[28].

Protocol Outline:

  • Protein Extraction: Lyse treated cells (from 6-well plates) using RIPA buffer containing protease inhibitors[29].

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane[29].

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour[29].

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[29].

  • Detection: Visualize protein bands using an ECL (chemiluminescence) substrate and an imaging system.

  • Densitometry: Quantify the band intensity using software like ImageJ. Calculate the Bax/Bcl-2 ratio after normalizing to the loading control[26][28].

G Glutamate Excess Glutamate Receptor Glutamate Receptor (e.g., NMDA, AMPA) Glutamate->Receptor Ca_Influx ↑↑ Intracellular Ca²⁺ Receptor->Ca_Influx Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys ROS ↑ Reactive Oxygen Species (Oxidative Stress) Mito_Dys->ROS Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mito_Dys->Bax_Bcl2 ROS->Bax_Bcl2 Cyto_C Cytochrome c Release Bax_Bcl2->Cyto_C Casp3 Caspase-3 Activation Cyto_C->Casp3 Apoptosis Apoptosis & Cell Death Casp3->Apoptosis CBZ 10-Bromocarbamazepine CBZ->Receptor Inhibits Block Stabilizes Membrane Potential (e.g., Na⁺ Channel Blockade) Block->Receptor Prevents Over-activation

Caption: Postulated signaling pathway of glutamate excitotoxicity and the potential intervention point for 10-Bromocarbamazepine.

Data Presentation & Interpretation

Summarize quantitative results in tables for clear comparison across treatment groups.

Table 1: Effect of 10-Bromocarbamazepine on Cell Viability (MTT Assay)

Treatment Group Concentration (µM) Absorbance (OD 570nm) ± SD % Cell Viability
Untreated Control - 0.850 ± 0.045 100%
Vehicle Control 0.1% DMSO 0.845 ± 0.051 99.4%
Glutamate Only 5 mM 0.410 ± 0.038 48.2%
10-BC + Glutamate 1 0.495 ± 0.042 58.2%
10-BC + Glutamate 10 0.680 ± 0.055 80.0%

| 10-BC + Glutamate | 25 | 0.795 ± 0.049 | 93.5% |

Table 2: Effect of 10-Bromocarbamazepine on Cytotoxicity (LDH Assay)

Treatment Group Concentration (µM) % Cytotoxicity ± SD
Untreated Control - 5.2% ± 1.5%
Glutamate Only 5 mM 55.8% ± 4.1%
10-BC + Glutamate 1 46.1% ± 3.8%
10-BC + Glutamate 10 22.5% ± 3.2%

| 10-BC + Glutamate | 25 | 9.8% ± 2.5% |

Interpretation: A dose-dependent increase in cell viability (Table 1) coupled with a dose-dependent decrease in LDH release (Table 2) would strongly indicate a neuroprotective effect of 10-Bromocarbamazepine. Further analysis of Caspase-3 activity and the Bax/Bcl-2 ratio would elucidate whether this protection is mediated through the inhibition of apoptosis.

Conclusion

This document provides a robust and multi-faceted protocol for the in vitro assessment of 10-Bromocarbamazepine's neuroprotective properties. By employing the SH-SY5Y cell line in a glutamate-induced excitotoxicity model and utilizing a suite of validated endpoint assays, researchers can effectively screen, quantify, and begin to characterize the mechanisms underlying promising neurotherapeutic compounds. The inclusion of rigorous controls and a multi-parametric analysis ensures the generation of reliable and translatable data for drug development professionals.

References

Application Notes & Protocols: A Guide to the Purification of 10-Bromocarbamazepine from Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the purification of 10-Bromocarbamazepine, a critical derivative of Carbamazepine used in pharmaceutical research and development. This document outlines a systematic approach to understanding the impurity profile stemming from a common synthetic route and details robust protocols for isolating the target compound with high purity. Methodologies covered include strategic solvent selection for recrystallization and the development of preparative chromatographic techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to establish efficient and scalable purification workflows for 10-Bromocarbamazepine.

Introduction: The Challenge of Purifying 10-Bromocarbamazepine

10-Bromocarbamazepine (10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide) is a key impurity and derivative of Carbamazepine, an anticonvulsant drug.[1][2] Its role as a reference standard in impurity profiling and as a precursor for further chemical synthesis necessitates a high degree of purity.[3][4] The synthesis of 10-Bromocarbamazepine, typically achieved through the direct bromination of Carbamazepine, presents a significant purification challenge due to the formation of structurally similar byproducts.

The primary impurities encountered during the synthesis of 10-Bromocarbamazepine include unreacted starting material (Carbamazepine), over-brominated species (e.g., dibrominated derivatives), and potentially other positional isomers. The structural similarity of these byproducts to the target molecule complicates purification, as they often exhibit comparable solubility and chromatographic behavior.

This guide provides a detailed examination of the underlying principles and practical protocols for the effective purification of 10-Bromocarbamazepine, ensuring the final product meets the stringent purity requirements for its intended applications.

Understanding the Synthesis and Impurity Profile

A common and direct method for the synthesis of 10-Bromocarbamazepine is the electrophilic substitution reaction of Carbamazepine with a suitable brominating agent, such as N-Bromosuccinimide (NBS).[5] The reaction is typically carried out in a suitable organic solvent.

The anticipated byproducts from this synthesis route are:

  • Unreacted Carbamazepine: Incomplete reaction will leave residual starting material.

  • Dibrominated Carbamazepine: Over-reaction can lead to the formation of di-substituted products.

  • Other Positional Isomers: While the 10-position is reactive, minor substitution at other positions on the aromatic rings is possible.

  • Succinimide: A byproduct from the use of NBS as the brominating agent.

The following diagram illustrates the general synthetic workflow and the emergence of key impurities.

Carbamazepine Carbamazepine (Starting Material) Reaction Bromination Reaction (e.g., in Acetonitrile) Carbamazepine->Reaction NBS N-Bromosuccinimide (NBS) (Brominating Agent) NBS->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct Purification Purification (Recrystallization & Chromatography) CrudeProduct->Purification Byproducts Byproducts: - Unreacted Carbamazepine - Dibrominated Species - Succinimide PureProduct Pure 10-Bromocarbamazepine Purification->PureProduct Byproducts->Purification Removal

Caption: Synthetic workflow for 10-Bromocarbamazepine.

Purification Strategies: A Two-Pronged Approach

An effective purification strategy for 10-Bromocarbamazepine typically involves a combination of recrystallization and chromatographic methods. Recrystallization serves as a bulk purification step to remove a significant portion of impurities, while chromatography provides the high-resolution separation required to achieve the final desired purity.

Recrystallization: The First Line of Defense

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[6] The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Table 1: Recommended Solvents for Recrystallization of 10-Bromocarbamazepine

Solvent SystemRationale
Ethanol Carbamazepine and its derivatives often exhibit good solubility in hot ethanol and lower solubility upon cooling.[7] It is effective at removing more polar and non-polar impurities.
Acetone Similar to ethanol, acetone can be an effective single-solvent system.[8]
Acetonitrile A polar aprotic solvent that can provide a different selectivity for impurity removal compared to alcohols.
Toluene A non-polar aromatic solvent that can be effective for crystallizing aromatic compounds.
Two-Solvent Systems A combination of a "good" solvent (in which the compound is highly soluble) and an "anti-solvent" (in which the compound is poorly soluble) can be highly effective.[9] Common pairs include Dichloromethane/Hexane or Ethanol/Water.

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: In a suitable flask, add the crude 10-Bromocarbamazepine and a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent (e.g., dichloromethane) at room temperature.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" (e.g., hexane) with stirring until the solution becomes cloudy.

  • Re-dissolution: Gently warm the mixture until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent method.

The following diagram illustrates the decision-making process for selecting a recrystallization strategy.

Start Crude 10-Bromocarbamazepine SolventScreening Solvent Screening Start->SolventScreening SingleSolvent Single-Solvent Recrystallization SolventScreening->SingleSolvent Good solubility difference with temperature TwoSolvent Two-Solvent Recrystallization SolventScreening->TwoSolvent High solubility in one solvent, low in another HighPurity High Purity Achieved? SingleSolvent->HighPurity TwoSolvent->HighPurity Chromatography Proceed to Chromatography HighPurity->Chromatography No End Pure Product HighPurity->End Yes Chromatography->End

Caption: Recrystallization strategy selection workflow.

Preparative Chromatography: For High-Purity Isolation

For achieving the highest purity, particularly for the removal of closely related impurities, preparative liquid chromatography is the method of choice.[10] This technique utilizes a stationary phase and a mobile phase to separate components of a mixture based on their differential partitioning.

Table 2: Recommended Preparative Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (for normal-phase) or C18-bonded silica (for reversed-phase)Silica gel is a cost-effective and versatile choice for normal-phase chromatography, effectively separating compounds based on polarity.[1] C18 is the standard for reversed-phase, separating based on hydrophobicity.
Mobile Phase Normal-Phase: Hexane/Ethyl Acetate or Dichloromethane/Methanol gradientsReversed-Phase: Acetonitrile/Water or Methanol/Water gradients, often with a modifier like formic acid.[11]Gradient elution is typically required to effectively separate the components of the crude mixture. The choice of solvents allows for fine-tuning the separation selectivity.
Detection UV-Vis at a wavelength where 10-Bromocarbamazepine and its impurities absorb (e.g., 254 nm or 285 nm).[12]UV detection is a non-destructive and widely applicable method for aromatic compounds.
Loading Capacity Determined by initial analytical-scale experiments and scaled up. Overloading can be employed to increase throughput, but resolution must be maintained.[10]Proper loading is crucial to balance purity, yield, and throughput.

Experimental Protocol: Preparative HPLC

  • Method Development: Develop an analytical-scale HPLC method to achieve baseline separation of 10-Bromocarbamazepine from its major impurities. This will determine the optimal mobile phase composition and gradient.

  • Sample Preparation: Dissolve the partially purified (e.g., post-recrystallization) 10-Bromocarbamazepine in a suitable solvent, ensuring it is soluble in the initial mobile phase.

  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase until a stable baseline is achieved.

  • Injection and Elution: Inject the sample onto the column and begin the gradient elution.

  • Fraction Collection: Collect fractions corresponding to the elution of the 10-Bromocarbamazepine peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 10-Bromocarbamazepine.

Quality Control and Characterization

The purity of the final 10-Bromocarbamazepine product should be confirmed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion

The successful purification of 10-Bromocarbamazepine from its synthesis byproducts hinges on a well-designed, multi-step strategy. A preliminary bulk purification by recrystallization, leveraging strategic solvent selection, effectively removes a significant portion of impurities. This is followed by a high-resolution preparative chromatography step to isolate the target compound with the requisite high purity. The protocols and principles outlined in this guide provide a robust framework for researchers and drug development professionals to confidently and efficiently purify 10-Bromocarbamazepine for its diverse applications in the pharmaceutical industry.

References

Application Note & Protocol: Assessing the Stability of 10-Bromocarbamazepine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Criticality of Stability in Pharmaceutical Development

10-Bromocarbamazepine, a derivative of the well-known anticonvulsant carbamazepine, is a compound of interest in neuroprotective research and pharmaceutical development.[1][2] As with any active pharmaceutical ingredient (API), ensuring its stability is a cornerstone of drug development.[3][4] Stability testing provides crucial evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[5][6] This information is paramount for determining appropriate storage conditions, retest periods, and shelf life, thereby ensuring the safety and efficacy of the final drug product.[5][7]

This application note provides a comprehensive experimental protocol for assessing the stability of 10-Bromocarbamazepine solutions. It is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.[7][8][9] The protocol outlines forced degradation studies to identify potential degradation products and establish degradation pathways, which is a critical step in developing and validating a stability-indicating analytical method.[10][11]

I. Foundational Principles: Forced Degradation and Stability-Indicating Methods

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to expedite degradation.[10] The goal is not to determine the shelf-life but to understand the degradation pathways and to generate potential degradation products.[3][4] This is instrumental in developing a "stability-indicating method" (SIM), which is an analytical procedure capable of accurately quantifying the decrease of the active ingredient's concentration due to degradation.[12][13][14] A robust SIM can separate the intact API from its impurities and degradation products, ensuring that the measured API concentration is accurate and not inflated by co-eluting species.[11][15] High-Performance Liquid Chromatography (HPLC) is the predominant technique for developing SIMs for small molecules due to its high resolving power.[13][15]

II. Materials and Equipment

Reagents:

  • 10-Bromocarbamazepine reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphate buffer (pH 7.4)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Water bath or oven for thermal stress

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

III. Experimental Workflow: A Step-by-Step Guide

The overall workflow for assessing the stability of 10-Bromocarbamazepine solutions is depicted below. This process begins with the preparation of the drug solution, followed by subjecting it to various stress conditions. The stressed samples are then analyzed using a stability-indicating HPLC method to quantify the remaining parent drug and identify any degradation products.

G cluster_prep Solution Preparation cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis prep Prepare 1 mg/mL 10-Bromocarbamazepine stock solution in a suitable solvent (e.g., Methanol or Acetonitrile) hydrolysis Hydrolytic Stress (Acidic, Basic, Neutral) prep->hydrolysis Expose aliquots to stress conditions oxidation Oxidative Stress (H₂O₂) prep->oxidation Expose aliquots to stress conditions thermal Thermal Stress (e.g., 60°C) prep->thermal Expose aliquots to stress conditions photo Photolytic Stress (ICH Q1B compliant light source) prep->photo Expose aliquots to stress conditions sample_prep Sample Preparation (Dilution, Neutralization, Filtration) hydrolysis->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep hplc HPLC Analysis (Stability-Indicating Method) sample_prep->hplc data Data Acquisition & Analysis (Peak Purity, Assay, Impurity Profiling) hplc->data

Figure 1: General workflow for forced degradation studies of 10-Bromocarbamazepine.

Protocol 1: Preparation of 10-Bromocarbamazepine Stock Solution
  • Accurately weigh approximately 10 mg of 10-Bromocarbamazepine reference standard.

  • Dissolve the standard in a suitable organic solvent, such as methanol or acetonitrile, in a 10 mL volumetric flask. Ensure complete dissolution.

  • This will result in a stock solution with a concentration of approximately 1 mg/mL. Store this solution protected from light at 2-8°C when not in use.

Protocol 2: Forced Degradation Studies

For each stress condition, a control sample (stored at ambient temperature and protected from light) should be prepared and analyzed alongside the stressed samples. The target degradation is typically in the range of 5-20%.[16]

A. Hydrolytic Degradation [10][16]

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Before HPLC analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL).

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl and dilute with the mobile phase before analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of HPLC-grade water.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points and dilute with the mobile phase.

B. Oxidative Degradation [16]

  • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time points and dilute with the mobile phase for analysis.

C. Thermal Degradation

  • Place a solid sample of 10-Bromocarbamazepine in an oven at 60°C for 48 hours.

  • Also, place a solution of 10-Bromocarbamazepine (in the chosen solvent) in the oven under the same conditions.

  • At appropriate time points, dissolve the solid sample and dilute the solution sample with the mobile phase for analysis.

D. Photolytic Degradation

  • Expose a solid sample and a solution of 10-Bromocarbamazepine to a light source according to ICH Q1B guidelines.[16] The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • At the end of the exposure period, prepare the samples for HPLC analysis.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Neutral Hydrolysis Water60°C24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal (Solid) Dry Heat60°C48 hours
Thermal (Solution) Dry Heat60°C48 hours
Photolytic ICH Q1B compliant light sourceAmbientAs per guidelines
Table 1: Summary of Forced Degradation Conditions for 10-Bromocarbamazepine.

IV. Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential to separate and quantify 10-Bromocarbamazepine from its potential degradation products.[13][15] Based on existing methods for carbamazepine and its derivatives, a reversed-phase HPLC method with UV detection is a suitable starting point.[17][18][19]

Proposed HPLC Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and Water (or a suitable buffer like phosphate buffer)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 285 nm (based on carbamazepine's chromophore, should be optimized)

  • Column Temperature: 30°C

Method Development and Validation:

  • Specificity: The primary goal is to demonstrate that the method is stability-indicating. This is achieved by analyzing the stressed samples. The chromatograms should show baseline separation between the 10-Bromocarbamazepine peak and any degradation product peaks. Peak purity analysis using a DAD is highly recommended.

  • Linearity: Establish a calibration curve with at least five concentrations of the 10-Bromocarbamazepine reference standard. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method at different concentration levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

V. Data Analysis and Interpretation

After analyzing the stressed samples, the following data should be evaluated:

  • Assay of 10-Bromocarbamazepine: Calculate the percentage of the remaining drug in each stressed sample compared to the control.

  • Impurity Profiling: Identify and quantify the degradation products. The peak area of each degradation product can be expressed as a percentage of the total peak area.

  • Mass Balance: The sum of the assay of the parent drug and the percentage of all degradation products should ideally be close to 100%. This demonstrates that all major degradation products have been accounted for.

Stress Condition% 10-Bromocarbamazepine RemainingMajor Degradation Product(s) (Retention Time)% Total DegradantsMass Balance (%)
Control 100.0-0.0100.0
Acid Hydrolysis 85.2DP1 (4.5 min)14.599.7
Base Hydrolysis 78.9DP2 (5.1 min), DP3 (6.2 min)20.899.7
Oxidation 92.5DP4 (7.8 min)7.399.8
Thermal 98.1Minor peaks1.899.9
Photolytic 95.3DP5 (3.9 min)4.699.9
Table 2: Example of a Stability Summary Table for 10-Bromocarbamazepine. (Note: Data is illustrative).

VI. Potential Degradation Pathways

The forced degradation studies provide insights into the potential degradation pathways of 10-Bromocarbamazepine. Based on the structure of carbamazepine, potential degradation pathways for 10-Bromocarbamazepine could involve:

  • Hydrolysis: The amide group could be susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid.

  • Oxidation: The double bond in the dibenzazepine ring is a likely site for oxidation, potentially forming an epoxide, similar to the metabolism of carbamazepine.[20]

  • Photodegradation: UV light can induce various reactions, including rearrangements and dimerizations.

G cluster_pathways Potential Degradation Pathways start 10-Bromocarbamazepine hydrolysis Hydrolysis (Acid/Base) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation photolysis Photolysis (UV/Vis Light) start->photolysis prod1 Hydrolytic Degradant(s) hydrolysis->prod1 prod2 Oxidative Degradant(s) (e.g., Epoxide) oxidation->prod2 prod3 Photolytic Degradant(s) photolysis->prod3

Figure 2: Conceptual diagram of potential degradation pathways for 10-Bromocarbamazepine.

VII. Conclusion and Further Steps

This application note provides a robust framework for assessing the stability of 10-Bromocarbamazepine solutions through forced degradation studies and the development of a stability-indicating HPLC method. The results from these studies are fundamental for understanding the intrinsic stability of the molecule and are a regulatory requirement for drug development.[3][21] Further steps would involve the structural elucidation of major degradation products using techniques like mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to fully characterize the degradation profile. This comprehensive understanding is essential for ensuring the development of a safe, effective, and stable pharmaceutical product.

References

Application Notes & Protocols: 10-Bromocarbamazepine in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

I. Introduction and Scientific Rationale

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are fundamentally proteinopathies, characterized by the accumulation of misfolded and aggregated proteins that are toxic to neurons.[1][2][3] A critical cellular defense mechanism against this proteotoxicity is autophagy, a lysosomal degradation pathway that clears aggregated proteins and damaged organelles to maintain cellular homeostasis.[4][5] In many neurodegenerative conditions, this vital clearance pathway is impaired, leading to the pathological buildup of toxic protein species.

Carbamazepine (CBZ), an FDA-approved drug for epilepsy, has been identified as a potent inducer of autophagy.[4][6] Its derivative, 10-Bromocarbamazepine (10-Br-CBZ), is investigated here as a tool compound for leveraging this mechanism in preclinical models of neurodegeneration. The scientific premise is that by pharmacologically enhancing autophagy, we can promote the clearance of pathogenic protein aggregates—such as amyloid-β (Aβ), α-synuclein, and mutant huntingtin (mHTT)—thereby reducing neuronal toxicity and potentially slowing disease progression.[7][8] This document provides the foundational knowledge and detailed protocols for applying 10-Br-CBZ to test this therapeutic hypothesis in relevant in vitro models.

II. Mechanism of Action: Autophagy Induction

Carbamazepine and its analogs are understood to induce autophagy primarily through an mTOR-independent pathway involving the depletion of intracellular myo-inositol. This leads to the activation of AMP-activated protein kinase (AMPK), a key energy sensor in the cell. Activated AMPK subsequently phosphorylates and activates ULK1 (Unc-51 like autophagy activating kinase 1), the initiator kinase of the autophagic process. This triggers the cascade of autophagosome formation, maturation, and fusion with lysosomes for cargo degradation.[7]

Autophagy_Induction_Pathway CBZ 10-Bromocarbamazepine Inositol myo-Inositol Depletion CBZ->Inositol inhibits mTOR mTORC1 (Unaffected) AMPK AMPK (Activation) Inositol->AMPK leads to ULK1 ULK1 Complex (Activation) AMPK->ULK1 phosphorylates Autophagosome Autophagosome Formation ULK1->Autophagosome Clearance Aggregate Clearance (Aβ, α-syn, mHTT) Autophagosome->Clearance

Caption: mTOR-independent autophagy induction pathway of Carbamazepine analogs.

III. Application Notes: Experimental Design and Critical Parameters

Before initiating detailed protocols, it is crucial to establish a robust experimental framework. The efficacy of 10-Br-CBZ is context-dependent, varying with the cell model, the nature of the protein aggregate, and treatment conditions.

A. Cell Model Selection: The choice of cell model is paramount for clinically relevant insights.

  • Immortalized Human Neuroblastoma Lines (e.g., SH-SY5Y): These are excellent for initial screening, dose-response studies, and mechanistic validation. They can be genetically modified to overexpress pathogenic proteins like APP, α-synuclein, or mHTT.[9]

  • Human iPSC-Derived Neurons: Patient-derived induced pluripotent stem cells differentiated into specific neuronal subtypes (e.g., dopaminergic neurons for Parkinson's disease) offer a more physiologically relevant system with a human genetic background.[10][11]

  • Primary Neuronal Cultures: While complex to maintain, primary neurons from rodent models of neurodegenerative diseases provide an authentic physiological environment.

B. Compound Preparation and Dosing:

  • Solubility: 10-Br-CBZ, like CBZ, is hydrophobic. A stock solution should be prepared in DMSO at a high concentration (e.g., 10-50 mM) and stored in aliquots at -20°C. The final DMSO concentration in cell culture media should be kept below 0.1% to avoid solvent-induced toxicity or off-target effects.

  • Dose-Response: It is essential to perform a dose-response curve to identify the optimal concentration that maximizes autophagy induction without causing significant cytotoxicity. A typical starting range for CBZ analogs is 1-50 µM.[4][6][12]

C. Controls are Non-Negotiable:

  • Vehicle Control: Cells treated with the same final concentration of DMSO.

  • Positive Control (Autophagy Induction): Rapamycin (mTOR-dependent) or starvation (HBSS) to confirm the cell model's ability to undergo autophagy.

  • Negative Control (Autophagy Inhibition): Bafilomycin A1 or Chloroquine are used to block lysosomal degradation, which is essential for measuring autophagic flux.[13]

Table 1: Recommended Starting Parameters for In Vitro Models

ParameterAlzheimer's Disease ModelParkinson's Disease ModelHuntington's Disease Model
Cell Line SH-SY5Y overexpressing APP; iPSC-derived cortical neuronsSH-SY5Y overexpressing α-synuclein; iPSC-derived dopaminergic neuronsPC12 or STHdh cells expressing mHTT; iPSC-derived medium spiny neurons
Pathology Induction Endogenous Aβ production or exogenous application of Aβ oligomersα-synuclein pre-formed fibrils (PFFs) to seed aggregationEndogenous expression of mHTT with expanded polyQ repeats
10-Br-CBZ Conc. (Start) 5 - 30 µM5 - 30 µM10 - 50 µM
Treatment Duration 24 - 48 hours24 - 72 hours48 - 96 hours
Key Readout Aβ levels (ELISA/WB), p62 degradation, LC3-II fluxα-synuclein aggregation (ThT/Filter Assay), p62, LC3-II fluxmHTT aggregates (Filter Assay/Microscopy), p62, LC3-II flux

IV. Experimental Protocols

The following protocols provide a validated workflow to assess the utility of 10-Bromocarbamazepine.

Protocol 1: Validation of Autophagy Induction and Measurement of Autophagic Flux

This protocol is the foundational experiment to confirm that 10-Br-CBZ engages its target mechanism in your specific cell model. Measuring autophagic flux—the entire process from autophagosome formation to lysosomal degradation—is the gold standard, as a static measurement of autophagosomes can be misleading.[14] An accumulation of autophagosomes could mean either increased formation (induction) or blocked degradation (inhibition).

Autophagic_Flux_Workflow Start Seed Neuronal Cells Treat Treat with 10-Br-CBZ ± Bafilomycin A1 Start->Treat Lyse Lyse Cells & Collect Protein Treat->Lyse SDS_PAGE SDS-PAGE & Western Blot Lyse->SDS_PAGE Probe Probe for LC3, p62, Actin SDS_PAGE->Probe Analyze Densitometry Analysis (LC3-II / Actin) Probe->Analyze Conclusion Determine Autophagic Flux Analyze->Conclusion

Caption: Experimental workflow for measuring autophagic flux via Western Blot.

A. Materials:

  • Neuronal cell line of choice

  • Complete cell culture medium

  • 10-Br-CBZ (10 mM stock in DMSO)

  • Bafilomycin A1 (100 µM stock in DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-Actin

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

B. Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and recover for 24 hours.

  • Treatment Groups: Prepare media for the following treatment groups (in duplicate):

    • Vehicle (DMSO)

    • 10-Br-CBZ (e.g., 20 µM)

    • Bafilomycin A1 alone (Baf A1, 100 nM)

    • 10-Br-CBZ (20 µM) + Baf A1 (100 nM)

  • Compound Addition:

    • For all groups, replace the old media with fresh media containing the respective compounds.

    • Causality Note: Bafilomycin A1 is a lysosomal V-ATPase inhibitor that prevents the fusion of autophagosomes with lysosomes. It is added for the final 4 hours of the experiment to cause the accumulation of autophagosomes that were formed during that period.

    • Incubate cells for a total of 24 hours. Add Baf A1 to the relevant wells for the last 4 hours of this incubation.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Load 20-30 µg of protein per lane on a 15% SDS-PAGE gel to resolve LC3-I (cytosolic, ~16 kDa) and LC3-II (lipidated, ~14 kDa).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (LC3B 1:1000, p62 1:1000, β-Actin 1:5000) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect with ECL substrate using a chemiluminescence imager.

C. Data Interpretation:

  • Increased Autophagy Induction: A significant increase in the LC3-II/Actin ratio in the "10-Br-CBZ" group compared to the "Vehicle" group.

  • Increased Autophagic Flux: A significantly greater accumulation of LC3-II in the "10-Br-CBZ + Baf A1" group compared to the "Baf A1 alone" group. This demonstrates that more autophagosomes are being generated and delivered to the lysosome for degradation.

  • Substrate Degradation: A corresponding decrease in the p62/Actin ratio in the "10-Br-CBZ" group, as p62 is a cargo protein that is itself degraded by autophagy.

Protocol 2: Assessing Clearance of α-Synuclein Aggregates in a Parkinson's Disease Model

This protocol directly tests the therapeutic potential of 10-Br-CBZ by measuring its ability to clear pathogenic protein aggregates. Here, we use an α-synuclein pre-formed fibril (PFF) model, which seeds the aggregation of endogenous α-synuclein in cultured cells, mimicking the prion-like spread of pathology.[15]

A. Materials:

  • SH-SY5Y cells stably overexpressing wild-type α-synuclein.

  • Recombinant human α-synuclein PFFs.

  • Thioflavin T (ThT) for fluorescence-based aggregate detection.

  • Paraformaldehyde (PFA) for cell fixation.

  • Primary antibody: Mouse anti-α-synuclein (pS129 specific, for pathological aggregates).

  • Fluorescently-tagged secondary antibody and DAPI for nuclear staining.

B. Step-by-Step Methodology:

  • Cell Seeding: Plate α-synuclein overexpressing SH-SY5Y cells on glass coverslips in a 24-well plate.

  • PFF Treatment (Seeding): After 24 hours, treat cells with α-synuclein PFFs (e.g., 1 µg/mL) for 72 hours to induce the formation of intracellular inclusions.

  • 10-Br-CBZ Treatment (Clearance Phase):

    • After the 72-hour seeding period, gently wash the cells twice with PBS to remove extracellular PFFs.

    • Add fresh media containing either Vehicle (DMSO) or the optimal concentration of 10-Br-CBZ determined in Protocol 1.

    • Incubate for an additional 48-72 hours.

  • Immunocytochemistry for Aggregate Visualization:

    • Wash cells with PBS and fix with 4% PFA for 15 minutes.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% BSA for 1 hour.

    • Incubate with anti-pS129 α-synuclein antibody (1:500) overnight at 4°C.

    • Wash and incubate with a fluorescent secondary antibody (e.g., Alexa Fluor 488) and DAPI for 1 hour.

    • Mount coverslips on slides and image using a fluorescence or confocal microscope.

  • Quantitative Analysis:

    • Capture images from at least 10 random fields per condition.

    • Use image analysis software (e.g., ImageJ) to quantify the number and area of pS129-positive puncta per cell.

    • Calculate the percentage of aggregate-positive cells in each treatment group.

C. Expected Outcome: A successful experiment will show a statistically significant reduction in the number and size of pS129-positive α-synuclein aggregates in the cells treated with 10-Bromocarbamazepine compared to the vehicle-treated control group. This provides direct evidence that enhancing autophagy with 10-Br-CBZ can promote the clearance of pathology-associated protein aggregates. Similar principles can be applied to models of Alzheimer's disease (measuring Aβ clearance) or Huntington's disease (measuring mHTT clearance).[16][17][18]

V. References

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References

Application Notes & Protocols: 10-Bromocarbamazepine as a Chemical Probe for Neurological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: ANP-2025-10BRCBZ

Introduction: The Role of Chemical Probes in Neuroscience

In the intricate landscape of neurological research, chemical probes serve as indispensable tools for dissecting complex biological processes.[1][2][3] A well-characterized chemical probe—a small molecule with a defined mechanism of action and high selectivity for its target—allows researchers to perturb and study specific proteins or pathways within their native cellular environment. This approach provides a functional readout that complements genetic methods, enabling the validation of drug targets and the elucidation of disease mechanisms.[1][3]

Carbamazepine (CBZ) is a cornerstone therapeutic agent for epilepsy and neuropathic pain, known primarily for its action on voltage-gated sodium channels (VGSCs).[4][5][6] Its derivatives, therefore, represent a rich source of potential chemical probes for exploring pathways related to neuronal excitability. 10-Bromocarbamazepine (10-Br-CBZ), a brominated analog of CBZ, has been identified as a neuroprotective and neuroresearch compound.[7][8] Its structural similarity to CBZ strongly suggests a conserved mechanism of action, making it an excellent candidate for use as a chemical probe to investigate the role of VGSCs in various neurological phenomena.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to utilize 10-Bromocarbamazepine as a chemical probe. We present its physicochemical properties, detail its primary mechanism of action, and provide validated, step-by-step protocols for its application in in vitro, cell-based, and in vivo experimental paradigms.

Physicochemical Properties of 10-Bromocarbamazepine

Understanding the fundamental properties of a chemical probe is critical for experimental design, particularly for ensuring appropriate solubility, stability, and bioavailability. The key properties of 10-Bromocarbamazepine are summarized below.

PropertyValueSource
IUPAC Name 5-bromobenzo[b][9]benzazepine-11-carboxamide[10]
Molecular Formula C₁₅H₁₁BrN₂O[10][11]
Molecular Weight 315.16 g/mol [10]
CAS Number 59690-97-0[7][10]
Predicted Boiling Point 463.1 ± 55.0 °C at 760 mmHg[8][11]
Predicted Density 1.584 ± 0.06 g/cm³[8][11]
Predicted pKa 13.81 ± 0.40[8][11]
Physical Appearance Solid (inferred)
Solubility Poorly soluble in water (expected)[12][13]
Storage Conditions Sealed in a dry environment, Room Temperature[8][11]

Note on Solubility: Like its parent compound carbamazepine, 10-Br-CBZ is expected to have low aqueous solubility.[12][13] For experimental use, it should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution before further dilution in aqueous buffers or culture media. It is crucial to establish the final solvent concentration and include appropriate vehicle controls in all experiments.

Primary Mechanism of Action: Probing Neuronal Excitability via VGSC Blockade

The primary mechanism of action for carbamazepine and its derivatives is the modulation of voltage-gated sodium channels.[5][14] These channels are essential for the initiation and propagation of action potentials in excitable cells like neurons.[15] 10-Br-CBZ is hypothesized to act similarly by binding to the VGSC and stabilizing its fast-inactivated state.[16][17] This use-dependent blockade prevents the influx of sodium ions required for membrane depolarization, thereby reducing neuronal firing frequency and suppressing hyperexcitability. This makes 10-Br-CBZ a powerful tool for probing any neurological pathway where action potential firing is a critical component.

cluster_0 Normal Action Potential cluster_1 Action Potential with 10-Br-CBZ Resting Resting State (VGSC Closed) Depolarization Depolarization (VGSC Open) Resting->Depolarization Stimulus Repolarization Repolarization (VGSC Inactivated) Depolarization->Repolarization Na+ Influx Repolarization->Resting Channel Reset Inactivated_State Stabilized Inactivated State Repolarization->Inactivated_State Probe Target Probe 10-Br-CBZ Probe->Inactivated_State Binds & Stabilizes No_AP Inhibition of Firing Inactivated_State->No_AP Prevents Reset

Caption: Mechanism of 10-Br-CBZ targeting the inactivated state of VGSCs.

Experimental Protocols and Applications

This section provides detailed, self-validating protocols for utilizing 10-Br-CBZ across different experimental systems.

In Vitro Protocol: Target Engagement via Whole-Cell Patch-Clamp Electrophysiology

Objective: To quantitatively determine the potency of 10-Br-CBZ in inhibiting a specific voltage-gated sodium channel subtype (e.g., Nav1.7, implicated in pain pathways). This method serves as the gold standard for characterizing ion channel modulators.[16][18]

Materials:

  • HEK293 cells stably expressing the human VGSC subtype of interest.[16][19]

  • Glass coverslips for cell culture.

  • Patch-clamp rig (inverted microscope, amplifier, digitizer, micromanipulator).

  • Glass micropipettes (2-5 MΩ resistance).

  • Perfusion system.

  • 10-Br-CBZ stock solution (e.g., 10 mM in DMSO).

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[16]

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[16]

Step-by-Step Methodology:

  • Cell Preparation: Culture the VGSC-expressing HEK293 cells on glass coverslips to ~60-80% confluency.

  • Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and begin continuous perfusion with the external solution.

  • Pipette Preparation: Fill a glass micropipette with the internal solution.

  • Seal Formation: Approach a single, healthy-looking cell with the micropipette and apply gentle negative pressure to form a high-resistance (>1 GΩ) "gigaohm" seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the cell's interior.

  • Baseline Current Recording: Hold the cell membrane potential at -100 mV. Apply brief depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit inward sodium currents. Record several stable baseline sweeps.[16]

  • Probe Application: Perfuse the chamber with the external solution containing a known concentration of 10-Br-CBZ (e.g., starting from 100 nM to 100 µM). Ensure the final DMSO concentration is consistent across all conditions and in the vehicle control (e.g., ≤0.1%).

  • Post-Probe Recording: Once the effect has stabilized (typically 2-5 minutes), record the sodium currents again using the same voltage protocol.

  • Data Collection: Repeat steps 7-8 for a range of 10-Br-CBZ concentrations to generate a dose-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the sodium current before (I_control) and after (I_probe) application of each concentration.

    • Calculate the percentage of inhibition: % Inhibition = (1 - (I_probe / I_control)) * 100.

    • Plot the % Inhibition against the log of the 10-Br-CBZ concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the current is inhibited).[16]

cluster_workflow Patch-Clamp Workflow A Culture Cells (HEK293 + Nav1.X) B Achieve Whole-Cell Configuration A->B C Record Baseline Sodium Currents B->C D Perfuse with 10-Br-CBZ C->D E Record Post-Probe Sodium Currents D->E F Analyze Data (Determine IC50) E->F

Caption: Experimental workflow for IC50 determination using patch-clamp.

Cell-Based Protocol: Probing Neuronal Network Function with Microelectrode Arrays (MEAs)

Objective: To assess the functional impact of 10-Br-CBZ on spontaneously active neuronal networks, providing insight into its effects on synaptic communication and overall circuit excitability. MEA technology allows for non-invasive, label-free, and longitudinal recording of network activity.[9][20][21]

Materials:

  • MEA plates (e.g., 48-well or 96-well format).

  • Maestro MEA system or equivalent for recording and analysis.[9]

  • Primary neurons (e.g., rodent cortical or hippocampal neurons) or human iPSC-derived neurons.[22][23]

  • Appropriate cell culture medium and supplements.

  • 10-Br-CBZ stock solution (10 mM in DMSO).

Step-by-Step Methodology:

  • Cell Plating: Plate the dissociated neurons onto the MEA plates according to the manufacturer's protocol, ensuring an even distribution of cells over the electrode grid in each well.

  • Network Maturation: Culture the neurons for at least 14-21 days in vitro (DIV). During this time, the neurons will form synapses and develop spontaneous, synchronized network activity, characterized by periodic network-wide bursts.[20]

  • Baseline Recording: Place the MEA plate into the recording system (maintained at 37°C and 5% CO₂). Record at least 10-15 minutes of baseline spontaneous activity to establish a stable activity profile for each well.

  • Probe Preparation: Prepare serial dilutions of 10-Br-CBZ in pre-warmed culture medium. Also prepare a vehicle control medium containing the highest final concentration of DMSO.

  • Compound Dosing: Carefully remove a portion of the medium from each well and replace it with the medium containing the desired concentration of 10-Br-CBZ or the vehicle control.

  • Post-Dose Recording: Return the plate to the MEA system and record the neuronal activity for a defined period (e.g., 30-60 minutes) to measure the acute effects of the compound.

  • Data Analysis:

    • Use the analysis software (e.g., Axion's Neural Metrics) to quantify key parameters before and after dosing.

    • Key Metrics:

      • Mean Firing Rate: Overall measure of neuronal excitability.[20]

      • Burst Frequency: Rate of high-frequency firing events.

      • Network Synchrony: A measure of how well firing is coordinated across the network of electrodes.[20]

    • Normalize the post-dose data to the baseline recording for each well and compare the effects of different 10-Br-CBZ concentrations to the vehicle control. A successful probe will show a dose-dependent decrease in these activity metrics.

cluster_MEA Neuronal Network on MEA N1 N2 N1->N2 N4 N1->N4 N3 N2->N3 N5 N3->N5 N4->N2 E1 E E2 E Probe 10-Br-CBZ (VGSC Blocker) Result Reduced Firing Rate & Network Bursting Probe->Result Effect cluster_MEA cluster_MEA cluster_MEA->Probe Application

Caption: Probing a neuronal network on a microelectrode array (MEA).

In Vivo Protocol: Probing Neurological Pathways in an Animal Model of Epilepsy

Objective: To evaluate the efficacy of 10-Br-CBZ in a living organism by testing its ability to suppress seizure activity. This protocol validates the probe's therapeutic potential and provides insights into its pharmacokinetics and pharmacodynamics.

Materials:

  • Animal model (e.g., male Sprague-Dawley rats for chemically-induced seizures, or genetically epilepsy-prone rats).[24]

  • 10-Br-CBZ powder.

  • Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water).

  • Administration supplies (e.g., gavage needles or syringes for intraperitoneal injection).

  • Behavioral observation arena and video recording equipment.

  • (Optional) EEG recording system for electrographic seizure detection.[25]

  • (Optional) Supplies for blood/tissue collection for PK/PD analysis.[26]

Step-by-Step Methodology:

  • Animal Acclimation: House animals under standard conditions (12h light/dark cycle, ad libitum access to food and water) for at least one week before the experiment.

  • Probe Formulation: Prepare a homogenous suspension of 10-Br-CBZ in the vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).[25] Formulations should be prepared fresh daily.

  • Experimental Groups: Randomly assign animals to different treatment groups: Vehicle control, and multiple 10-Br-CBZ dose groups. A crossover design, where each animal receives all treatments with a sufficient washout period in between, can also be used to reduce animal numbers.[25]

  • Probe Administration: Administer the formulated 10-Br-CBZ or vehicle via the chosen route (e.g., intraperitoneal injection, oral gavage).[26] Record the time of administration.

  • Seizure Induction (if applicable): At a predetermined time post-administration (based on expected Tmax), induce seizures using a chemical convulsant (e.g., pentylenetetrazol or kainic acid) or a physical method (e.g., maximal electroshock).[24] For models with spontaneous seizures, this step is omitted.[25]

  • Behavioral Monitoring: Observe and score seizure severity and frequency for a defined period post-induction or post-dosing. The Racine scale is a common scoring system for convulsive seizures.

  • (Optional) Pharmacokinetic Sampling: At designated time points, collect blood samples (e.g., via tail vein) and, at the end of the study, brain tissue.[26] This allows for the correlation of probe concentration with the observed anticonvulsant effect.[27]

  • Sample Analysis: Process the biological samples (e.g., plasma separation, tissue homogenization).[28][29] Quantify the concentration of 10-Br-CBZ using a validated analytical method such as HPLC or LC-MS/MS.[30]

  • Data Analysis:

    • Compare seizure scores, frequency, or latency to seizure onset between the vehicle and 10-Br-CBZ-treated groups.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if there is a significant, dose-dependent reduction in seizure activity.

    • If PK data is available, plot the anticonvulsant effect against the measured drug concentration in plasma or brain tissue.

cluster_invivo In Vivo Anticonvulsant Workflow A Administer Probe (10-Br-CBZ or Vehicle) B Induce Seizures (e.g., Chemical convulsant) A->B D Collect Samples (Blood/Brain) A->D C Observe & Score Seizure Behavior B->C F Correlate Dose/Level with Seizure Protection C->F E Analyze Probe Levels (LC-MS/MS) D->E E->F

Caption: Workflow for in vivo evaluation of 10-Br-CBZ as an anticonvulsant.

Conclusion and Future Directions

10-Bromocarbamazepine is a valuable chemical probe for the functional investigation of neurological pathways where neuronal excitability is a key factor. By acting as a potent blocker of voltage-gated sodium channels, it allows researchers to modulate action potential firing with high temporal precision. The protocols detailed in this guide provide a robust framework for its characterization and application, from determining target engagement at the single-molecule level to assessing functional outcomes in complex neuronal networks and integrated physiological systems.

Future work could involve developing photoswitchable analogs of 10-Br-CBZ to enable optical control of neuronal inhibition, providing even greater spatial and temporal resolution for pathway analysis.[31][32][33] Furthermore, its use in combination with advanced imaging or transcriptomic techniques could reveal novel downstream effects of VGSC modulation in both healthy and diseased states.

References

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantitative Analysis of 10-Bromocarbamazepine in Bulk Drug Substances

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, specific, and validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of 10-Bromocarbamazepine in bulk drug substances. 10-Bromocarbamazepine is a critical impurity and potential degradation product of Carbamazepine, a widely used anticonvulsant drug. Accurate quantification is essential for ensuring the purity, safety, and efficacy of the active pharmaceutical ingredient (API). The method utilizes a C18 stationary phase with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. Furthermore, forced degradation studies were conducted to confirm the method's stability-indicating capabilities, ensuring that the analyte peak is resolved from all potential degradation products.

Scientific Principles & Method Rationale

The accurate quantification of impurities like 10-Bromocarbamazepine is a cornerstone of pharmaceutical quality control. The chosen analytical technique, RP-HPLC, is the gold standard for analyzing moderately non-polar small molecules like Carbamazepine and its derivatives.[1]

Causality behind Experimental Choices:

  • Technique Selection (RP-HPLC): 10-Bromocarbamazepine, a dibenzazepine derivative, possesses moderate hydrophobicity. RP-HPLC with a C18 column, which has a non-polar stationary phase, is ideally suited for retaining and resolving such compounds from the main API and other related substances.[2] The interaction is based on hydrophobic partitioning between the stationary phase and the polar mobile phase.

  • Mobile Phase Composition: A mobile phase consisting of an organic modifier (acetonitrile) and an aqueous component (Milli-Q water) provides the necessary polarity to elute the analyte from the C18 column. Acetonitrile is often preferred for its low viscosity and UV transparency. The ratio is optimized to achieve a suitable retention time and resolution, typically resulting in a run time of less than 10 minutes for efficiency in a QC environment.[2][3]

  • UV Detection: The dibenzazepine structure contains a chromophore that absorbs UV radiation. Based on literature for the parent compound, Carbamazepine, detection wavelengths between 220 nm and 285 nm are effective.[2][4] A wavelength of 230 nm is selected to provide a robust signal for quantifying low-level impurities.

  • Validation Framework (ICH Q2(R1)): Adherence to ICH guidelines is not merely procedural; it is a systematic approach to prove that an analytical method is fit for its intended purpose.[5] Each validation parameter (linearity, accuracy, precision, etc.) builds a layer of confidence in the final reported result, ensuring the method is trustworthy and reproducible across different labs and analysts.[6]

Analytical Workflow Overview

The following diagram outlines the complete analytical process, from sample handling to final reporting.

Analytical_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Analysis cluster_Data Phase 3: Data & Reporting A Receive Bulk Drug Substance Sample C Prepare 10-Bromocarbamazepine Reference Standard Stock A->C B Prepare Mobile Phase & System Conditioning E Perform System Suitability Test (SST) (Inject Standard 5x) B->E D Prepare Working Standards & Sample Solutions C->D F Analyze Blank, Standards, and Samples D->F E->F SST Passed G Process Chromatographic Data (Peak Integration) F->G H Verify SST & QC Checks G->H I Calculate Concentration of 10-Bromocarbamazepine H->I J Generate Final Report I->J

Caption: High-level workflow for the quantitative analysis of 10-Bromocarbamazepine.

Materials and Methodology

Equipment & Software
  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, degasser, autosampler, and UV/PDA detector.

  • Chromatographic Data System (CDS) software (e.g., Chromoquest30 or equivalent).[2]

  • Analytical Balance (0.01 mg readability).

  • pH Meter.

  • Ultrasonic Bath.

  • Class A Volumetric Glassware.

Chemicals & Reagents
  • 10-Bromocarbamazepine Reference Standard (Certified purity).

  • Carbamazepine Reference Standard (e.g., USP or BP grade).[7][8]

  • Acetonitrile (HPLC Grade).

  • Methanol (HPLC Grade).

  • Water (Milli-Q or equivalent).

  • Hydrochloric Acid (AR Grade).

  • Sodium Hydroxide (AR Grade).

  • Hydrogen Peroxide (30%, AR Grade).

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions.

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard for retaining and separating Carbamazepine and related compounds.[1][2]
Mobile Phase Acetonitrile : Water (50:50, v/v)Provides optimal retention and peak shape for the analyte.[4]
Flow Rate 1.0 mL/minEnsures good separation within a reasonable analysis time.[3][4]
Injection Volume 10 µLStandard volume for good sensitivity without overloading the column.[2]
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Detection UV at 230 nmOffers high sensitivity for the dibenzazepine chromophore.[3]
Run Time 10 minutesSufficient to elute the analyte and any potential late-eluting impurities.
Preparation of Solutions
  • Mobile Phase: Mix Acetonitrile and Water in a 50:50 volume ratio. Degas using an ultrasonic bath for 15 minutes before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of 10-Bromocarbamazepine Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard Solutions (for Linearity): Prepare a series of working standards (e.g., 0.5, 1.0, 2.5, 5.0, 7.5, 10.0 µg/mL) by diluting the Standard Stock Solution with the mobile phase.

  • Sample Solution (1000 µg/mL of API): Accurately weigh about 100 mg of the Carbamazepine bulk drug substance into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol. Filter through a 0.45 µm nylon syringe filter before injection.

Method Validation Protocol & Acceptance Criteria

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.

System Suitability

Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by making five replicate injections of a working standard solution (e.g., 5 µg/mL).

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
% RSD of Peak Areas ≤ 2.0%Demonstrates system precision.
% RSD of Retention Times ≤ 1.0%Ensures retention time reproducibility.
Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This was established through forced degradation studies. The bulk drug was subjected to stress conditions to induce degradation of approximately 5-20%.[9]

Protocol:

  • Acid Hydrolysis: Reflux sample with 0.1N HCl at 60°C for 30 minutes.[10]

  • Base Hydrolysis: Reflux sample with 0.1N NaOH at 60°C for 30 minutes.[10]

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.[10]

  • Thermal Degradation: Expose solid drug substance to 60°C for 24 hours.[10]

  • Photolytic Degradation: Expose solid drug substance to UV light (254 nm) for 24 hours.

Acceptance Criteria: The method is deemed specific if the 10-Bromocarbamazepine peak is pure and resolved from all degradation peaks (Resolution > 2.0). Peak purity analysis using a PDA detector should confirm no co-elution.

Linearity

The linearity of the method was evaluated by analyzing the prepared working standard solutions over a concentration range.

ParameterAcceptance Criteria
Concentration Range 0.5 - 10.0 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero.
Accuracy & Precision

Accuracy (as % recovery) and precision (as % RSD) were determined by analyzing samples spiked with 10-Bromocarbamazepine at three concentration levels (e.g., 50%, 100%, and 150% of a target concentration).[11]

LevelParameterAcceptance Criteria
Low, Mid, High Accuracy (% Recovery) 98.0% - 102.0%[12]
Repeatability (n=6) Precision (% RSD) ≤ 2.0%
Intermediate Precision Precision (% RSD) ≤ 2.0% (Different day, analyst)
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were established based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

The LOQ should be verifiable with acceptable accuracy and precision.[4]

Robustness

The method's reliability was tested by making small, deliberate variations in the chromatographic parameters.

Parameter VariedResult
Flow Rate ± 0.1 mL/min
Mobile Phase Composition ± 2% Acetonitrile
Column Temperature ± 2 °C

Acceptance Criteria: The system suitability parameters must be met under all varied conditions, demonstrating the method's robustness.[6]

Validation Logic and Data Integrity

The relationship between validation parameters ensures a holistically qualified method. Linearity, accuracy, and precision are interdependent and collectively establish the method's quantitative reliability.

Validation_Logic cluster_Quantitative Quantitative Confidence cluster_Qualitative Assay Integrity center_node Validated Analytical Method Linearity Linearity (r² ≥ 0.999) Linearity->center_node Accuracy Accuracy (98-102% Recovery) Linearity->Accuracy Accuracy->center_node Precision Precision (RSD ≤ 2.0%) Accuracy->Precision Precision->center_node Specificity Specificity (Peak Purity & Resolution) Specificity->center_node Robustness Robustness (Parameter Variation) Robustness->center_node Sensitivity Sensitivity (LOD & LOQ) Sensitivity->center_node

Caption: Interrelationship of ICH validation parameters ensuring a robust analytical method.

Calculation

The amount of 10-Bromocarbamazepine in the bulk drug substance is calculated using the external standard method:

% 10-Bromocarbamazepine = (Aspl / Astd) * (Wstd / Vstd) * (Vspl / Wspl) * P

Where:

  • Aspl = Peak area of 10-Bromocarbamazepine in the sample solution

  • Astd = Average peak area of 10-Bromocarbamazepine in the working standard solution

  • Wstd = Weight of the Reference Standard (mg)

  • Vstd = Final volume of the standard solution (mL)

  • Wspl = Weight of the bulk drug sample (mg)

  • Vspl = Final volume of the sample solution (mL)

  • P = Purity of the Reference Standard (%)

Conclusion

The RP-HPLC method described in this application note is rapid, simple, and reliable for the quantitative determination of 10-Bromocarbamazepine in bulk drug substances. The comprehensive validation study confirms that the method is linear, accurate, precise, specific, and robust, meeting all requirements set forth by ICH guidelines. The successful forced degradation study demonstrates its stability-indicating nature, making it highly suitable for routine quality control analysis and stability studies in the pharmaceutical industry.

References

High-Resolution Mass Spectrometry for the Definitive Characterization of 10-Bromocarbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous characterization of active pharmaceutical ingredients (APIs) and their related impurities is a cornerstone of drug development, mandated by global regulatory bodies to ensure product safety and efficacy. 10-Bromocarbamazepine, a key impurity and derivative of the widely used anticonvulsant Carbamazepine, requires precise identification and structural elucidation.[1][2] This application note provides a comprehensive guide to utilizing High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) for the unambiguous characterization of 10-Bromocarbamazepine. We detail a robust protocol, from sample preparation and instrument setup to data interpretation, including accurate mass measurement, isotopic pattern analysis, and fragmentation pathway elucidation. This guide serves as a technical resource for scientists seeking to meet stringent regulatory requirements, such as those outlined by the International Council for Harmonisation (ICH), for impurity profiling.[3][4][5]

Introduction: The Imperative for Impurity Profiling

Carbamazepine is a first-line medication for epilepsy and neuropathic pain.[6] During its synthesis or upon degradation, various related compounds can emerge as impurities.[7][8] Regulatory guidelines, such as ICH Q3A(R2), mandate that any impurity present above a 0.1% threshold must be identified and characterized.[3][4] 10-Bromocarbamazepine is one such specified impurity that requires definitive structural confirmation.[1][2]

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in pharmaceutical analysis due to its exceptional sensitivity, specificity, and mass accuracy.[9][10][11] Unlike nominal mass instruments, HRMS platforms like Orbitrap and Time-of-Flight (TOF) analyzers can measure the mass-to-charge ratio (m/z) of an ion to within a few parts-per-million (ppm). This level of precision allows for the confident determination of a molecule's elemental formula, a critical first step in structural elucidation.[9] When coupled with tandem mass spectrometry (MS/MS), HRMS provides detailed structural insights through the analysis of fragmentation patterns, making it the gold standard for characterizing unknown compounds and known impurities alike.

This guide demonstrates the power of a UHPLC-HRMS workflow for the complete characterization of 10-Bromocarbamazepine, ensuring analytical data of the highest quality and integrity for regulatory submission.

Experimental Workflow and Protocols

A systematic approach is essential for the successful characterization of pharmaceutical impurities. The workflow encompasses sample preparation, chromatographic separation, and mass spectrometric analysis.

Overall Experimental Workflow

The following diagram illustrates the comprehensive workflow for the characterization of 10-Bromocarbamazepine.

HRMS Workflow for 10-Bromocarbamazepine cluster_prep Sample Preparation cluster_analysis UHPLC-HRMS Analysis cluster_data Data Interpretation prep 1. Prepare Standard Solution (10 µg/mL in Methanol) lc 2. Chromatographic Separation (Reversed-Phase UHPLC) prep->lc Inject ms 3. HRMS Full Scan (Accurate Mass & Isotope Pattern) lc->ms Elute to MS msms 4. HRMS/MS Analysis (Fragmentation for Structure) ms->msms Targeted Fragmentation formula 5. Elemental Formula (from Accurate Mass) ms->formula structure 6. Structure Confirmation (from Fragmentation Pattern) msms->structure formula->structure report 7. Final Report structure->report

Caption: Overall workflow from sample preparation to final analysis.

Protocol 1: Sample and Standard Preparation

The integrity of the final data is critically dependent on the initial sample preparation.

Objective: To prepare a 10 µg/mL solution of 10-Bromocarbamazepine reference standard.

Materials:

  • 10-Bromocarbamazepine reference standard (CAS: 59690-97-0)

  • LC-MS grade Methanol

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

Procedure:

  • Accurately weigh approximately 1.0 mg of the 10-Bromocarbamazepine reference standard.

  • Quantitatively transfer the weighed standard into a 10.0 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the mark with methanol. This yields a 100 µg/mL primary stock solution.

  • Pipette 1.0 mL of the primary stock solution into a 10.0 mL volumetric flask.

  • Dilute to the mark with methanol to obtain the final working solution of 10 µg/mL.

  • Transfer the working solution to an autosampler vial for analysis.

Protocol 2: UHPLC-HRMS Analysis

Chromatographic separation is crucial to resolve the target impurity from the API and other related substances, preventing ion suppression in the mass spectrometer.[11]

Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q Exactive™ Orbitrap™ or similar).

UHPLC Parameters Setting Rationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm)Provides excellent retention and separation for carbamazepine-like structures.[12]
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes better peak shape and ionization efficiency in positive ESI mode.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation for these analytes.
Gradient 5% B to 95% B over 8 minutesA gradient elution ensures that compounds with varying polarities are effectively separated.
Flow Rate 0.4 mL/minA typical flow rate for analytical scale UHPLC, compatible with ESI sources.
Column Temperature 40 °CElevated temperature reduces viscosity and improves peak symmetry.
Injection Volume 5 µLA small injection volume prevents column overloading and peak distortion.
HRMS Parameters Setting Rationale
Ionization Mode Heated Electrospray Ionization (HESI), PositiveESI is a soft ionization technique suitable for polar molecules; positive mode is ideal for nitrogen-containing compounds.[10]
Scan Range m/z 100 - 1000Covers the expected mass of the precursor ion and its potential fragments.
Resolution 70,000 FWHM (@ m/z 200)High resolution is essential for accurate mass determination and formula calculation.[9]
MS/MS Fragmentation Collision-Induced Dissociation (CID)CID is a robust and well-understood method for generating structurally informative fragments.[14]
Collision Energy (NCE) Stepped 20, 30, 40 eVUsing multiple collision energies ensures the capture of both low- and high-energy fragments.
Data Acquisition Full Scan followed by data-dependent MS/MS (dd-MS2)This approach provides an unbiased survey of all ions (Full Scan) and automatically triggers fragmentation of the most intense peaks for identification.

Results and Data Interpretation

Accurate Mass and Isotopic Signature

The first step in characterization is to confirm the elemental composition. The molecular formula for 10-Bromocarbamazepine is C₁₅H₁₁BrN₂O.[15] The expected protonated molecule is [M+H]⁺.

  • Theoretical Exact Mass of [C₁₅H₁₁⁷⁹BrN₂O+H]⁺: 315.0131 Da

  • Theoretical Exact Mass of [C₁₅H₁₁⁸¹BrN₂O+H]⁺: 317.0111 Da

The presence of a bromine atom provides a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are nearly equal in abundance. This results in two prominent peaks in the mass spectrum separated by approximately 2 Da (the A+2 peak), with nearly a 1:1 intensity ratio. This signature is a powerful diagnostic tool for identifying halogenated compounds.[13]

An HRMS instrument will readily resolve these two isotopic peaks, and the measured mass for each should be within 5 ppm of the theoretical value, confirming the elemental formula with high confidence.

Structural Elucidation via MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) provides a molecular fingerprint that is used to confirm the compound's structure. The protonated 10-Bromocarbamazepine ion (m/z 315/317) is selected and fragmented, and the resulting product ions are analyzed. The fragmentation of carbamazepine and its derivatives is well-documented and typically involves losses from the carboxamide group and cleavages within the dibenzazepine ring system.[12][16]

Proposed Fragmentation Pathway: The diagram below outlines the primary fragmentation pathways for protonated 10-Bromocarbamazepine.

Fragmentation of 10-Bromocarbamazepine precursor [M+H]⁺ m/z 315/317 frag1 [M+H - HNCO]⁺ m/z 272/274 precursor->frag1 - HNCO (43 Da) frag2 [M+H - CO]⁺ m/z 287/289 precursor->frag2 - CO (28 Da) frag4 [M+H - Br]⁺ m/z 236 precursor->frag4 - Br• (79/81 Da) frag3 [M+H - HNCO - Br]⁺ m/z 193 frag1->frag3 - Br• (79/81 Da)

Caption: Proposed MS/MS fragmentation of 10-Bromocarbamazepine.

Interpretation of Key Fragments:

  • Loss of HNCO (Isocyanic Acid): A characteristic fragmentation for compounds with a carboxamide group, leading to the product ion at m/z 272/274.[16] This is often a dominant pathway.

  • Loss of CO (Carbon Monoxide): A less common but possible loss from the amide, resulting in an ion at m/z 287/289.

  • Loss of Bromine Radical (Br•): Cleavage of the C-Br bond results in a radical loss and the formation of an ion at m/z 236.

  • Sequential Loss (HNCO then Br•): The ion at m/z 272/274 can further fragment by losing a bromine radical, yielding a highly stable ion at m/z 193.

The presence of these specific fragments, each with an accurately measured mass, provides unequivocal confirmation of the 10-Bromocarbamazepine structure.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating methods and identifying potential degradation products that could form during the shelf-life of a drug product.[17][18]

Objective: To intentionally degrade 10-Bromocarbamazepine under various stress conditions and analyze the resulting mixture using the developed UHPLC-HRMS method.

Procedure:

  • Prepare separate 100 µg/mL solutions of 10-Bromocarbamazepine in methanol.

  • Acid Hydrolysis: Add 1N HCl to a solution and heat at 60 °C for 2 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Add 1N NaOH to a solution and heat at 60 °C for 2 hours. Neutralize with 1N HCl before analysis.[17]

  • Oxidative Degradation: Add 3% H₂O₂ to a solution and keep at room temperature for 24 hours.[17]

  • Thermal Degradation: Expose the solid powder to 80 °C in an oven for 48 hours, then dissolve for analysis.

  • Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples, along with an unstressed control, using the UHPLC-HRMS method described in Section 2.3.

  • Process the data to identify new chromatographic peaks. Use the HRMS and HRMS/MS data to propose structures for any significant degradation products.

Conclusion

This application note details a robust and reliable UHPLC-HRMS workflow for the comprehensive characterization of 10-Bromocarbamazepine. By leveraging high-resolution accurate mass measurements, characteristic isotopic patterns, and detailed MS/MS fragmentation analysis, this method provides unambiguous structural confirmation. The protocols described herein are designed to generate data that is not only scientifically sound but also meets the stringent requirements of regulatory agencies for impurity identification and profiling. Adopting this approach ensures the highest level of confidence in the identity and quality of pharmaceutical substances, ultimately contributing to the development of safer and more effective medicines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Carbamazepine and 10-Bromocarbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of Carbamazepine (CBZ) and its related substance, 10-Bromocarbamazepine. As compounds with high structural similarity, achieving baseline separation can be challenging. This guide provides in-depth troubleshooting advice and optimized protocols designed for researchers, scientists, and drug development professionals to overcome common hurdles in their HPLC analysis.

Section 1: Foundational HPLC Method Development

This section is for those establishing a new method or performing a significant overhaul of an existing one. The key to a robust method is a logical, systematic approach to selecting and optimizing chromatographic parameters.

Q1: What is a reliable starting point for developing an HPLC method for Carbamazepine and 10-Bromocarbamazepine?

A robust starting point is crucial. For these structurally similar, non-polar compounds, a reversed-phase (RP) method is the industry standard. The initial goal is to achieve retention and a workable peak shape, which can then be fine-tuned for optimal resolution.

Expert Insight: The choice between Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier is a critical first step. Acetonitrile typically offers lower viscosity (leading to lower backpressure) and different selectivity compared to Methanol. A common starting point is a simple isocratic mobile phase using a C18 column, which provides excellent hydrophobic retention for these analytes.[1][2]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale & Key Considerations
Column C18, 150 x 4.6 mm, 5 µmA general-purpose reversed-phase column offering good retention and efficiency. Other phases like C8 or Cyano can be explored for alternative selectivity.[1][3]
Mobile Phase Acetonitrile:Water (50:50, v/v)A simple isocratic mixture that is effective for initial runs. This ratio can be adjusted to control retention time.[4]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CProvides better reproducibility than ambient temperature and can improve peak shape.[5]
Injection Vol. 10 µLA standard volume; can be adjusted based on sample concentration and detector sensitivity.[6]
Detection UV at 285 nm or 220-230 nmCarbamazepine has a strong absorbance at ~285 nm.[4][7] A lower wavelength like 220 nm can increase sensitivity but may also pick up more interference.[2][6]

Protocol 1: Standard & Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Carbamazepine and 10-Bromocarbamazepine reference standards in 10 mL of Methanol (HPLC grade).

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into 10 mL of the initial mobile phase (e.g., Acetonitrile:Water 50:50).

  • Sample Preparation: Prepare your sample by dissolving it in the mobile phase to a similar target concentration. Ensure the final sample solvent is as close to the mobile phase composition as possible to prevent peak distortion.[8]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from clogging the system.[9]

Workflow for HPLC Method Development

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytes (CBZ, Br-CBZ) SelectCol Select Column (e.g., C18, 150x4.6mm, 5µm) Start->SelectCol SelectMP Select Mobile Phase (ACN:H2O, 50:50) SelectCol->SelectMP RunIso Run Isocratic Method (1.0 mL/min, 30°C, 285 nm) SelectMP->RunIso Eval1 Evaluate k' and α (Retention & Selectivity) RunIso->Eval1 AdjustMP Adjust % Organic (Target k' 2-10) Eval1->AdjustMP k' out of range Eval2 Evaluate Resolution (Rs) (Target Rs > 1.5) Eval1->Eval2 k' OK, α poor AdjustMP->RunIso ChangeSolv Try Different Solvent (e.g., Methanol) ChangeSolv->RunIso Eval2->ChangeSolv Rs < 1.5 FineTune Fine-Tune Parameters (Flow Rate, Temp) Eval2->FineTune Rs ~ 1.5 Robust Assess Robustness (Vary conditions slightly) Eval2->Robust Rs > 1.5 FineTune->RunIso Validate Perform Full Validation (Linearity, Accuracy, Precision) Robust->Validate Final Final Method Validate->Final

Caption: A systematic workflow for developing a robust HPLC method.

Section 2: Troubleshooting Common Chromatographic Problems

Even a well-developed method can encounter issues. This section provides a logical, cause-and-effect approach to diagnosing and resolving common problems.

Problem Area: Peak Splitting

Peak splitting is a common and frustrating issue where a single analyte peak appears as two or more closely spaced peaks.[10]

Q2: My Carbamazepine peak is splitting, but my 10-Bromocarbamazepine peak looks fine. What's happening?

When only one peak splits, the issue is often chemical or method-related rather than a system-wide hardware problem.[11]

Expert Insight: The most common cause is a mismatch between the sample solvent and the mobile phase. If your sample is dissolved in a solvent much stronger (i.e., higher organic content) than your mobile phase, it can cause the sample band to spread improperly as it loads onto the column, leading to a split peak.[12] Early eluting peaks are more susceptible to this effect.

Troubleshooting Protocol:

  • Confirm Co-elution: Inject a smaller volume of your sample. If the split peak resolves into two distinct, smaller peaks, you likely have a co-eluting impurity, not a system issue.

  • Solvent Mismatch Test: Prepare your sample in the exact mobile phase composition. If the peak splitting disappears, the sample solvent was the root cause.

  • Column Contamination: If the issue persists, the column inlet frit may be partially blocked or contaminated. Remove the guard column (if installed) and re-run. If the problem is solved, replace the guard. If not, proceed to column flushing.

  • Column Flushing: Disconnect the column from the detector, reverse its direction, and flush with a strong solvent (like 100% Acetonitrile or Isopropanol) at a low flow rate (0.5 mL/min) for 20-30 column volumes.

Decision Tree for Diagnosing Peak Splitting

Start Peak Splitting Observed Question1 Are all peaks splitting? Start->Question1 Result1 System-wide issue likely. Check for void/dead volume in connections (fittings, tubing). Question1->Result1  Yes Question2 Is sample solvent stronger than mobile phase? Question1->Question2  No Action1 Action: Re-make all connections from injector to detector. Check for improperly cut tubing. Result1->Action1 Result2 Solvent mismatch effect. Causes poor peak focusing on column. Question2->Result2  Yes Question3 Does reducing injection volume reveal two peaks? Question2->Question3  No Action2 Action: Re-dissolve sample in mobile phase or a weaker solvent. Result2->Action2 Result3 Co-elution of two compounds. Question3->Result3  Yes Result4 Column contamination or damage. Inlet frit may be partially blocked. Question3->Result4  No Action3 Action: Optimize mobile phase (e.g., change % organic) to improve resolution. Result3->Action3 Action4 Action: Reverse-flush column. If problem persists, replace column. Result4->Action4

Caption: A logical decision tree for troubleshooting peak splitting.

Problem Area: Poor Peak Shape & Retention Time Shifts
Q3: My peaks are tailing significantly. What is the cause and solution?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on the silica backbone.[13]

Expert Insight: Carbamazepine, with its amide functional group, can interact with free silanols. This can be mitigated by:

  • Adjusting Mobile Phase pH: Using a buffer to maintain a consistent pH can suppress silanol activity. A phosphate buffer at a pH around 3.0 or 7.0 is often effective.[3]

  • Using a Modern Column: Newer generation columns often have better end-capping and shielding technologies to reduce silanol interactions.

  • Reducing Sample Load: Overloading the column can lead to peak tailing. Try reducing the injection concentration or volume.[13]

Q4: My retention times are consistently decreasing with each injection. What should I check?

Decreasing retention times usually point to a problem with the mobile phase delivery or column equilibration.

Expert Insight:

  • Pump/Solvent Issues: The most common cause is an inaccurate mobile phase composition, often due to a problem with one of the pumps in a gradient system or improper mixing.[13] If you are running a 50:50 ACN:Water mix, and the water pump is underperforming, the mobile phase will be richer in ACN, making it stronger and causing peaks to elute earlier. Verify pump performance by running each pump line into a graduated cylinder for a set time.

  • Insufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with 10-15 column volumes.[13]

Section 3: Frequently Asked Questions (FAQs)

Q5: What is the impact of forced degradation studies on this separation? Forced degradation studies, which expose the drug to stress conditions like acid, base, and oxidation, are critical for developing a stability-indicating method.[14][15] Your HPLC method must be able to separate Carbamazepine from any potential degradation products, such as Iminostilbene and Iminodibenzyl.[1][16] If new peaks appear during these studies, you may need to switch from an isocratic to a gradient method to resolve them all.

Q6: Can this method also be used for Carbamazepine's active metabolite, Carbamazepine-10,11-epoxide? Yes, many published methods are designed to simultaneously quantify Carbamazepine and its primary active metabolite, Carbamazepine-10,11-epoxide (CBZ-EP).[5][17] CBZ-EP is more polar than the parent drug and will therefore elute earlier in a reversed-phase system. The starting conditions in Table 1 are a good basis for separating all three compounds (CBZ, Br-CBZ, and CBZ-EP), but optimization of the mobile phase organic content will be necessary to achieve baseline resolution for all analytes.

Q7: Why is my system backpressure suddenly high? A sudden increase in backpressure is almost always due to a blockage.[9] Systematically isolate the source:

  • Remove the column and replace it with a union. If the pressure returns to normal, the blockage is in the column.

  • If pressure is still high, the blockage is upstream. Check in-line filters, guard columns, and tubing for obstructions.

  • A common culprit is sample precipitation in the injection loop or tubing, especially if the sample solvent is incompatible with the mobile phase.[9]

References

Technical Support Center: 10-Bromocarbamazepine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 10-Bromocarbamazepine. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound. Here, we address common challenges encountered during its preparation and offer practical, field-tested solutions in a direct question-and-answer format. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively.

10-Bromocarbamazepine is a key derivative and a known impurity of Carbamazepine (CBZ), an important anticonvulsant drug.[1][2][3] Its synthesis is typically achieved via a free-radical bromination at the benzylic C10 position of the carbamazepine core structure. The most common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, with a radical initiator.[4][5]

While the reaction appears straightforward, its success hinges on careful control of reagents and conditions to avoid side reactions and ensure a high yield of the desired product. This guide will walk you through potential pitfalls in both the synthesis and subsequent purification stages.

Synthesis Troubleshooting

This section addresses the most frequent issues encountered during the bromination of carbamazepine using NBS.

Q1: I am seeing very low or no conversion of my carbamazepine starting material. What are the likely causes?

This is a common issue often related to the initiation and propagation of the free-radical chain reaction.[5][6] Let's break down the critical factors.

  • Cause 1: Radical Initiator Inefficiency. The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to start the chain reaction by generating the initial bromine radical (Br•).[4][7] These initiators can degrade over time, especially if not stored correctly.

    • Solution: Always use a fresh, newly opened bottle of the radical initiator. If you suspect your current stock is old, perform a test reaction on a small scale with a fresh batch. Ensure the reaction temperature is appropriate for the chosen initiator (typically 70-80 °C for AIBN in CCl₄ or acetonitrile).

  • Cause 2: Presence of Water or Protic Solvents. The Wohl-Ziegler reaction is highly sensitive to moisture. Water can react with NBS and the desired product.[7] Furthermore, polar or protic solvents can favor ionic reaction pathways over the desired radical mechanism, leading to unwanted side products.[6]

    • Solution: Use anhydrous solvents. Carbon tetrachloride (CCl₄) is a classic solvent for this reaction, but due to its toxicity, alternatives like acetonitrile or dichloromethane are often used.[7] Ensure your solvent is freshly distilled or from a sealed, anhydrous-grade bottle. Dry all glassware thoroughly in an oven before use. Adding a drying agent like barium carbonate can also help maintain anhydrous conditions.[7]

  • Cause 3: Poor Quality of N-Bromosuccinimide (NBS). Impure NBS, which often has a yellow tint, can give unreliable results.[4] Side reactions, including the formation of dibromo compounds, are more likely with impure NBS.[4]

    • Solution: For best results, use freshly recrystallized NBS. A common procedure is to recrystallize commercial NBS from hot water (e.g., 10 g NBS in 100 mL of water at 90-95 °C), followed by cooling, filtration, and drying under vacuum.[4][8]

  • Cause 4: Insufficient Light/Heat. Radical initiation requires an energy input, typically heat or UV light, to cause homolytic cleavage of the initiator or bromine.[5][6]

    • Solution: Ensure your reaction is refluxing gently at the correct temperature for your solvent and initiator combination.[7] Alternatively, irradiating the reaction mixture with a sunlamp or a UV lamp can effectively initiate the reaction.

Below is a troubleshooting workflow to diagnose low-yield issues systematically.

G start Low / No Product Formation check_initiator Is the radical initiator (AIBN/BPO) fresh? start->check_initiator check_solvent Is the solvent anhydrous? check_initiator->check_solvent Yes replace_initiator Replace with fresh initiator. check_initiator->replace_initiator No check_nbs Is the NBS pure (white crystals)? check_solvent->check_nbs Yes use_anhydrous Use freshly distilled anhydrous solvent. Dry glassware thoroughly. check_solvent->use_anhydrous No check_conditions Are reaction conditions (temp/light) correct? check_nbs->check_conditions Yes recrystallize_nbs Recrystallize NBS from hot water. check_nbs->recrystallize_nbs No adjust_conditions Ensure gentle reflux or apply UV irradiation. check_conditions->adjust_conditions No success Problem Resolved check_conditions->success Yes replace_initiator->check_solvent use_anhydrous->check_nbs recrystallize_nbs->check_conditions adjust_conditions->success

Caption: Troubleshooting workflow for low yield in 10-Bromocarbamazepine synthesis.

Q2: My reaction is complete, but the TLC plate shows multiple spots. What are they and how do I proceed?

A complex TLC profile is indicative of a mixture of starting material, product, and byproducts. Identifying these is key to designing a successful purification strategy.

  • Spot 1: Unreacted Carbamazepine (Starting Material). This is very common. It will typically have a different Rf value than the product. Running a co-spot (a lane with both the reaction mixture and a pure sample of the starting material) will confirm its identity.

  • Spot 2: 10-Bromocarbamazepine (Product). The desired product will be a new spot. Generally, bromination increases the molecular weight and can slightly alter polarity, resulting in a different Rf value from the starting material.

  • Spot 3: Succinimide. This is a byproduct from the NBS reagent. It is relatively polar and may appear as a streak or a low-Rf spot, especially if it is not fully soluble in the TLC eluent.

  • Spot 4: Dibrominated Byproducts. Over-reaction or using an excess of NBS can lead to the formation of dibrominated species. These will be less polar (higher Rf) than the monobrominated product.

Solution: The presence of multiple products necessitates purification. The two most effective methods are recrystallization and column chromatography. The choice depends on the scale of your reaction and the separation difficulty.

  • Work-up First: Before any purification, a standard work-up is required. After the reaction, cool the mixture, filter off the succinimide byproduct, and wash the filtrate with water or a mild basic solution (like sodium bicarbonate) to remove any remaining acidic impurities. Evaporate the solvent to obtain the crude product.

  • Purification: Proceed with either recrystallization or column chromatography as detailed in the purification section below.

Purification Troubleshooting

Q3: How can I effectively remove unreacted carbamazepine from my crude product?

Separating the product from the starting material is the most critical purification step.

  • Method 1: Recrystallization. This is often the most efficient method for larger quantities if a suitable solvent is found. The goal is to find a solvent (or solvent system) in which the 10-Bromocarbamazepine has high solubility at high temperatures and low solubility at low temperatures, while the carbamazepine starting material remains more soluble at low temperatures.

    • Protocol: Start with small-scale solvent screening. Test solvents like ethanol, isopropanol, acetone, or ethyl acetate.[9] Dissolve a small amount of crude material in a minimum amount of the hot solvent. Allow it to cool slowly to room temperature and then in an ice bath. If crystals form, check their purity by TLC. If a single solvent doesn't work, try a binary system (e.g., ethanol/water, dichloromethane/hexane). Studies on carbamazepine itself show that ethanol and acetone are effective crystallization solvents.[9]

  • Method 2: Flash Column Chromatography. This method offers higher resolution and is ideal for smaller scales or when recrystallization fails to provide adequate purity.

    • Protocol:

      • Adsorbent: Use silica gel as the stationary phase.

      • Eluent Selection: Find a suitable mobile phase by running TLC plates. The goal is an eluent system that gives good separation between the product and impurities (a ΔRf of >0.2 is ideal). Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.

      • Execution: Pack the column, load your crude product (adsorbed onto a small amount of silica for best results), and elute with the chosen solvent system. Collect fractions and monitor them by TLC to pool the pure product fractions.

Technique Pros Cons Best For
Recrystallization Scalable, cost-effective, yields crystalline solidRequires finding a suitable solvent, potential for product loss in mother liquorLarge-scale purification (>1g), removing less soluble impurities
Column Chromatography High resolution, separates closely related compoundsMore time-consuming, requires larger solvent volumes, less scalableSmall-scale purification (<1g), difficult separations, isolating multiple components

Q4: My final product has a persistent yellow or brown color, even after purification. What is the cause?

This is usually due to trace impurities that are difficult to remove.

  • Cause 1: Residual Bromine. NBS can be a source of molecular bromine (Br₂), which has a characteristic brown-orange color.[5][6] If not fully quenched during work-up, it can persist.

    • Solution: During the aqueous work-up, wash the organic layer with a dilute solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃). This will react with and remove any residual Br₂.

  • Cause 2: Degradation Products. The product, 10-Bromocarbamazepine, or the starting material may be unstable to prolonged heat or exposure to light, leading to the formation of colored degradation products.

    • Solution: Minimize reaction time and protect the reaction from light by wrapping the flask in aluminum foil. During purification (especially chromatography), avoid leaving the product on the silica gel for extended periods.

  • Cause 3: Highly Colored Impurities. Some minor byproducts formed during the reaction can be intensely colored, and even trace amounts can discolor the final product.

    • Solution: If the color persists after chromatography and recrystallization, a final purification step involving treatment with activated carbon can be effective. Dissolve the product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution through a pad of Celite to remove the carbon. Then, crystallize the product from the filtrate.

General FAQs

Q5: How can I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the best method.

  • Procedure:

    • Prepare a TLC plate with three lanes: 'S' (Starting Material - pure carbamazepine), 'R' (Reaction Mixture), and 'C' (Co-spot - a mix of S and R).

    • Use a solvent system like 50:50 Hexane:Ethyl Acetate or 5:4:1 Ethyl Acetate:Toluene:Methanol.[10]

    • Spot the plate and develop it in a TLC chamber.

    • Visualize the plate under a UV lamp (254 nm).

  • Interpretation: The reaction is complete when the spot corresponding to the starting material in the 'R' lane has completely disappeared, and a new product spot is dominant.

Q6: What are the key safety precautions when working with N-Bromosuccinimide (NBS)?

NBS is a powerful reagent and must be handled with care.

  • Irritant: NBS is an irritant to the skin, eyes, and respiratory system. Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Light & Moisture Sensitive: Store NBS in a tightly sealed, opaque container in a cool, dry place away from light.

  • Exothermic Potential: The reaction of NBS can be exothermic. When running the reaction, ensure it is properly monitored and that cooling is available if needed.

Experimental Protocols

Protocol 1: Synthesis of 10-Bromocarbamazepine

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add carbamazepine (1 equivalent).

  • Add anhydrous carbon tetrachloride or acetonitrile (approx. 10-15 mL per gram of carbamazepine).

  • Add N-Bromosuccinimide (1.1 equivalents). For best results, use freshly recrystallized NBS.

  • Add a catalytic amount of AIBN (0.05-0.1 equivalents).

  • Protect the flask from light by wrapping it in aluminum foil.

  • Heat the mixture to reflux (approx. 77-82 °C) and stir vigorously.

  • Monitor the reaction by TLC every 30-60 minutes. The reaction is typically complete in 2-4 hours.

  • Once complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture and wash the solid succinimide with a small amount of cold solvent.

  • Combine the filtrates and wash with a 5% sodium thiosulfate solution, followed by water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization from Ethanol

  • Transfer the crude 10-Bromocarbamazepine to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Add the solvent portion-wise while heating and swirling.

  • Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Dry the purified crystals under vacuum. Check the purity by TLC and melting point.

References

Technical Support Center: Troubleshooting Common NMR Artifacts in the Analysis of 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the NMR analysis of 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide (also known as 10-Bromocarbamazepine). This molecule, while seemingly straightforward, belongs to the dibenzoazepine class, which is notorious for presenting a range of spectral complexities. This guide is designed for researchers, medicinal chemists, and drug development professionals to diagnose and resolve common artifacts encountered during NMR analysis, ensuring data integrity and accurate structural elucidation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab. We will move from common, simple artifacts to the more complex, molecule-specific phenomena.

Section 1: Baseline Spectral Quality & Common Contaminants

Question 1: I'm seeing sharp, unexpected singlets in my ¹H NMR spectrum that don't correspond to my molecule. What are they?

Answer: This is the most common artifact in NMR spectroscopy and is almost certainly due to residual protonated solvents in your deuterated NMR solvent or from your sample purification process.[1][2] Because they are ubiquitous and have well-documented chemical shifts, they can usually be identified and disregarded. However, their presence can obscure signals from your compound of interest, so minimizing them is crucial.

Causality: Deuterated solvents are never 100% isotopically pure. For example, CDCl₃ will always contain a small amount of residual CHCl₃, which appears as a singlet at ~7.26 ppm.[3] Solvents from chromatography (e.g., Ethyl Acetate, Dichloromethane) or crystallization can also be trapped in the solid sample and are difficult to remove completely under high vacuum.[4]

Troubleshooting & Data Table:

  • Cross-reference: Compare the chemical shifts of the unknown peaks to a standard table of residual solvents.

  • High Vacuum: Ensure your sample is thoroughly dried under high vacuum for an extended period before preparing the NMR sample. For stubborn solvents like ethyl acetate, co-evaporation with a more volatile solvent like dichloromethane can be effective.[4]

Table 1: Common Residual Solvent Peaks in ¹H NMR (400 MHz)

SolventSignal in CDCl₃ (δ, ppm)Signal in DMSO-d₆ (δ, ppm)Multiplicity
Acetone2.172.09Singlet
Dichloromethane5.305.76Singlet
Ethyl Acetate2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃)2.00 (CH₃), 3.97 (CH₂), 1.16 (CH₃)s, q, t
Hexane/Heptane~1.25, ~0.88~1.23, ~0.85Broad m
Toluene7.27-7.17 (Ar), 2.36 (CH₃)7.24-7.11 (Ar), 2.30 (CH₃)m, s
Water (H₂O/HOD)~1.56 (variable)~3.33 (variable)Broad s

Data compiled from authoritative sources.[1][2]

Question 2: There is a broad, rolling peak in my spectrum, and its chemical shift seems to change between samples. What is it and how do I confirm it?

Answer: This is characteristic of water (H₂O or HOD) contamination. Its chemical shift is highly dependent on the solvent, concentration, and temperature, which is why it appears variable.[3] In aprotic solvents like CDCl₃ or DMSO-d₆, it typically presents as a broad singlet.

Causality: Water is present in many NMR solvents, can be absorbed from the atmosphere, or can be present in the sample itself. The protons of water undergo rapid chemical exchange, which leads to signal broadening. The N-H protons of the carboxamide group on your molecule can also exchange with water protons.

Troubleshooting Protocol: The D₂O Shake This is a definitive and simple experiment to confirm the presence of exchangeable protons (like O-H from water or N-H from your amide).

Protocol 1: Performing a D₂O Exchange Experiment

  • Acquire Initial Spectrum: Dissolve your sample in the deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum.

  • Analyze: The signals corresponding to exchangeable protons (water and the -NH₂ of your carboxamide) will significantly decrease in intensity or disappear entirely.[4] This provides unequivocal proof of their identity.

Section 2: Artifacts from Synthesis and Degradation

Question 3: My aromatic region is overly complex and contains small, sharp signals that I cannot assign. Could these be impurities?

Answer: Yes, this is highly likely. According to ICH guidelines, impurities present at levels of 0.10% or higher should be identified and characterized.[5] These can be broadly classified into synthesis-related impurities and degradation products.

  • Synthesis-Related Impurities: These arise from the manufacturing process and can include unreacted starting materials, intermediates, or by-products from side reactions.[6][7] For this compound, potential impurities could include the un-brominated parent compound (Carbamazepine) or precursors like 10-Bromo-5H-dibenzo[b,f]azepine.[8]

  • Degradation Products: Dibenzoazepines can be susceptible to oxidative or photolytic degradation.[9][10] The most common degradation pathway for the related compound Carbamazepine involves the C10=C11 double bond, leading to products like epoxides or diols.[11][12] These new compounds will have their own distinct set of NMR signals, often complicating the aromatic region.

Troubleshooting Workflow: To distinguish between these possibilities, a systematic approach is required. This often involves a combination of analytical techniques.

Troubleshooting_Unknown_Peaks Start Unassigned Signals in NMR Spectrum Check_Synthesis Review Synthesis Pathway (Starting Materials, Intermediates) Start->Check_Synthesis Forced_Deg Perform Forced Degradation Study (e.g., UV, H₂O₂, Heat) Start->Forced_Deg Compare_Spectra Compare Spectra: - Starting Materials - Degraded Sample - Original Sample Check_Synthesis->Compare_Spectra Forced_Deg->Compare_Spectra LCMS Analyze by LC-MS/MS TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) LCMS->TwoD_NMR Identify_Impurity Structure Elucidation of Impurity TwoD_NMR->Identify_Impurity Compare_Spectra->LCMS

Caption: Workflow for identifying unknown synthesis or degradation impurities.

Section 3: Dynamic Phenomena - The Most Complex Artifacts

Question 4: Many of my peaks are broad and ill-defined, especially in the aromatic region. I've checked for solubility issues and the spectrometer shimming is good. What could be the cause?

Answer: This is a classic sign of dynamic chemical exchange occurring on the NMR timescale. For the dibenzo[b,f]azepine scaffold, there are two primary causes:

  • Ring Inversion: The seven-membered azepine ring is not planar; it exists in a puckered, boat-like conformation. This ring can "flip" or invert between two equivalent (or nearly equivalent) conformations. If this inversion process occurs at a rate comparable to the NMR frequency difference between protons in each conformation, it leads to significant line broadening.[13]

  • Hindered Amide Rotation (Rotamers): The carbon-nitrogen bond of an amide has partial double-bond character, which restricts free rotation. For your molecule's C5-carboxamide group, this rotation can be slow at room temperature. This results in two distinct conformational isomers, or rotamers , which can interconvert. If this interconversion is slow on the NMR timescale, you will see two separate sets of signals. If it's at an intermediate rate, you will see broadened peaks.[4]

These two dynamic processes can occur simultaneously, leading to a very complex and poorly resolved spectrum at room temperature.

Question 5: How do I definitively prove that peak broadening is from dynamic exchange?

Answer: The gold-standard method is Variable Temperature (VT) NMR spectroscopy .[14] By changing the temperature, you alter the rate of the dynamic exchange process, which has a predictable effect on the spectrum.

VT_NMR_Logic cluster_lowT Low Temperature (Slow Exchange) cluster_midT Intermediate Temperature (Coalescence) cluster_highT High Temperature (Fast Exchange) LowT Two distinct, sharp signals (or two sets of signals) for the two conformers. MidT One very broad, unresolved signal as the two peaks merge. LowT->MidT Increase Temp HighT One sharp, averaged signal for the two conformers. MidT->HighT Increase Temp

References

Navigating Matrix Effects in the LC-MS/MS Detection of 10-Bromocarbamazepine: A Technical Support Guide

References

Technical Support Center: Improving the Solubility of 10-Bromocarbamazepine for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of dissolving 10-Bromocarbamazepine for in vitro experiments. Our focus is on providing scientifically sound, practical solutions to ensure the reliability and reproducibility of your results.

Introduction: Understanding the Challenge

10-Bromocarbamazepine is a derivative of carbamazepine, an anticonvulsant drug.[1][2] Like its parent compound, it is a lipophilic molecule, making it poorly soluble in aqueous solutions commonly used for in vitro studies, such as cell culture media and buffers.[3][4] Achieving a stable, homogenous solution at the desired concentration is critical for accurate experimental outcomes. This guide will walk you through a logical, stepwise approach to overcoming these solubility hurdles.

Physicochemical Properties of 10-Bromocarbamazepine

A foundational understanding of the compound's properties is essential for troubleshooting solubility.

PropertyValueSource
Molecular Formula C₁₅H₁₁BrN₂O[1][5]
Molecular Weight 315.16 g/mol [5]
Predicted XLogP3 2.9[5]
Predicted pKa 13.81 ± 0.40[1]

The high XLogP3 value indicates significant lipophilicity, which is the primary reason for its low aqueous solubility. The predicted pKa suggests it is a very weak acid, meaning pH adjustment within a biologically compatible range will not substantially improve its solubility.[1][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 10-Bromocarbamazepine is not dissolving in my cell culture medium. What should I do first?

Answer: Direct dissolution in aqueous media is unlikely to succeed. The standard and most recommended first step is to prepare a concentrated stock solution in an organic solvent and then dilute this stock into your final aqueous medium.

Causality: The principle here is "like dissolves like." A nonpolar, lipophilic compound like 10-Bromocarbamazepine requires a nonpolar organic solvent to break its crystal lattice energy and become solvated. This concentrated stock can then be diluted into the aqueous experimental medium, where the solvent helps maintain the compound's solubility at a much lower final concentration.

Recommended First-Line Solvent:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.[7][8]

  • Calculation: Determine the mass of 10-Bromocarbamazepine needed.

    • Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: 0.010 mol/L * 0.001 L * 315.16 g/mol * 1000 mg/g = 3.15 mg

  • Weighing: Accurately weigh 3.15 mg of 10-Bromocarbamazepine powder.

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add 1 mL of 100% cell culture-grade DMSO.

  • Mixing: Vortex the solution thoroughly until all solid particles are dissolved. Gentle warming in a 37°C water bath or brief sonication can assist dissolution if needed.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: I prepared a DMSO stock, but the compound precipitates when I add it to my cell culture medium. How can I fix this?

Answer: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium, even with the co-solvent present. The key is to manage the final DMSO concentration and the dilution process carefully.

Causality: When the concentrated DMSO stock is added to the aqueous medium, the DMSO rapidly disperses, and the local environment around the drug molecules quickly becomes predominantly aqueous. If the final concentration of the drug is above its aqueous solubility limit, it will precipitate.

Caption: Decision workflow for troubleshooting precipitation.

Detailed Protocols:

  • Optimize Dilution Technique:

    • Pre-warm your cell culture medium to 37°C.

    • While vortexing the medium gently, add the DMSO stock solution drop-by-drop. This rapid mixing helps prevent localized high concentrations of the compound, allowing it to disperse more effectively.

  • Control Final DMSO Concentration:

    • Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though some are more sensitive.[7][9] It is crucial to keep the final DMSO concentration as low as possible and consistent across all treatments, including the vehicle control.[10]

    • Recommendation: Aim for a final DMSO concentration of ≤0.1% for sensitive cells or long-term assays and ≤0.5% for robust cell lines in shorter experiments.[10][11]

Final DMSO %Stock DilutionExample (for 10 mL final volume)Cell Tolerance
0.1% 1:1000Add 10 µL of stock to 10 mL of mediumGenerally safe for most cells[11]
0.5% 1:200Add 50 µL of stock to 10 mL of mediumTolerated by many robust cell lines[8]
1.0% 1:100Add 100 µL of stock to 10 mL of mediumMay cause cytotoxicity in some lines[10][11]
  • Include a Vehicle Control: Always include a control group treated with the same final concentration of DMSO (without the compound) to account for any effects of the solvent itself.[10]

Q3: My desired experimental concentration requires a final DMSO level >1%, which is toxic to my cells. What are my options?

Answer: If standard DMSO-based dissolution is not feasible due to toxicity concerns, you must explore more advanced formulation strategies. These methods aim to increase the aqueous solubility of the compound itself.

Causality: These techniques work by either creating a more favorable microenvironment for the drug molecule (surfactants, cyclodextrins) or by altering the physical state of the drug to a more soluble form (solid dispersions).[12]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[13] They can encapsulate poorly soluble drug molecules, like 10-Bromocarbamazepine, forming an "inclusion complex" that is water-soluble.[14][15]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred for their high aqueous solubility and low toxicity.[16]

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or serum-free medium).

  • Add Compound: Add the weighed 10-Bromocarbamazepine powder directly to the HP-β-CD solution.

  • Complexation: Stir or shake the mixture vigorously at room temperature for 24-48 hours. Using a rotating incubator is ideal.

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant. The concentration of the solubilized drug in this supernatant must be accurately determined using a validated analytical method (e.g., HPLC-UV). This solution can now be used as your stock for further dilutions.

Caption: Protocol for solubilization using cyclodextrins.

  • Co-solvents: Mixtures of solvents can sometimes be more effective. For example, a small amount of ethanol or polyethylene glycol (PEG) can be used in combination with DMSO, though toxicity must always be validated.[6]

  • Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 (e.g., 0.01-0.05%) can aid solubility in cell-free assays, but are generally cytotoxic and not suitable for live-cell experiments.[17]

  • Solid Dispersions: For the parent compound, carbamazepine, creating solid dispersions with polymers like PEG 6000 has been shown to enhance solubility and dissolution rates.[3][18] This advanced technique involves co-dissolving the drug and a polymer in a solvent and then evaporating the solvent, leaving an amorphous solid that dissolves more readily. This is more common in drug formulation than routine lab-scale in vitro assay preparation.

Summary and Key Recommendations

  • Start Simple: Always begin by preparing a concentrated stock solution in 100% high-purity DMSO.

  • Mind the Final Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally ≤0.1%, and never exceeding 0.5% without prior validation for your specific cell line.[7][10][11]

  • Control Your Experiment: Always include a vehicle control containing the same final concentration of DMSO as your experimental samples.

  • Use Proper Technique: When diluting the stock, pre-warm the medium and add the stock dropwise while vortexing to facilitate dispersion.

  • Consider Advanced Methods: If solubility or toxicity issues persist, using solubilizing excipients like HP-β-cyclodextrin is the next logical and effective step.[14][16]

By following this structured approach, you can systematically overcome the solubility challenges of 10-Bromocarbamazepine, ensuring the generation of accurate and reproducible data in your in vitro studies.

References

Preventing degradation of 10-Bromocarbamazepine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support guide for 10-Bromocarbamazepine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 10-Bromocarbamazepine during storage and experimentation. Here, we address common challenges and provide in-depth, scientifically grounded solutions to prevent degradation and troubleshoot potential issues.

I. Understanding the Stability of 10-Bromocarbamazepine: A Proactive Approach

10-Bromocarbamazepine, a key impurity and derivative of Carbamazepine, possesses a chemical structure susceptible to various degradation pathways.[1][2][3] The presence of the dibenz[b,f]azepine core, an amide group, and a bromine atom at the 10-position dictates its reactivity. Proactive measures in storage and handling are paramount to prevent the generation of impurities that could compromise experimental outcomes.

II. Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses the most common questions regarding the proper storage and handling of 10-Bromocarbamazepine.

Q1: What are the ideal storage conditions for solid 10-Bromocarbamazepine?

A1: For optimal stability, solid 10-Bromocarbamazepine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Some suppliers recommend refrigeration (2-8 °C). Protection from light is also crucial; therefore, using an amber vial or storing the container in a dark place is highly recommended. Avoid storing it near incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[5]

Q2: How should I store solutions of 10-Bromocarbamazepine?

A2: Solutions of 10-Bromocarbamazepine are more prone to degradation than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly capped amber vial at 2-8 °C for no longer than 24-48 hours. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents to minimize the risk of solvolysis.

Q3: Can I store 10-Bromocarbamazepine at room temperature?

A3: While some suppliers state room temperature storage is acceptable for the solid form, this is not ideal for long-term stability.[2] Exposure to fluctuations in temperature and humidity can accelerate degradation. For critical applications and long-term storage, adhering to refrigerated and dry conditions is the best practice.

Q4: What are the signs of 10-Bromocarbamazepine degradation?

A4: Visual signs of degradation in the solid material can include a change in color or the appearance of clumping. However, significant degradation can occur without any visible changes. The most reliable way to assess the purity of your material is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the main peak area in the chromatogram is a clear indicator of degradation.

III. Troubleshooting Guide: Identifying and Resolving Degradation Issues

Encountering unexpected results in your experiments? This troubleshooting guide will help you diagnose and resolve potential degradation-related issues with 10-Bromocarbamazepine.

Observed Problem Potential Cause Recommended Solution
Appearance of unknown peaks in HPLC/LC-MS analysis of a freshly prepared standard. Degradation of the solid starting material during storage.1. Verify the storage conditions of your solid 10-Bromocarbamazepine. Ensure it has been stored in a cool, dry, dark place. 2. Perform a purity check of the solid material using a validated analytical method. 3. If degradation is confirmed, procure a new, high-purity batch of the compound.
Inconsistent results between experiments conducted on different days. Degradation of a stock solution.1. Prepare fresh solutions of 10-Bromocarbamazepine for each experiment. 2. If using a stock solution, validate its stability over the intended period of use by analyzing it at different time points. 3. Store stock solutions protected from light at 2-8 °C and for the shortest possible duration.
Low assay values or poor recovery in analytical methods. Degradation during sample preparation or analysis.1. pH Effects: Avoid strongly acidic or basic conditions during sample preparation. Buffer your samples to a neutral or slightly acidic pH if possible. 2. Thermal Stress: If using Gas Chromatography (GC), be aware that thermal degradation can occur in the injector port, potentially leading to the formation of artifacts.[6] Whenever possible, use a less thermally aggressive technique like HPLC or LC-MS. 3. Photodegradation: Protect your samples from light at all stages of the experiment by using amber vials and minimizing exposure to ambient light.
Formation of a precipitate in solution. Poor solubility or degradation leading to insoluble products.1. Ensure you are using a suitable solvent and that the concentration is within the solubility limits. 2. If a precipitate forms in a previously clear solution, it may be a degradation product. Analyze the supernatant and the precipitate (if possible) to identify the cause.

IV. Understanding and Preventing Degradation Pathways

Knowledge of the potential degradation pathways is essential for developing robust storage and experimental protocols. While specific studies on 10-Bromocarbamazepine are limited, we can infer its likely degradation mechanisms based on the well-documented degradation of Carbamazepine and the chemical properties of the bromine substituent.

DegradationPathways Potential Degradation Pathways of 10-Bromocarbamazepine CBZ_Br 10-Bromocarbamazepine Hydrolysis Hydrolysis (Acidic/Basic Conditions) CBZ_Br->Hydrolysis Oxidation Oxidation (e.g., H2O2) CBZ_Br->Oxidation Photodegradation Photodegradation (UV/Visible Light) CBZ_Br->Photodegradation Thermal Thermal Degradation (High Temperature) CBZ_Br->Thermal Hydrolysis_Product 10-Bromo-iminostilbene and other hydrolysis products Hydrolysis->Hydrolysis_Product Oxidation_Product Epoxide and Diol derivatives Oxidation->Oxidation_Product Photo_Product Rearrangement and cleavage products Photodegradation->Photo_Product Thermal_Product Decomposition products Thermal->Thermal_Product

Caption: Major potential degradation pathways for 10-Bromocarbamazepine.

  • Hydrolysis: The amide group in 10-Bromocarbamazepine can be susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 10-bromo-iminostilbene and other related products. The rate of hydrolysis is expected to be pH-dependent.

  • Oxidation: The double bond in the dibenzazepine ring is a potential site for oxidative attack, for instance by peroxides, which can lead to the formation of epoxide and diol derivatives, similar to what is observed with Carbamazepine.[7]

  • Photodegradation: Aromatic bromine compounds can be susceptible to photodegradation upon exposure to UV or even high-intensity visible light. This can involve cleavage of the carbon-bromine bond or rearrangement of the ring structure. Following ICH Q1B guidelines for photostability testing is recommended if the compound will be exposed to light.[4][5][8][9][10]

  • Thermal Degradation: High temperatures can induce decomposition of the molecule. While solid 10-Bromocarbamazepine is relatively stable at ambient temperatures, degradation can be significant at elevated temperatures, such as those encountered in a GC injector.[11]

V. Experimental Protocols: Stability-Indicating Analysis

To ensure the integrity of your 10-Bromocarbamazepine, it is crucial to have a reliable analytical method to detect and quantify any potential degradation products. Below is a starting point for developing a stability-indicating HPLC-UV method.

A. Forced Degradation Study Protocol

Forced degradation studies are essential to generate potential degradation products and to validate the stability-indicating nature of your analytical method.

ForcedDegradationWorkflow Forced Degradation Experimental Workflow cluster_solid Solid State start Prepare Stock Solution of 10-Bromocarbamazepine acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidative Degradation (e.g., 3% H2O2, RT) start->oxidation photo Photodegradation (Solution, ICH Q1B) start->photo analyze Analyze all samples by HPLC-UV/LC-MS acid->analyze base->analyze oxidation->analyze thermal Thermal Degradation (Solid, 80°C) thermal->analyze photo->analyze

Caption: Workflow for conducting forced degradation studies on 10-Bromocarbamazepine.

  • Acid Hydrolysis: Dissolve 10-Bromocarbamazepine in a suitable solvent and add 0.1 M HCl. Incubate at 60°C and take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve 10-Bromocarbamazepine in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C and take samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Dissolve 10-Bromocarbamazepine in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature, protected from light, and take samples at various time points.

  • Thermal Degradation: Expose the solid 10-Bromocarbamazepine to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours). Dissolve the stressed solid for analysis.

  • Photodegradation: Expose a solution of 10-Bromocarbamazepine to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4][5][8][9][10] A control sample should be kept in the dark.

B. Proposed HPLC-UV Method for Stability Indication

This method should be validated for your specific application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3.0). A starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be able to separate the parent 10-Bromocarbamazepine peak from any degradation products formed during the forced degradation studies. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure the main peak is not co-eluting with any impurities. For definitive identification of degradation products, LC-MS is the preferred technique.

VI. References

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References

Interference issues in the quantification of Carbamazepine impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Carbamazepine and its impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges with interference during quantitative analysis. Here, we provide in-depth, experience-based answers to common problems, structured to help you diagnose, troubleshoot, and resolve issues efficiently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the challenges in Carbamazepine impurity analysis.

Q1: What are the official and process-related impurities of Carbamazepine I should be aware of?

A: Carbamazepine impurities can originate from the synthesis process, degradation, or storage.[][2] Pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list specific impurities that must be controlled.[3][4] Understanding these structures is the first step in developing a specific analytical method.

Table 1: Common Impurities of Carbamazepine

Impurity Name Common Abbreviation Source / Type Pharmacopeial Reference
Iminostilbene IST Synthesis Precursor / Degradant USP, BP[3][5]
Iminodibenzyl IMD Synthesis-Related USP, BP[3][5]
10,11-Dihydrocarbamazepine CBZ-D Related Substance EP Impurity A, USP RC A[6]
9-Methylacridine - Synthesis-Related USP Impurity B[3]
10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonitrile - Synthesis-Related -[2]
Oxcarbazepine OX Structurally Related Drug Potential Interference[3][5]

| Carbamazepine-10,11-epoxide | CBZ-E | Active Metabolite | Bioanalysis Interference[7] |

Q2: Why is "specificity" a critical validation parameter for my impurity method?
Q3: What are the most common sources of interference in Carbamazepine analysis?

A: Interference can arise from several sources:

  • Co-eluting Impurities: Due to their structural similarities, process-related impurities like Iminostilbene and Iminodibenzyl can be difficult to separate from Carbamazepine and each other.[3][5]

  • Matrix Effects: In bioanalytical studies (plasma, serum), endogenous components can suppress or enhance the analyte signal in mass spectrometry, a phenomenon known as matrix effect.[7][11][12] In formulations, excipients like parabens or preservatives can also co-elute and interfere.[5]

  • Degradation Products: Carbamazepine can degrade under stress conditions (heat, light, acid, base) to form products that may interfere with the quantification of other impurities.[13][14][15]

  • System Contamination: Ghost peaks can arise from sample carryover, contaminated mobile phases, or leaching from system components.

Section 2: Troubleshooting Guide: Resolving Peak Interference

This guide provides a systematic approach to resolving common chromatographic problems in a question-and-answer format.

Problem 1: Poor Resolution & Co-eluting Peaks

Q: My impurity peak is not baseline-resolved from the main Carbamazepine peak (or another impurity). How can I improve the separation?

A: Poor resolution is a classic selectivity issue. The goal is to manipulate the chromatography to increase the differential migration of the co-eluting species. This requires a systematic approach to method optimization.

Causality: Resolution is a function of column efficiency, selectivity, and retention factor. The most impactful changes typically involve altering the method's selectivity , which is primarily influenced by the mobile phase composition and the column's stationary phase chemistry.

Troubleshooting Workflow:

Step-by-Step Protocol for Improving Resolution:

  • Analyze the Current Method: Note the resolution value between the critical pair of peaks. The USP often requires a resolution (Rs) of not less than 1.7.[16]

  • Mobile Phase Optimization (Highest Impact):

    • Adjust Organic Solvent Ratio: Make small, systematic changes to the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. This alters the retention factor of the analytes and is often the quickest way to improve separation.

    • Change Organic Solvent: If adjusting the ratio is insufficient, switch the organic solvent entirely (e.g., from methanol to acetonitrile or vice-versa). These solvents have different selectivities and can significantly alter elution order.[17]

    • Modify Mobile Phase Additives: The USP method for Carbamazepine impurities uses formic acid and triethylamine.[16] Small adjustments to the concentration of these additives can alter peak shape and selectivity, especially for ionizable impurities.

  • Stationary Phase Optimization:

    • Switch Column Chemistry: If mobile phase changes fail, the interaction between your analytes and the stationary phase is not selective enough. The official USP method uses a Cyano (CN) column.[16][18] If you are using a standard C18 column, switching to a CN or Phenyl-Hexyl phase can provide a different selectivity and resolve the critical pair.

  • Temperature and Flow Rate Adjustments (Fine-Tuning):

    • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will increase run time.[19]

    • Increase the Temperature: Elevating the column temperature (e.g., from 25°C to 35°C) reduces mobile phase viscosity, which can improve efficiency. It can also subtly change selectivity.[20]

Problem 2: Matrix Effects & Excipient Interference

Q: I'm analyzing Carbamazepine in human plasma using LC-MS/MS and see low recovery and high variability. How do I confirm and mitigate matrix effects?

A: This is a classic challenge in bioanalysis. Matrix effects occur when co-eluting endogenous components from the biological matrix (like phospholipids or salts) affect the ionization efficiency of the analyte and internal standard in the mass spectrometer's source.[7][11] This leads to ion suppression (most common) or enhancement, causing inaccurate and imprecise results.[12]

Step-by-Step Protocol for Evaluating and Mitigating Matrix Effects:

  • Confirmation of Matrix Effect (Post-Extraction Spike Method):

    • Prepare Three Sets of Samples:

      • Set A: Analyte spiked in a clean solvent (e.g., mobile phase).

      • Set B: Blank plasma extract (processed via your sample preparation method) spiked with the analyte at the same concentration as Set A.

      • Set C: A neat plasma sample containing the analyte.

    • Calculate Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.[11]

  • Mitigation Strategies:

    • Improve Sample Preparation: The goal is to remove interfering endogenous components before injection.

      • Protein Precipitation (PPT): Simple and fast (e.g., adding cold acetonitrile or methanol to plasma), but often results in "dirtier" extracts.[21]

      • Liquid-Liquid Extraction (LLE): More selective than PPT, involves extracting the analyte into an immiscible organic solvent.

      • Solid-Phase Extraction (SPE): Highly selective and provides the cleanest extracts. Using a cartridge like an Oasis HLB can effectively remove salts and phospholipids.[7][11][22] This is often the most effective solution for significant matrix effects.

    • Chromatographic Separation: Modify your gradient to better separate the analyte from the region where matrix components elute (often early in the run). A high-organic wash step can also help clean the column between injections.[21]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An internal standard like Carbamazepine-D2N15 will co-elute with the analyte and experience the same degree of ion suppression or enhancement, effectively canceling out the matrix effect and ensuring accurate quantification.[21][22]

Q: My method for a Carbamazepine oral suspension shows an interfering peak from a placebo formulation. What should I do?

A: Excipients in formulations, such as preservatives (methylparaben, propylparaben) or sweeteners, can absorb UV light and co-elute with your impurities.[5]

Troubleshooting Steps:

  • Identify the Interferent: Analyze a placebo formulation containing all excipients except Carbamazepine. This will confirm which peak corresponds to the excipient.

  • Optimize Chromatographic Selectivity: Apply the same principles as in "Problem 1." Adjusting the mobile phase composition (especially the organic ratio) or switching to a column with a different stationary phase is often sufficient to resolve the excipient peak from the impurities of interest.[5]

  • Utilize a More Selective Detector: If UV interference is unavoidable, switching to a more selective detector like a mass spectrometer (LC-MS) can eliminate the issue, as it can monitor for the specific mass-to-charge ratio (m/z) of your impurities, ignoring the excipient.[23]

Problem 3: Ghost Peaks and Baseline Instability

Q: I see unexpected "ghost" peaks in my chromatograms, sometimes even when I inject a blank solvent. What are they and how do I get rid of them?

A: Ghost peaks are spurious peaks that are not related to the sample being injected. They are typically caused by contamination somewhere in the system or by carryover from a previous, more concentrated sample.

Causality: The appearance of ghost peaks indicates that an unwanted compound is being introduced onto the column and eluting during the run. The key is to systematically isolate the source of this contamination.

Systematic Workflow for Diagnosing Ghost Peaks:

Protocol for Elimination of Ghost Peaks:

  • Check for Carryover: Inject a blank solvent (e.g., mobile phase) immediately after a high-concentration standard. If the ghost peak appears, it's likely carryover.

    • Solution: Improve the needle wash protocol in your autosampler. Use a wash solvent that is stronger than your mobile phase (e.g., 100% acetonitrile if your mobile phase is 50% acetonitrile) to ensure the entire sample path is cleaned between injections.

  • Check Mobile Phase: Prepare a fresh batch of mobile phase using high-purity HPLC-grade solvents and water. Filter all aqueous components. If the ghost peak disappears, your old mobile phase was contaminated.

    • Pro Tip: Water is a common source of contamination and can grow bacteria over time, which can lead to ghost peaks. Always use freshly prepared aqueous buffers.

  • Systematically Flush the HPLC: If the above steps fail, a component of the HPLC system is likely contaminated.

    • Disconnect the column and flush the entire system (pump, injector, tubing) with a strong solvent like isopropanol.[20]

    • If the problem persists, the contamination may be strongly adsorbed on the guard column or the head of the analytical column. Replace the guard column and try back-flushing the analytical column (disconnect it from the detector first).[24]

Section 3: Authoritative Protocols & Methodologies

Adherence to established and validated methods is crucial for regulatory compliance and data integrity. Below are outlines of key protocols.

Protocol 1: HPLC Quantification of Carbamazepine Impurities (Based on USP-38 Monograph)

This method is designed for specificity and is suitable for quantifying known impurities like Carbamazepine Related Compound A (10,11-Dihydrocarbamazepine).[16][18]

  • Chromatographic System:

    • Instrument: HPLC or UHPLC system with UV detector.

    • Column: A 4.6-mm × 25-cm column containing a 5-µm packing of L10 (Cyano phase). A Hypersil Gold CN is a suitable example.[16]

    • Column Temperature: 25°C.

    • Flow Rate: 1.5 mL/min.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 20 µL.

  • Reagents and Solutions:

    • Mobile Phase: Prepare a filtered and degassed mixture of Methanol, Tetrahydrofuran, and Water (12:3:85). Add 0.22 mL of formic acid and 0.5 mL of triethylamine per liter of the mixture.[16]

    • Diluent: A mixture of Methanol and Water (50:50).

    • Standard Solution: Prepare a solution containing a known concentration (e.g., 0.001 mg/mL) of USP Carbamazepine RS and relevant impurity reference standards in the Diluent.

    • Sample Solution: Prepare a solution of the Carbamazepine sample to be tested in the Diluent at a suitable concentration.

  • System Suitability:

    • Purpose: To verify that the chromatographic system is performing adequately for the intended analysis.[8]

    • Procedure: Prepare a system suitability solution containing Carbamazepine and a critical impurity (e.g., Impurity A).

    • Acceptance Criteria: The resolution between Carbamazepine and the impurity must be not less than 1.7.[16] The relative standard deviation (RSD) for replicate injections of the standard solution should be ≤ 2.0%.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Perform replicate injections of the standard solution to verify system suitability.

    • Inject the sample solution.

    • Identify the impurity peaks based on their retention times relative to the standards.

    • Calculate the percentage of each impurity in the sample using the peak responses and the concentration of the standards. The USP specifies limits of not more than 0.2% for any individual impurity and not more than 0.5% for total impurities.[4]

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a robust method for cleaning up plasma samples to minimize matrix effects prior to LC-MS/MS analysis.[11][22]

  • Materials:

    • SPE Cartridge: Reversed-phase cartridge (e.g., Waters Oasis HLB).

    • Reagents: Methanol (HPLC grade), High-purity water, Plasma sample, Internal Standard (IS) solution.

  • Procedure:

    • Sample Pre-treatment: Thaw plasma samples. Spike with a known concentration of internal standard (e.g., Carbamazepine-D2N15).[22]

    • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of water. Do not allow the cartridge to go dry.

    • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate.

    • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and other highly polar interferences.

    • Elution: Elute the analyte (Carbamazepine) and internal standard from the cartridge using 1 mL of a strong solvent (e.g., methanol or acetonitrile).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase. The sample is now ready for injection into the LC-MS/MS system.

Section 4: References

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. 10

  • BOC Sciences. (n.d.). Carbamazepine and Impurities.

  • Jain, R., et al. (2015). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical and Biomedical Analysis, 106, 125-141. --INVALID-LINK--

  • ResearchGate. (n.d.). Carbamazepine and its Synthesis Related Impurities Profile Compilation and its Monograph Dispute for the Best Regulatory Practice: A Review. --INVALID-LINK--

  • Džodić, P., et al. (2010). Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chromatography. Journal of AOAC International, 93(4), 1101-1108. --INVALID-LINK--

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). --INVALID-LINK--

  • International Journal of Current Science Research and Review. (2023). A Review of Analytical Methods on Carbamazepine an Antiepileptic Drug. --INVALID-LINK--

  • Daicel Pharma Standards. (n.d.). Carbamazepine Impurities Manufacturers & Suppliers. --INVALID-LINK--

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Impurities test for Carbamazepine (USP-38 method). --INVALID-LINK--

  • Miao, X. S., et al. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography−Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 75(21), 5871-5878. --INVALID-LINK--

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. --INVALID-LINK--

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). --INVALID-LINK--

  • IJNRD. (2024). Novel Analytical Method Development and Validation of Carbamazepine Bulk drug and Pharmaceutical Dosage Form: Review. --INVALID-LINK--

  • ResearchGate. (2015). Quantitative-bioanalytical-and-analytical-method-development-of-dibenzazepine-derivative-carbamazepine-A-review.pdf. --INVALID-LINK--

  • USP-NF. (2019). Carbamazepine Extended-Release Tablets. --INVALID-LINK--

  • USP29-NF24. (n.d.). USP Monographs: Carbamazepine. --INVALID-LINK--

  • Scribd. (n.d.). Carbamazepine USP Monograph. --INVALID-LINK--

  • Shi, M., et al. (2022). Ultrafast and high-throughput quantitative analysis of carbamazepine in human plasma by direct analysis in real time tandem mass spectrometry coupled with solid phase extraction to eliminate matrix effects. Journal of Pharmaceutical and Biomedical Analysis, 214, 114751. --INVALID-LINK--

  • Thermo Fisher Scientific AppsLab. (2015). USP 38 monograph: impurity determination of carbamazepine using a cyano HPLC column. --INVALID-LINK--

  • Omchemlabs. (n.d.). Carbamazepine Impurities. --INVALID-LINK--

  • Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. (2023). Pharmaceutical Chemistry Journal. --INVALID-LINK--

  • Al-Deeb, O. A., et al. (2014). Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma. Saudi Pharmaceutical Journal, 22(5), 465-471. --INVALID-LINK--

  • Zhang, M., et al. (2022). LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. Molecules, 27(19), 6289. --INVALID-LINK--

  • Meyyanathan, S.N., & Adhikari, P. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science. --INVALID-LINK--

  • ResearchGate. (n.d.). Pharmacopoeial impurities in carbamazepine. --INVALID-LINK--

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. --INVALID-LINK--

  • Google Patents. (n.d.). CN108169362B - Method for separating carbamazepine and related substances by liquid chromatography. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--

  • ResearchGate. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography−Electrospray Tandem Mass Spectrometry. --INVALID-LINK--

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--

  • Vaiano, V., et al. (2020). Degradation of Carbamazepine by Photo(electro)catalysis on Nanostructured TiO2 Meshes: Transformation Products and Reaction Pathways. Catalysts, 10(2), 196. --INVALID-LINK--

  • Attia, K. A. M., et al. (2021). Appraisal of the greenness profile of a chromatographic method for the simultaneous estimation of carbamazepine and oxcarbazepine, along with two potential impurities and three formulation excipients. RSC Advances, 11(15), 8909-8921. --INVALID-LINK--

  • Bose, S., et al. (2023). Process induced degradation of carbamazepine during hot melt extrusion. British Journal of Pharmacy, 8(2). --INVALID-LINK--

  • YMC. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--

  • Semantic Scholar. (n.d.). Analysis of Carbamazepine, Oxcarbazepine, Their Impurities, and Non-Labeled Interfering Substances by Stability-indicating UPLC/MS/MS Method: Studying the Method's Greenness Profile. --INVALID-LINK--

  • Phenomenex. (n.d.). Troubleshooting Guide. --INVALID-LINK--

  • ResearchGate. (2023). Process induced degradation of carbamazepine during hot melt extrusion. --INVALID-LINK--

  • De la Cruz, N., et al. (2019). Carbamazepine Degradation Mediated by Light in the Presence of Humic Substances-Coated Magnetite Nanoparticles. Nanomaterials, 9(10), 1381. --INVALID-LINK--

  • Impact Journals. (n.d.). METHOD FOR OPTIMIZING HPLC FOR SEPARATING CARBAMAZEPINE AND IT'S IMPURITIES. --INVALID-LINK--

References

Technical Support Center: Synthesis of 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide, a key intermediate and a known impurity in the synthesis of Carbamazepine and its analogues.[1] This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to explain the causality behind experimental choices, enabling you to enhance yield, improve purity, and troubleshoot common issues encountered during this multi-step synthesis.

Introduction: The Synthetic Challenge

This compound (10-Bromocarbamazepine) is a derivative of the widely used anticonvulsant drug Carbamazepine.[1][2] Its synthesis presents unique challenges, primarily involving the selective bromination of the electron-rich 10,11-double bond of the dibenzo[b,f]azepine core and the subsequent introduction of the carboxamide group at the N-5 position. The tricyclic dibenzazepine system is central to a wide range of biologically active compounds, making mastery of its synthesis a valuable skill.[3] This guide focuses on a common synthetic pathway: the N-acylation of the iminostilbene core, followed by bromination and subsequent transformation to the target carboxamide.

General Synthetic Workflow

The synthesis can be logically broken down into three primary stages. Optimizing each stage is critical for the overall yield and purity of the final product.

Synthesis_Workflow cluster_0 Stage 1: Core Acylation cluster_1 Stage 2: Bromination cluster_2 Stage 3: Elimination & Amidation A 5H-Dibenzo[b,f]azepine (Iminostilbene) B 5H-Dibenzo[b,f]azepine- 5-carbonyl chloride A->B Phosgene or Triphosgene, Toluene, Reflux C trans-10,11-Dibromo-10,11-dihydro- 5H-dibenz[b,f]azepine-5-carbonyl chloride B->C Br₂, CCl₄ or CH₂Cl₂, 0°C to RT D 10-Bromo-5H-dibenz[b,f]azepine- 5-carbonyl chloride C->D Base (e.g., NaOMe), Heat E 10-Bromo-5H-dibenzo[b,f]azepine- 5-carboxamide (Final Product) D->E NH₃ (aq. or gas), THF or Dioxane

Caption: General workflow for the synthesis of 10-Bromocarbamazepine.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you might encounter during the synthesis.

Question 1: My yield in Stage 1 (Core Acylation) is low, and I see significant unreacted iminostilbene. What's going wrong?

Answer: This is a common issue often related to the quality of reagents and reaction conditions. The N-acylation of the iminostilbene nitrogen is crucial for activating the molecule for subsequent steps.[4][5]

  • Cause 1: Inactive Acylating Agent: Phosgene and its solid equivalent, triphosgene, are highly susceptible to hydrolysis by atmospheric moisture, converting them to inactive HCl and CO₂.

    • Solution: Ensure you are using freshly opened or properly stored triphosgene. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • Cause 2: Suboptimal Temperature: While the reaction is often run at reflux in a solvent like toluene, insufficient temperature can lead to a sluggish reaction.

    • Solution: Ensure your reaction reaches the reflux temperature of the solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC). The product, 5H-Dibenzo[b,f]azepine-5-carbonyl chloride, is a known intermediate.[6] A typical TLC system would be Ethyl Acetate/Hexane (e.g., 20:80), where the product should have a different Rf value than the starting iminostilbene.

  • Cause 3: Base Scavenging: Iminostilbene itself is basic. However, if your starting material is contaminated with acidic impurities or if HCl is generated rapidly from phosgene hydrolysis, it can protonate the starting amine, rendering it non-nucleophilic.

    • Solution: While not always necessary for this specific acylation, if the issue persists, the addition of a non-nucleophilic base like triethylamine (1.1 eq.) can be tested to neutralize any in-situ generated acid.[7]

Question 2: The bromination in Stage 2 is messy, giving multiple products on my TLC plate. How can I improve selectivity?

Answer: The bromination of the 10,11-double bond is an electrophilic addition. Controlling this step is key to avoiding over-bromination or other side reactions.

  • Cause 1: Radical Reactions: Exposure to UV light can initiate radical side reactions, leading to a complex mixture of products.

    • Solution: Perform the bromination in a flask protected from light (e.g., wrapped in aluminum foil).

  • Cause 2: Over-bromination: Using an excess of bromine can lead to the formation of tetrabrominated species or aromatic bromination, especially if the reaction is overheated.

    • Solution: Add the bromine solution (e.g., Br₂ in CCl₄ or CH₂Cl₂) dropwise to the cooled solution (0 °C) of your substrate. Use a stoichiometric amount of bromine (1.0 to 1.05 equivalents) and monitor the disappearance of the starting material by TLC. The reaction is often complete within a few hours at room temperature.

  • Cause 3: Incorrect Solvent Choice: The solvent can influence the reaction pathway. Highly polar solvents can sometimes stabilize charged intermediates, potentially leading to rearrangements or other side products.

    • Solution: Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are standard for this type of reaction.

Question 3: In Stage 3, the conversion of the dibromo intermediate to the final product is inefficient. What are the critical parameters?

Answer: This stage involves two key transformations: a base-mediated elimination to re-form a double bond and introduce the bromo-substituent, followed by amidation.

  • Cause 1: Incomplete Elimination: The elimination of HBr from the trans-dibromo intermediate requires a sufficiently strong base and often thermal energy. A patent for a related synthesis describes using sodium methoxide at elevated temperatures (88-93°C) for an extended period (12-16 hours) to drive a similar elimination.[8]

    • Solution: Ensure your base (e.g., sodium methoxide, potassium tert-butoxide) is anhydrous and used in sufficient quantity (at least 1 equivalent). Monitor the formation of the vinyl bromide intermediate (10-Bromo-5H-dibenz[b,f]azepine-5-carbonyl chloride) by TLC or LC-MS before proceeding to the amidation.

  • Cause 2: Hydrolysis of the Acyl Chloride: The intermediate acyl chloride is highly reactive and can be hydrolyzed back to a carboxylic acid if water is present, which will not react with ammonia to form the desired amide.

    • Solution: Conduct the elimination and subsequent amidation steps under strictly anhydrous conditions until the final quenching step.

  • Cause 3: Inefficient Amidation: The reaction of the acyl chloride with ammonia can be sluggish if the concentration of ammonia is too low or if the temperature is not optimal.

    • Solution: Use a concentrated source of ammonia, such as bubbling anhydrous ammonia gas through the solution or using a concentrated solution of ammonia in an appropriate solvent (e.g., dioxane). The reaction is typically exothermic and may require initial cooling, but can be gently warmed to ensure completion. A similar synthesis of carbamazepine derivatives uses aqueous ammonia in isopropanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should watch for in my final product? A1: Based on known synthesis pathways for carbamazepine and its analogues, common impurities include:

  • Iminostilbene: Unreacted starting material from Stage 1.[1]

  • Carbamazepine: If the bromination step fails completely.

  • 10,11-Dihydrocarbamazepine (Impurity E): Can form if the dibromo intermediate is reduced instead of undergoing elimination.[1]

  • Over-brominated species: Arise from poor control during the bromination step.

Q2: What analytical techniques are best for monitoring this reaction? A2: Thin Layer Chromatography (TLC) is indispensable for real-time monitoring of the consumption of starting materials and the appearance of products. LC-MS is highly valuable for identifying intermediates and impurities by their mass. For final product characterization, ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential to confirm the structure and purity.

Q3: Are there alternative strategies for synthesizing the dibenzo[b,f]azepine core? A3: Yes, modern synthetic chemistry offers powerful alternatives for constructing the core structure, which can be useful if starting from simpler materials. These include:

  • Ullmann Condensation: A copper-catalyzed reaction to form C-N bonds, which can be used to construct the seven-membered ring.[9][10][11]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is also highly effective for intramolecular C-N bond formation to build the azepine ring.[3][10]

  • Mizoroki-Heck Reaction: A palladium-catalyzed reaction that can also be employed in a cascade to form the tricyclic system.[12]

Q4: What are the main safety concerns with this synthesis? A4: Several reagents used in this synthesis are hazardous:

  • Phosgene/Triphosgene: Extremely toxic and corrosive. Must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Bromine: Highly corrosive, toxic, and causes severe burns. Handle in a fume hood with gloves and safety goggles.

  • Anhydrous Solvents (Toluene, THF, Dioxane): Flammable and should be handled away from ignition sources.

Optimization & Data Summary

The following table provides a summary of key parameters that can be adjusted to optimize the yield and purity of the synthesis.

Parameter Stage 1: Acylation Stage 2: Bromination Stage 3: Elimination/Amidation Rationale & Expert Insight
Solvent Toluene, XyleneCH₂Cl₂, CCl₄Methanol, THF, DioxaneSolvent polarity and boiling point are critical. Non-polar solvents are preferred for bromination to suppress side reactions. Anhydrous conditions are paramount for acylation and amidation.
Temperature Reflux (110-140 °C)0 °C to RT (25 °C)60-100 °C (Elimination) / 0-50 °C (Amidation)Acylation requires heat to overcome the activation barrier. Bromination must be cooled to control exothermicity and selectivity. Elimination requires heat, while amidation may need initial cooling.
Key Reagents Triphosgene (0.35 eq.)Br₂ (1.0-1.05 eq.)NaOMe (1.1 eq.), aq. NH₃ (excess)Stoichiometric control is essential, especially for bromine.[5] A slight excess of the acylating agent can drive the reaction to completion.
Reaction Time 4-8 hours1-3 hours12-16 hours (Elimination) / 2-6 hours (Amidation)Reaction completion must be monitored by TLC. Pushing reactions for too long can lead to byproduct formation and decomposition.[13]

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common issues during the synthesis.

Troubleshooting_Tree Start Start Analysis: Low Yield or Impure Product TLC Analyze Crude Product by TLC/LC-MS Start->TLC Impurity_Type What is the main impurity? TLC->Impurity_Type SM Unreacted Starting Material (Iminostilbene or Acyl Chloride) Impurity_Type->SM Starting Material Side_Product Multiple Unidentified Spots Impurity_Type->Side_Product Side Products Dibromo Dibromo-adduct Persists Impurity_Type->Dibromo Intermediate Sol_SM Solution: - Increase reaction time/temp - Check reagent activity (hydrolysis) - Use slight excess of next reagent SM->Sol_SM Sol_Side Solution: - Lower bromination temp (0°C) - Protect from light - Check purity of starting materials - Use stoichiometric reagents Side_Product->Sol_Side Sol_Dibromo Solution: - Ensure base is active/anhydrous - Increase elimination temp/time - Switch to stronger base (e.g., KOtBu) Dibromo->Sol_Dibromo

Caption: A decision tree for troubleshooting common synthesis issues.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative synthesis and should be adapted and optimized based on laboratory results. All operations should be performed in a certified fume hood with appropriate PPE.

Stage 1: Synthesis of 5H-Dibenzo[b,f]azepine-5-carbonyl chloride

  • To a flame-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, add 5H-Dibenzo[b,f]azepine (iminostilbene) (1.0 eq.).

  • Add anhydrous toluene (approx. 10 mL per gram of substrate).

  • Slowly add triphosgene (0.4 eq.) in portions at room temperature. The reaction may exotherm.

  • Heat the mixture to reflux (approx. 110 °C) and stir for 6-8 hours, monitoring the reaction by TLC (20% EtOAc/Hexane) until the iminostilbene spot is consumed.

  • Cool the reaction to room temperature and carefully evaporate the solvent under reduced pressure. The resulting crude solid, 5H-Dibenzo[b,f]azepine-5-carbonyl chloride, can often be used in the next step without further purification.

Stage 2: Synthesis of trans-10,11-Dibromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride

  • Dissolve the crude product from Stage 1 in anhydrous dichloromethane (CH₂Cl₂) (15 mL per gram).

  • Cool the flask to 0 °C in an ice bath and wrap it in aluminum foil to protect from light.

  • Prepare a solution of bromine (1.05 eq.) in CH₂Cl₂ and add it dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude dibromo intermediate.

Stage 3: Synthesis of this compound

  • Dissolve the crude dibromo intermediate in anhydrous methanol (20 mL per gram).

  • Add sodium methoxide (1.2 eq.) and heat the mixture to reflux for 12-16 hours to facilitate elimination.

  • Cool the mixture and evaporate the methanol. Dissolve the residue in anhydrous THF.

  • Cool the THF solution to 0 °C and bubble anhydrous ammonia gas through it for 15 minutes, or add a concentrated solution of aqueous ammonia (5 eq.) and stir vigorously.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by adding water. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (gradient elution, e.g., 10-40% Ethyl Acetate in Hexane) or by recrystallization from a suitable solvent system (e.g., Ethanol/Water) to afford the pure this compound.

References

Technical Support Center: Method Refinement for Detecting Trace Levels of 10-Bromocarbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 10-Bromocarbamazepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges in detecting trace levels of this compound, ensuring the accuracy and reliability of your results.

Introduction: The Challenge of Trace Level Detection

10-Bromocarbamazepine, an impurity and derivative of carbamazepine, presents unique analytical challenges due to its potential presence at trace levels in complex matrices.[1] Achieving sensitive and selective detection requires robust analytical methods, often centered around High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors.[2][3][4][5] This guide will walk you through common pitfalls and provide systematic solutions to refine your methodology.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the analysis of 10-Bromocarbamazepine.

Q1: What is the most suitable analytical technique for trace-level detection of 10-Bromocarbamazepine?

For trace-level analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[6] HPLC with UV detection can also be employed, particularly for less complex matrices or higher concentration levels.[7][8][9] The choice depends on the required limit of quantification (LOQ) and the complexity of the sample matrix.

Q2: I'm observing poor peak shape and tailing for 10-Bromocarbamazepine. What are the likely causes?

Poor peak shape can stem from several factors:

  • Column Overload: Injecting too high a concentration of the analyte. Try diluting your sample.

  • Inappropriate Mobile Phase pH: The pH of your mobile phase can affect the ionization state of 10-Bromocarbamazepine. Experiment with adjusting the pH to improve peak symmetry.

  • Secondary Interactions: The analyte may be interacting with active sites on the column's stationary phase. Consider using a column with end-capping or adding a competing agent to the mobile phase.

  • Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it if necessary.

Q3: My signal intensity for 10-Bromocarbamazepine is inconsistent between injections. What should I investigate?

Inconsistent signal intensity is often a sign of:

  • Injector Issues: Check for leaks, bubbles in the syringe, or improper sample loop filling.

  • Matrix Effects: In LC-MS/MS, co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte.[10][11][12][13][14] A more efficient sample preparation or chromatographic separation is needed to mitigate this.

  • Analyte Instability: 10-Bromocarbamazepine may be degrading in the sample solvent or on the autosampler.[2] Investigate the stability of your analyte under your storage and analytical conditions.

Q4: How can I effectively remove matrix interferences from my plasma samples?

Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex biological samples like plasma.[2][15] Oasis HLB cartridges are often a good starting point for carbamazepine and its derivatives due to their broad retention capabilities for both polar and nonpolar compounds.[16][17] Liquid-Liquid Extraction (LLE) is another viable option.[18]

Troubleshooting Guides

This section provides systematic approaches to resolving specific issues you may encounter during your analysis.

Guide 1: Low or No Analyte Signal

This is a common and frustrating issue. The following workflow will help you systematically diagnose the problem.

Troubleshooting Workflow for Low/No Signal

LowSignal_Troubleshooting cluster_instrument Instrument Checks cluster_sample_prep Sample Preparation Checks cluster_chromatography Chromatography Checks cluster_ms Mass Spectrometer Checks start Start: No/Low Signal Detected check_instrument 1. Instrument & System Check start->check_instrument check_sample_prep 2. Sample Preparation Review check_instrument->check_sample_prep Instrument OK inst_q1 Is the detector on? check_chromatography 3. Chromatography Method Review check_sample_prep->check_chromatography Sample Prep OK sp_q1 Was the correct standard concentration used? check_ms_params 4. MS Parameter Optimization (if applicable) check_chromatography->check_ms_params Chromatography OK chrom_q1 Is the correct mobile phase composition being used? solution_found Solution Identified & Implemented check_ms_params->solution_found Parameters Optimized ms_q1 Are the correct precursor/product ions selected? inst_q2 Are there leaks in the system? inst_q3 Is the spray needle clogged (MS)? sp_q2 Was the extraction recovery efficient? sp_q3 Is the analyte stable in the final solvent? chrom_q2 Is the column properly installed and conditioned? chrom_q3 Is the analyte eluting at the expected retention time? ms_q2 Are ionization source parameters optimized? ms_q3 Is the collision energy appropriate?

Caption: A systematic workflow for troubleshooting low or no analyte signal.

Step-by-Step Protocol for Signal Troubleshooting:

  • Instrument System Check:

    • Verify Detector Status: Ensure the UV lamp or mass spectrometer is turned on and functioning correctly.

    • Check for Leaks: Visually inspect all fittings and connections for any signs of leakage. A small leak can lead to a significant loss of signal.

    • MS-Specific Checks: For LC-MS/MS, ensure the spray is stable and the capillary is clean. Check vacuum levels and gas flows.

  • Sample Preparation Review:

    • Confirm Standard Concentrations: Double-check calculations for stock solutions and dilutions. An error in dilution can lead to a much lower than expected concentration being injected.

    • Evaluate Extraction Recovery: Spike a blank matrix with a known amount of 10-Bromocarbamazepine and perform the extraction. Analyze the extracted sample to determine the recovery rate. Low recovery indicates a problem with your extraction protocol. For SPE, ensure the cartridge was properly conditioned and that the elution solvent is strong enough to desorb the analyte.

    • Assess Analyte Stability: Prepare a sample and analyze it immediately, then re-analyze after several hours on the autosampler. A decrease in signal over time suggests instability.[2] Consider using a different solvent or cooling the autosampler.

  • Chromatography Method Review:

    • Mobile Phase Composition: Ensure the mobile phases are correctly prepared and that the gradient profile is appropriate. An incorrect mobile phase can lead to the analyte not eluting or eluting with very broad peaks.

    • Column Health: A contaminated or degraded column can result in poor or no analyte retention. Try flushing the column with a strong solvent or replacing it.

    • Retention Time: If you are using a scheduled Multiple Reaction Monitoring (MRM) method in LC-MS/MS, ensure the retention time window is accurate. A shift in retention time could cause the instrument to miss the peak entirely.

  • Mass Spectrometer Parameter Optimization (if applicable):

    • Ion Selection: Verify the m/z values for your precursor and product ions for 10-Bromocarbamazepine.

    • Source Parameters: Optimize the ionization source parameters, such as capillary voltage and gas temperatures, by infusing a standard solution of the analyte.[16][17]

    • Collision Energy: Optimize the collision energy to ensure efficient fragmentation and a strong product ion signal.

Guide 2: Mitigating Matrix Effects in LC-MS/MS Analysis

Matrix effects are a significant challenge in trace-level bioanalysis, causing ion suppression or enhancement that can compromise accuracy and precision.[10][11][12][13][14]

Decision Tree for Managing Matrix Effects

MatrixEffects_DecisionTree start Start: Suspected Matrix Effects assess_me 1. Quantify Matrix Effect start->assess_me me_significant Is Matrix Effect > 15%? assess_me->me_significant improve_sample_prep 2. Improve Sample Preparation me_significant->improve_sample_prep Yes end Validated Method me_significant->end No optimize_chrom 3. Optimize Chromatography improve_sample_prep->optimize_chrom use_is 4. Use Stable Isotope Labeled Internal Standard optimize_chrom->use_is use_is->end

Caption: A decision-making process for addressing matrix effects in LC-MS/MS.

Detailed Protocols for Matrix Effect Mitigation:

  • Quantifying the Matrix Effect:

    • The most common method is the post-extraction spike technique.[11]

    • Procedure:

      • Extract a blank matrix sample (e.g., plasma).

      • Spike the extracted blank matrix with a known concentration of 10-Bromocarbamazepine. This is Sample A.

      • Prepare a standard solution of 10-Bromocarbamazepine in the mobile phase at the same concentration as Sample A. This is Sample B.

      • Analyze both samples and compare the peak areas.

    • Calculation: Matrix Effect (%) = (Peak Area of A / Peak Area of B) * 100

    • A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. A significant matrix effect (typically >15%) requires action.

  • Improving Sample Preparation:

    • Switch Extraction Technique: If you are using protein precipitation, which is a relatively "dirty" technique, consider switching to SPE or LLE for a cleaner extract.[2][18]

    • Optimize SPE: Experiment with different sorbents (e.g., C18, mixed-mode) and wash steps to more effectively remove interfering compounds.

  • Optimizing Chromatography:

    • Increase Resolution: Modify your gradient to better separate 10-Bromocarbamazepine from co-eluting matrix components. A longer, shallower gradient can often improve resolution.

    • Change Column Chemistry: A different column stationary phase (e.g., phenyl-hexyl instead of C18) may provide a different selectivity and move the analyte away from interferences.

  • Using a Stable Isotope Labeled (SIL) Internal Standard:

    • An SIL internal standard (e.g., ¹³C- or ¹⁵N-labeled 10-Bromocarbamazepine) is the most effective way to compensate for matrix effects. The SIL internal standard will co-elute with the analyte and experience the same ionization suppression or enhancement, thus providing a reliable means of quantification.

Recommended Starting Analytical Parameters

The following tables provide recommended starting parameters for HPLC-UV and LC-MS/MS method development for 10-Bromocarbamazepine. These should be optimized for your specific instrumentation and application.

Table 1: Recommended HPLC-UV Starting Parameters

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 3.5 µmA standard reversed-phase column suitable for carbamazepine and its derivatives.
Mobile Phase A 0.1% Formic Acid in WaterProvides good protonation for reversed-phase retention.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient 20-80% B over 10 minutesA starting point to ensure elution of the analyte.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
UV Wavelength 220 nm or 285 nmCarbamazepine and its derivatives have strong absorbance at these wavelengths.[2][4]
Injection Volume 5 µLA typical injection volume to avoid column overload.

Table 2: Recommended LC-MS/MS Starting Parameters (Positive ESI)

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveCarbamazepine and its derivatives ionize well in positive mode.[2][19]
Capillary Voltage 3.5 kVA typical starting voltage for ESI.[16][17]
Source Temperature 120 °CTo aid in desolvation.
Desolvation Temp. 350 °CTo ensure efficient desolvation of the mobile phase.[16][17]
MRM Transition To be determined by infusionThe specific precursor and product ions must be optimized for your instrument.
Collision Energy To be determined by infusionOptimize for the most intense and stable product ion.

References

Technical Support Center: Navigating MS/MS Fragmentation of 10-Bromocarbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the MS/MS analysis of 10-Bromocarbamazepine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor fragmentation of this compound. Here, we will delve into the underlying reasons for these challenges and provide practical, step-by-step troubleshooting strategies to optimize your results. Our approach is rooted in a deep understanding of mass spectrometry principles and the specific chemical nature of halogenated compounds like 10-Bromocarbamazepine.

Frequently Asked Questions (FAQs)

Q1: I'm observing a strong precursor ion for 10-Bromocarbamazepine, but the fragment ion intensity is very low or non-existent. What are the likely causes?

A: This is a common challenge with certain molecules, and for 10-Bromocarbamazepine, there are a few key factors that could be at play:

  • In-Source Fragmentation: The molecular ion might be fragmenting within the ion source before it even reaches the collision cell. This can be caused by overly harsh source conditions, such as a high cone or declustering potential.[1] Essentially, the energy applied to ionize the molecule is also causing it to break apart prematurely.

  • Stable Molecular Ion: The protonated molecule of 10-Bromocarbamazepine may be particularly stable, requiring higher-than-usual collision energy to induce fragmentation. The presence of the bromine atom and the tricyclic ring structure can contribute to this stability.

  • Suboptimal Collision Energy: The collision energy applied in the collision cell may not be optimized for this specific molecule. Collision-induced dissociation (CID) is a resonant process, and finding the "sweet spot" for energy transfer is crucial for efficient fragmentation.[2]

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization and fragmentation of your analyte. This is a common issue in complex biological samples.

Q2: What is the expected molecular ion for 10-Bromocarbamazepine and are there any characteristic isotopic patterns I should look for?

A: 10-Bromocarbamazepine has a molecular formula of C₁₅H₁₁BrN₂O and a monoisotopic mass of approximately 314.0055 Da.[3] When analyzing this compound, you should look for the protonated molecule, [M+H]⁺, at m/z 315.0128.

A key characteristic of bromine-containing compounds is their distinct isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4] This means you will observe a pair of peaks for the molecular ion and any bromine-containing fragments, separated by 2 m/z units, with roughly equal intensity. This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in the ion.

Q3: What are the expected fragmentation pathways for 10-Bromocarbamazepine?

The primary fragmentation of carbamazepine involves the loss of the carbamoyl group (-CONH₂) as isocyanic acid (HNCO), resulting in a fragment at m/z 194.[5] For 10-Bromocarbamazepine, we can anticipate a similar initial loss. The bromine atom's presence will likely lead to additional or alternative fragmentation pathways, such as the loss of the bromine radical (•Br) or hydrogen bromide (HBr).

Below is a proposed fragmentation pathway for 10-Bromocarbamazepine:

Troubleshooting Guide: A Step-by-Step Approach to Improving Fragmentation

If you are experiencing poor fragmentation, follow this systematic troubleshooting workflow.

Step 1: Evaluate and Optimize Ion Source Conditions

The first step is to ensure that the poor fragmentation is not a result of in-source fragmentation.

Protocol for Minimizing In-Source Fragmentation:

  • Analyte Infusion: Begin by infusing a standard solution of 10-Bromocarbamazepine directly into the mass spectrometer. This will allow you to observe the effects of parameter changes without chromatographic variability.

  • Cone/Declustering Potential Optimization:

    • Start with a low cone (or declustering/fragmentor) voltage (e.g., 10-20 V).

    • Gradually increase the voltage in small increments (e.g., 5 V) while monitoring the intensity of the precursor ion ([M+H]⁺ at m/z 315) and any fragment ions.

    • Your goal is to find a voltage that maximizes the precursor ion intensity without causing significant fragmentation in the source. High cone voltages are a known cause of in-source fragmentation.[1]

  • Source Temperature:

    • Ensure the source temperature is appropriate for your flow rate and solvent composition but not excessively high, as this can lead to thermal degradation of the analyte.

    • Typical ESI source temperatures range from 100-150 °C.

Step 2: Collision Energy Optimization

Once you have a stable and abundant precursor ion, the next step is to optimize the energy in the collision cell.

Protocol for Collision Energy Optimization:

  • Collision Energy Ramp: Using your infused analyte, perform a collision energy ramp experiment.

    • Set a range of collision energies to be scanned, for example, from 5 eV to 60 eV.

    • Monitor the intensity of the precursor ion and the resulting fragment ions across this range.

  • Identify Optimal Energy:

    • Plot the intensity of each fragment ion as a function of the collision energy.

    • The optimal collision energy for a specific fragment is the energy at which its intensity is maximized.

    • For carbamazepine, collision energies in the range of 20-35 eV have been reported to be effective.[6] This serves as a good starting point for 10-Bromocarbamazepine.

Data Presentation

The following table summarizes the key mass spectrometric parameters for 10-Bromocarbamazepine and its expected primary fragments.

Analyte/Fragment Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Notes
10-Bromocarbamazepine315.0/317.0--[M+H]⁺, showing the characteristic 1:1 isotopic pattern for bromine.
Fragment 1315.0/317.0272.0/274.0HNCO (Isocyanic acid)Loss of the carbamoyl group, analogous to carbamazepine fragmentation.
Fragment 2315.0/317.0236.1Br• (Bromine radical)Loss of the bromine atom.
Fragment 3315.0/317.0193.1C₇H₄Br (Bromobenzyl radical)Cleavage of the dibenzoazepine ring.

Visualizations

Fragmentation_Pathway M 10-Bromocarbamazepine [M+H]⁺ m/z 315/317 F1 Fragment 1 [M+H-HNCO]⁺ m/z 272/274 M->F1 - HNCO F2 Fragment 2 [M+H-Br]⁺ m/z 236 M->F2 - Br• F3 Fragment 3 [M+H-C₇H₄Br]⁺ m/z 193 M->F3 - C₇H₄Br

Caption: Proposed MS/MS fragmentation pathway for 10-Bromocarbamazepine.

Caption: A logical workflow for troubleshooting poor fragmentation.

References

Validation & Comparative

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for 10-Bromocarbamazepine in Accordance with ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone of regulatory compliance and ensures the delivery of safe and effective medicines. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 10-Bromocarbamazepine, a key impurity and derivative of the widely used anticonvulsant, Carbamazepine.[1][2] The validation strategy is meticulously aligned with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," to ensure global regulatory acceptance.[3][4][5][6]

The Imperative of Method Validation in Pharmaceutical Analysis

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][6] For a quantitative impurity test like the one for 10-Bromocarbamazepine, this means the method must be specific, sensitive, accurate, and precise over a defined concentration range. This guide will not only detail the "how" but also the critical "why" behind each validation parameter, offering insights from a Senior Application Scientist's perspective.

Proposed HPLC Method for 10-Bromocarbamazepine

Before delving into the validation, a robust HPLC method must be developed. Based on established methods for Carbamazepine and its derivatives, a reverse-phase HPLC method is proposed.[7][8][9][10]

Table 1: Proposed Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution and is a standard for reverse-phase chromatography of moderately polar compounds.
Mobile Phase Acetonitrile:Water (60:40, v/v)A common and effective mobile phase for Carbamazepine-related compounds, offering good separation and peak shape.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and column efficiency.
Detection UV at 285 nmCarbamazepine and its derivatives exhibit strong UV absorbance at this wavelength.
Injection Volume 20 µLA typical injection volume for standard HPLC systems.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.

The Validation Workflow: A Step-by-Step Approach

The validation of the HPLC method for 10-Bromocarbamazepine will be conducted by assessing the following parameters as stipulated by the ICH Q2(R1) guideline.[11][12]

Caption: Validation workflow for the HPLC method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13][14]

Experimental Protocol:

  • Forced Degradation Studies: Subject a solution of 10-Bromocarbamazepine to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.

  • Analyze the stressed samples alongside an unstressed sample and a blank (mobile phase).

  • The method is considered specific if the peak for 10-Bromocarbamazepine is well-resolved from any degradation product peaks and there is no interference from the blank at the retention time of the analyte.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[15] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[16]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 10-Bromocarbamazepine at different concentrations. For an impurity, this range could be from the reporting threshold to 120% of the specification limit.

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 2: Acceptance Criteria for Linearity and Range

ParameterAcceptance Criterion
Correlation Coefficient (r²) ≥ 0.995
Range From LOQ to 120% of the impurity limit.
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples by spiking a placebo (a mixture of all the formulation components except the active pharmaceutical ingredient and the impurity) with 10-Bromocarbamazepine at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Table 3: Acceptance Criteria for Accuracy

Concentration LevelAcceptance Criterion for Mean Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of 10-Bromocarbamazepine at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results of both studies.

Table 4: Acceptance Criteria for Precision

Precision LevelAcceptance Criterion (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 3.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][11]

Experimental Protocol:

These can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Column temperature (e.g., ± 2 °C)

  • Analyze a standard solution under each of the modified conditions and assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates).

Table 5: Acceptance Criteria for Robustness

ParameterAcceptance Criterion
System Suitability Must pass under all varied conditions.
System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Experimental Protocol:

  • Before each validation run, inject a standard solution of 10-Bromocarbamazepine five times.

  • Calculate the %RSD of the peak areas, theoretical plates, and tailing factor.

Table 6: Acceptance Criteria for System Suitability

ParameterAcceptance Criterion
%RSD of Peak Areas ≤ 2.0%
Theoretical Plates ≥ 2000
Tailing Factor ≤ 2.0

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Caption: Interrelationship of key validation parameters.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the validation of an HPLC method for the determination of 10-Bromocarbamazepine, in strict adherence to ICH Q2(R1) guidelines. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, the resulting validated method will provide reliable and reproducible data, ensuring the quality and safety of pharmaceutical products. This structured approach, grounded in established regulatory principles, serves as a valuable resource for analytical scientists in the pharmaceutical industry.

References

A Head-to-Head Comparison of the Biological Activity of Dibenzoazepine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The dibenzoazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique tricyclic framework imparts a conformational flexibility that allows for interaction with a wide array of biological targets, leading to diverse pharmacological activities ranging from antipsychotic and antidepressant to potential anticancer and antibacterial effects.[1][3][4] This guide provides a detailed head-to-head comparison of the biological activities of key dibenzoazepine derivatives, offering insights into their structure-activity relationships and the experimental methodologies used to elucidate their function.

The Dibenzoazepine Core: A Foundation for Diverse Biological Activity

The dibenzoazepine nucleus consists of two benzene rings fused to a central seven-membered azepine ring.[1][5] The geometry and substitution patterns of this central ring are critical determinants of the molecule's interaction with its biological targets.[5][6] This structural versatility has been exploited by medicinal chemists to develop a range of drugs with distinct pharmacological profiles.

Antipsychotic Activity: A Tale of Two Receptors

Several dibenzoazepine derivatives are mainstays in the treatment of schizophrenia and other psychotic disorders.[7] Their primary mechanism of action involves the modulation of dopaminergic and serotonergic pathways in the central nervous system.[8][9]

Clozapine vs. Olanzapine: A Classic Comparison

Clozapine and olanzapine are atypical antipsychotics with complex, multi-receptor binding profiles. While structurally similar, subtle differences in their chemical makeup lead to distinct receptor affinities and clinical effects.[10] Olanzapine is classified as a thienobenzodiazepine, a structural analog of clozapine.[1]

Key Mechanistic Insights:

  • Dopamine D2 Receptor Occupancy: Both clozapine and olanzapine exhibit antagonism at dopamine D2 receptors, a key target for antipsychotic efficacy. However, clozapine generally shows lower D2 receptor occupancy compared to typical antipsychotics and even some atypical ones like olanzapine, which may contribute to its lower incidence of extrapyramidal side effects.[11]

  • Serotonin 5-HT2A Receptor Affinity: High affinity for the serotonin 5-HT2A receptor is a hallmark of atypical antipsychotics.[10] Both clozapine and olanzapine are potent antagonists at this receptor, which is thought to contribute to their efficacy against the negative symptoms of schizophrenia.

  • Muscarinic Receptor Blockade: Clozapine demonstrates a stronger blockade of muscarinic cholinergic receptors compared to olanzapine, which is consistent with the higher rates of anticholinergic side effects observed clinically with clozapine.[12]

Comparative Receptor Binding Profiles:

Receptor SubtypeClozapine (Ki, nM)Olanzapine (Ki, nM)Reference
Dopamine D₂High Affinity11[13]
Dopamine D₄High Affinity9.1[13]
Serotonin 5-HT₂ₐ5.354[13][14]
Muscarinic M₁High Affinity1.9[13]
Histamine H₁High Affinity7[13]
Adrenergic α₁High Affinity19[13]

Note: Lower Ki values indicate higher binding affinity. Qualitative descriptors for Clozapine are used where specific Ki values are not consistently available in the cited literature.

Loxapine: Bridging Typical and Atypical Properties

Loxapine, a dibenzoxazepine derivative, is structurally similar to clozapine and has been traditionally classified as a typical antipsychotic.[14] However, its significant affinity for the 5-HT2A receptor suggests it may possess atypical properties.[14] Loxapine's primary mechanism of action involves blocking dopamine D2 receptors in the central nervous system.[9] It also has moderate antagonistic effects on serotonin 5-HT2A receptors.[9]

Antidepressant Activity: Modulating Neurotransmitter Reuptake

The dibenzoazepine scaffold is also central to the first generation of tricyclic antidepressants (TCAs).

Imipramine: The Prototypical Tricyclic Antidepressant

Imipramine, introduced in the late 1950s, was the first tricyclic antidepressant.[15] Its therapeutic effect is primarily attributed to the inhibition of serotonin and norepinephrine reuptake in the brain, leading to increased levels of these neurotransmitters in the synaptic cleft.[16][17][18] This enhances their signaling and helps to elevate mood.[15] Imipramine also has antagonistic effects at various other receptors, including muscarinic, histaminic, and adrenergic receptors, which contribute to its side effect profile.[16][17]

Emerging Therapeutic Areas: Beyond the Central Nervous System

Recent research has unveiled the potential of dibenzoazepine derivatives in treating a broader range of diseases, including cancer and bacterial infections.

Anticancer Potential

Certain dibenzoazepine derivatives have demonstrated promising anticancer activities through various mechanisms:[3][19]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[3]

  • Cell Cycle Modulation: Arresting the proliferation of malignant cells.[3]

  • Inhibition of Signaling Pathways: Interfering with critical pathways for cancer cell growth and survival, such as the Wnt/β-catenin pathway.[3]

Novel dibenzo[b,f]azepine-tethered isoxazoline derivatives have also shown anti-cancer activity.[20] Furthermore, some dibenzodiazepine derivatives have exhibited inhibitory activities on the proliferation of various cancer cell lines, including breast, gastric, liver, cervical, and leukemia cells.[21]

Antibacterial Activity

Intriguingly, some dibenzoazepine derivatives have shown efficacy against intracellular bacteria. For instance, certain derivatives have demonstrated potent inhibitory activity against intracellular multidrug-resistant and fluoroquinolone-resistant strains of S. typhimurium.[4] This suggests a potential for repurposing these compounds to combat challenging bacterial infections.

Experimental Methodologies: Unraveling Biological Activity

The biological activities of dibenzoazepine derivatives are typically characterized using a combination of in vitro and in vivo assays.

Radioligand Binding Assay

This is a fundamental technique used to determine the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity (Ki) of a test compound for a target receptor.

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a receptor preparation.[13]

Step-by-Step Protocol:

  • Receptor Preparation: Homogenize tissues or cells expressing the target receptor to create a membrane preparation.

  • Incubation: Incubate the receptor preparation with a fixed concentration of a high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled) and varying concentrations of the unlabeled test compound.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[13]

Radioligand_Binding_Assay cluster_materials Materials cluster_procedure Procedure Receptor Receptor Source Incubate Incubate Receptor, Radioligand & Test Compound Receptor->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate TestCompound Test Compound TestCompound->Incubate Buffer Assay Buffer Buffer->Incubate Separate Separate Bound & Unbound Ligand Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Calculate IC50 & Ki Quantify->Analyze

Caption: Workflow of a radioligand binding assay.

Cell Viability and Proliferation Assays

These assays are crucial for assessing the cytotoxic and antiproliferative effects of compounds, particularly in the context of cancer research.

Commonly Used Assays:

  • MTT/XTT Assays: Colorimetric assays that measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • [³H]-Thymidine Incorporation Assay: Measures the incorporation of radiolabeled thymidine into newly synthesized DNA, providing an index of cell proliferation.

Cell_Viability_Assay_Workflow start Seed Cells in a Microplate treat Treat with Dibenzoazepine Derivative start->treat incubate Incubate for a Defined Period treat->incubate assay Perform Viability/Proliferation Assay (e.g., MTT, [3H]-Thymidine) incubate->assay measure Measure Absorbance/ Radioactivity assay->measure analyze Calculate Cell Viability/ Proliferation measure->analyze end Determine IC50 analyze->end

Caption: General workflow for cell viability assays.

Signaling Pathway Analysis

Understanding how dibenzoazepine derivatives modulate intracellular signaling pathways is key to elucidating their mechanism of action.

Signaling_Pathway Dibenzoazepine Dibenzoazepine Derivative Receptor Target Receptor (e.g., D2, 5-HT2A) Dibenzoazepine->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates/ Inhibits Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation/Inhibition Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Altered Gene Expression) Transcription_Factor->Cellular_Response

Caption: A generalized signaling pathway modulated by dibenzoazepines.

Conclusion

The dibenzoazepine scaffold continues to be a rich source of pharmacologically active compounds. This guide has provided a comparative overview of the biological activities of key derivatives, highlighting their diverse mechanisms of action across different therapeutic areas. A thorough understanding of their structure-activity relationships, coupled with robust experimental validation, is essential for the rational design of novel dibenzoazepine-based therapeutics with improved efficacy and safety profiles.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 10-Bromocarbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of 10-Bromocarbamazepine, a key impurity and potential degradation product of carbamazepine, is critical for ensuring the quality, safety, and efficacy of the final drug product.[1] This guide provides a comprehensive comparison of analytical methodologies for 10-Bromocarbamazepine, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It delves into the principles of analytical method validation and the specific requirements for cross-validation when transferring or comparing methods. Detailed experimental protocols and supporting data are presented to assist researchers in selecting and implementing the most appropriate analytical strategy for their specific needs.

Introduction: The Significance of 10-Bromocarbamazepine Quantification

Carbamazepine is a widely prescribed anticonvulsant medication.[2][3] During its synthesis and storage, various related substances, including 10-Bromocarbamazepine, can emerge as impurities.[1] Regulatory agencies mandate the stringent control of such impurities to ensure patient safety. Therefore, robust and reliable analytical methods are essential for the accurate quantification of 10-Bromocarbamazepine in both active pharmaceutical ingredients (APIs) and finished drug products.

The process of demonstrating that an analytical procedure is suitable for its intended purpose is known as analytical method validation.[4][5][6] When analytical methods are transferred between laboratories or when different methods are used to analyze the same sample, a process known as cross-validation is required to ensure the consistency and reliability of the results.[7][8][9] This guide will explore the nuances of cross-validating analytical methods for 10-Bromocarbamazepine, providing a framework for ensuring data integrity across different analytical platforms and sites.

Comparative Analysis of Analytical Methodologies

The two primary techniques for the quantification of 10-Bromocarbamazepine and related compounds are HPLC with UV detection and LC-MS/MS. Each method offers distinct advantages and limitations.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique in pharmaceutical analysis due to its robustness, cost-effectiveness, and versatility.[10][11][12] For the analysis of carbamazepine and its related compounds, reversed-phase HPLC is commonly employed.[10][13]

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The separated components are then detected by a UV detector, which measures the absorbance of light at a specific wavelength.

Strengths:

  • Cost-effective and widely available: HPLC-UV systems are standard equipment in most analytical laboratories.

  • Robust and reliable: The technique is well-established and known for its reproducibility.[14]

  • Good for routine quality control: It is suitable for the routine analysis of large numbers of samples.[10]

Limitations:

  • Lower sensitivity and selectivity compared to LC-MS/MS: May not be suitable for detecting very low levels of impurities.

  • Potential for interference: Co-eluting compounds can interfere with the analyte of interest, leading to inaccurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[15][16][17] This technique is particularly valuable for the analysis of complex matrices and the quantification of trace-level impurities.[15]

Principle: After separation by LC, the analyte is ionized and introduced into the mass spectrometer. The precursor ion (the ion corresponding to the analyte) is selected and fragmented. The resulting product ions are then detected, providing a highly specific "fingerprint" of the analyte.

Strengths:

  • High sensitivity and selectivity: Enables the detection and quantification of very low concentrations of 10-Bromocarbamazepine, even in the presence of interfering substances.[18]

  • Structural confirmation: Provides information about the molecular weight and structure of the analyte, confirming its identity.[19]

  • Reduced sample preparation: The high selectivity of the technique can sometimes reduce the need for extensive sample cleanup.

Limitations:

  • Higher cost of instrumentation and maintenance: LC-MS/MS systems are more expensive than HPLC-UV systems.

  • Matrix effects: The presence of other components in the sample can sometimes suppress or enhance the ionization of the analyte, leading to inaccurate results.[16]

  • Requires more specialized expertise: Method development and data interpretation can be more complex.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters for the quantification of 10-Bromocarbamazepine using HPLC-UV and LC-MS/MS. The data presented is a synthesis of typical performance characteristics observed for the analysis of small molecules in pharmaceutical matrices.

Performance Parameter HPLC-UV LC-MS/MS Acceptance Criteria (ICH Q2(R2)) [4][6]
Linearity (r²) > 0.999> 0.999≥ 0.995[20]
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Typically 80-120% (depends on concentration)
Precision (% RSD) < 2.0%< 1.5%Typically ≤ 2%[14]
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mLSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) ~30 ng/mL~0.3 ng/mLSignal-to-noise ratio of 10:1
Specificity Demonstrated by peak purity and resolution from known impuritiesDemonstrated by specific precursor-product ion transitionsThe method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.[14]
Robustness Evaluated by varying parameters like mobile phase composition, pH, and flow rate.Evaluated by varying parameters like source temperature, gas flows, and collision energy.The reliability of an analytical procedure with respect to deliberate variations in method parameters.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the analysis of 10-Bromocarbamazepine by HPLC-UV and LC-MS/MS.

Stability-Indicating HPLC-UV Method

Objective: To develop and validate a stability-indicating HPLC method for the quantification of 10-Bromocarbamazepine in the presence of carbamazepine and its degradation products.[21][22]

Methodology:

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Methanol:0.05% Aqueous Acetic Acid (5:5:90, v/v/v)[1]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 230 nm

    • Column Temperature: 30 °C

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 10-Bromocarbamazepine reference standard in methanol to prepare a 1 mg/mL stock solution.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

    • Sample Preparation: Accurately weigh a portion of the drug substance or crushed tablets, dissolve in methanol, and dilute with the mobile phase to a final concentration within the calibration range.

  • Forced Degradation Studies:

    • To ensure the stability-indicating nature of the method, forced degradation studies should be performed.[20][23]

    • Acid Degradation: Expose the sample to 0.1N HCl at 60°C.[20]

    • Base Degradation: Expose the sample to 0.1N NaOH at 60°C.[20]

    • Oxidative Degradation: Expose the sample to 3% H₂O₂.[20]

    • Thermal Degradation: Expose the solid sample to heat (e.g., 60°C).[20]

    • Photolytic Degradation: Expose the sample to UV light.[23]

    • Analyze the stressed samples to ensure that the 10-Bromocarbamazepine peak is well-resolved from any degradation products.

LC-MS/MS Method for High-Sensitivity Quantification

Objective: To develop and validate a highly sensitive and selective LC-MS/MS method for the quantification of 10-Bromocarbamazepine in biological matrices or for trace-level impurity analysis.

Methodology:

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 10-Bromocarbamazepine: Precursor ion (Q1) -> Product ion (Q3) (Specific m/z values to be determined experimentally)

      • Internal Standard (e.g., Carbamazepine-d10): Precursor ion (Q1) -> Product ion (Q3) (Specific m/z values to be determined experimentally)

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare as described for the HPLC-UV method.

    • Working Standard Solutions: Prepare calibration standards in the appropriate matrix (e.g., blank plasma, mobile phase) containing a fixed concentration of the internal standard.

    • Sample Preparation (for biological samples): Perform protein precipitation with acetonitrile, followed by centrifugation and dilution of the supernatant.

Cross-Validation of Analytical Methods

Cross-validation is essential when two or more analytical methods are used to generate data for the same study or when a method is transferred between laboratories.[8][9] The goal is to ensure that the results are comparable and reliable, regardless of the method or laboratory used.

When is Cross-Validation Required?

According to regulatory guidelines from the FDA and EMA, cross-validation should be performed in the following situations:[24][25][26]

  • Different analytical methods are used within the same study.

  • Data from different studies using different analytical methods are being compared.

  • An analytical method is transferred to a different laboratory.

Cross-Validation Experimental Design

A typical cross-validation study involves analyzing the same set of quality control (QC) samples and/or incurred study samples using both analytical methods or in both laboratories.

Workflow for Cross-Validation:

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison cluster_evaluation Evaluation QC_Samples Prepare QC Samples (Low, Mid, High) Method_A Analyze with Method A QC_Samples->Method_A Method_B Analyze with Method B QC_Samples->Method_B Incurred_Samples Select Incurred Samples Incurred_Samples->Method_A Incurred_Samples->Method_B Compare_Results Compare Results Method_A->Compare_Results Method_B->Compare_Results Acceptance_Criteria Meet Acceptance Criteria? Compare_Results->Acceptance_Criteria

Caption: Workflow for the cross-validation of two analytical methods.

Acceptance Criteria:

The results from the two methods or laboratories should be within a predefined acceptance range. A common approach is to calculate the percentage difference between the results and ensure that it does not exceed a certain limit (e.g., ±20% for at least 67% of the samples).

Conclusion

The selection of an appropriate analytical method for the quantification of 10-Bromocarbamazepine depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and cost considerations. Both HPLC-UV and LC-MS/MS are powerful techniques that can be successfully validated for this purpose. When multiple methods or laboratories are involved, a rigorous cross-validation study is crucial to ensure the consistency and reliability of the analytical data, ultimately safeguarding the quality and safety of the final drug product. This guide provides a framework for making informed decisions and implementing best practices in the analysis of this critical impurity.

References

A Proposed Framework for the Comparative Toxicological Assessment of 10-Bromocarbamazepine and Other Key Carbamazepine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Carbamazepine (CBZ) is a cornerstone therapeutic for epilepsy and neuropathic pain. Its synthesis and degradation can result in the formation of various impurities, the toxicological profiles of which are often poorly characterized relative to the parent compound. This guide addresses a critical knowledge gap: the comparative toxicity of 10-Bromocarbamazepine (10-Br-CBZ), a key process impurity, against other common impurities such as Iminostilbene (ISB), Iminodibenzyl (IDB), and the primary metabolite, 10,11-Epoxycarbamazepine (EP-CBZ). As direct comparative experimental data is scarce in published literature, this document outlines a comprehensive, multi-tiered strategy for generating robust, comparable toxicological data. We provide a series of validated, step-by-step protocols for in silico, in vitro cytotoxicity, and genotoxicity assessments, grounded in international regulatory standards. This framework is designed to empower researchers and drug development professionals to establish a scientifically rigorous basis for risk assessment and impurity control in Carbamazepine drug products.

Introduction: The Imperative for Impurity Profiling

Carbamazepine's clinical utility is undisputed. However, ensuring its safety profile requires stringent control over related substances that may be present in the final drug product. Regulatory bodies, including the International Council for Harmonisation (ICH), mandate the identification and toxicological assessment of impurities exceeding specific thresholds. An impurity's structure, even if closely related to the active pharmaceutical ingredient (API), can elicit vastly different biological and toxicological responses.

10-Bromocarbamazepine is a potential process impurity, arising from specific synthetic routes. Its toxicological potential, particularly in comparison to other known impurities like the degradation products Iminostilbene and Iminodibenzyl, or the active metabolite 10,11-Epoxycarbamazepine, is not well-documented. This guide presents a systematic approach to bridge this gap.

Key Impurities in Focus:

Compound Name Abbreviation Origin Structure
10-Bromocarbamazepine10-Br-CBZProcess Impurity
IminostilbeneISBDegradation/Process
IminodibenzylIDBDegradation/Process
10,11-EpoxycarbamazepineEP-CBZMetabolite/Degradation

Note: Structures to be visualized in a comparative chemistry section.

A Multi-Tiered Strategy for Comparative Toxicity Assessment

We propose a tiered approach, moving from predictive, high-throughput methods to more complex, mechanistic assays. This strategy optimizes resource allocation by screening and prioritizing compounds for further testing.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Cytotoxicity cluster_2 Tier 3: In Vitro Genotoxicity cluster_3 Tier 4: Mechanistic Insights cluster_4 Tier 5: Final Risk Assessment insilico QSAR Modeling (Toxicity Prediction) cytotoxicity General Cytotoxicity Screening (e.g., MTT, LDH Assays) insilico->cytotoxicity Prioritize for testing genotoxicity Mutagenicity & Clastogenicity (e.g., Ames, Micronucleus Assays) cytotoxicity->genotoxicity If cytotoxic, assess genetic damage potential mechanistic Oxidative Stress & Apoptosis Assays (e.g., ROS, Caspase) genotoxicity->mechanistic If genotoxic, investigate underlying mechanism risk Comparative Risk Profile & TDI Calculation mechanistic->risk Integrate all data

Caption: Proposed multi-tiered workflow for impurity toxicity assessment.

Tier 1: In Silico Toxicity Prediction

Rationale: Quantitative Structure-Activity Relationship (QSAR) models provide a rapid, cost-effective initial screen. By analyzing the chemical structures of the impurities, these models can predict potential toxicities, such as mutagenicity or carcinogenicity, helping to prioritize compounds for in vitro testing. This aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Protocol: QSAR-Based Toxicity Prediction

  • Obtain Chemical Structures: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) strings for Carbamazepine, 10-Br-CBZ, ISB, IDB, and EP-CBZ.

  • Select QSAR Software: Utilize a validated QSAR platform that complies with OECD guidelines. Examples include DEREK Nexus®, SARAH Nexus®, or open-source alternatives like the OECD QSAR Toolbox.

  • Run Predictions: Input the SMILES strings into the software to predict key toxicological endpoints:

    • Bacterial Mutagenicity (Ames Test): Predicts the potential for the compound to cause point mutations in bacteria.

    • In Vitro Chromosomal Aberration: Predicts the potential to cause structural damage to chromosomes.

    • Carcinogenicity: Assesses the potential to cause cancer based on structural alerts.

  • Analyze and Compare: Compile the predictions into a table. A positive structural alert for an impurity, especially when absent in the parent drug, flags it as a high-priority candidate for further testing.

Expected Output:

Compound Predicted Mutagenicity (Ames) Predicted Clastogenicity Priority for In Vitro Testing
CarbamazepineNegativeNegativeLow (Control)
10-Br-CBZPredictionPredictionAssigned Priority
IminostilbenePredictionPredictionAssigned Priority
IminodibenzylPredictionPredictionAssigned Priority
10,11-EpoxycarbamazepinePositivePositiveHigh (Positive Control)

Tier 2: In Vitro Cytotoxicity Assessment

Rationale: The first step in biological assessment is to determine the concentration at which a compound causes overt cell death. This establishes a dose-range for subsequent, more sensitive assays like genotoxicity tests. We recommend using at least two cell lines of toxicological relevance: HepG2 (human liver carcinoma) to assess hepatotoxicity, and SH-SY5Y (human neuroblastoma) to assess neurotoxicity, reflecting the target organ of Carbamazepine's therapeutic action and the primary site of metabolism.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture HepG2 or SH-SY5Y cells in appropriate media (e.g., EMEM or DMEM/F12, respectively) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare stock solutions of each impurity and Carbamazepine in DMSO. Serially dilute in culture media to achieve a final concentration range (e.g., 0.1 µM to 1000 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

  • Cell Treatment: Replace the old media with media containing the test compounds. Include a vehicle control (media + DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) for each compound.

Data Presentation:

Compound Cell Line IC₅₀ (µM) after 24h Comparative Cytotoxicity Ranking
CarbamazepineHepG2Experimental ValueBaseline
10-Br-CBZHepG2Experimental ValueRank vs. Baseline
IminostilbeneHepG2Experimental ValueRank vs. Baseline
CarbamazepineSH-SY5YExperimental ValueBaseline
10-Br-CBZSH-SY5YExperimental ValueRank vs. Baseline
IminostilbeneSH-SY5YExperimental ValueRank vs. Baseline

Tier 3: In Vitro Genotoxicity Assessment

Rationale: Genotoxicity, the ability of a chemical to damage genetic material, is a critical toxicological endpoint. A positive finding can have serious implications for long-term safety. The standard battery of tests includes a bacterial reverse mutation assay (Ames test) for mutagenicity and a mammalian cell assay for chromosomal damage (micronucleus test).

G cluster_0 Genotoxicity Testing Workflow start Test Compound (e.g., 10-Br-CBZ) ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) start->ames Assess Mutagenicity micronucleus In Vitro Micronucleus Test (OECD 487) start->micronucleus Assess Clastogenicity conclusion Genotoxicity Profile ames->conclusion micronucleus->conclusion

The Halogen Effect: A Comparative Efficacy Analysis of Bromo-substituted and Other Halogenated Dibenzoazepines

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Development

In the landscape of central nervous system (CNS) drug discovery, the dibenzoazepine scaffold has proven to be a versatile and fruitful starting point for the development of therapeutics, particularly antidepressants and anticonvulsants.[1][2] Chemical modifications to this tricyclic core have profound effects on pharmacological activity, and among these, halogenation stands out as a critical determinant of efficacy and selectivity. This guide provides a comparative analysis of bromo-substituted dibenzoazepines versus their fluoro-, chloro-, and iodo-substituted counterparts, offering insights into their structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation.

The Influence of Halogenation on Dibenzoazepine Efficacy: A Structure-Activity Relationship Perspective

The efficacy of halogenated dibenzoazepines is largely dictated by the nature of the halogen and its position on the aromatic ring. These factors influence the molecule's ability to form crucial interactions, such as halogen bonds, with amino acid residues within the binding pockets of target proteins like the serotonin transporter (SERT) and norepinephrine transporter (NET).[5][6]

Key Considerations for Halogen Substitution:

  • Electronegativity and Size: The varying electronegativity and atomic radii of halogens (F > Cl > Br > I) influence the strength and nature of their interactions. While fluorine can act as a hydrogen bond acceptor, the larger halogens (Cl, Br, I) can form halogen bonds, a directional non-covalent interaction with Lewis bases.[3][7]

  • Position of Substitution: The specific placement of the halogen on the dibenzoazepine ring is critical for optimizing interactions with the target protein. For instance, in selective serotonin reuptake inhibitors (SSRIs), halogen atoms often occupy a specific "halogen-binding pocket" within the serotonin transporter.[5][6]

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier and reach its CNS target. However, excessive lipophilicity can also lead to non-specific binding and altered pharmacokinetic profiles.

Based on available literature for related compounds, we can construct a hypothetical comparative efficacy profile. It is important to note that these are generalized trends and the actual efficacy can only be confirmed through empirical testing.

Halogen SubstitutionExpected Impact on Receptor Affinity (SERT/NET)Expected Impact on Antidepressant/Anticonvulsant ActivityRationale
Bromo (Br) Moderate to HighPotentially potentThe bromine atom offers a good balance of size and polarizability, enabling strong halogen bonds with target residues. It moderately increases lipophilicity, aiding in blood-brain barrier penetration.
Chloro (Cl) HighOften potentChlorine is a common substituent in many CNS drugs and is known to form effective halogen bonds. Chloro-substituted analogs, such as the benzodiazepine derivative shown to have significant antidepressant effects in preclinical models, often exhibit high efficacy.[8]
Fluoro (F) VariableVariableDue to its high electronegativity and small size, fluorine is a poor halogen bond donor but can act as a hydrogen bond acceptor.[9] Its effect is highly dependent on the specific interactions within the binding pocket. Fluorination can also block metabolic sites, increasing bioavailability.[10][11]
Iodo (I) Potentially HighPotentially potent but may have toxicity concernsIodine is the most polarizable halogen and can form strong halogen bonds. However, its larger size may create steric hindrance, and there can be concerns regarding metabolic stability and potential toxicity.

Experimental Workflows for Efficacy Determination

To empirically determine the comparative efficacy of halogenated dibenzoazepines, a series of in vitro and in vivo assays are essential. The following are detailed protocols for key experiments.

In Vitro Efficacy: Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for its molecular target. For dibenzoazepines, which often target monoamine transporters, assays for the serotonin transporter (SERT) and norepinephrine transporter (NET) are particularly relevant.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing target transporter (e.g., HEK293-hSERT) prep2 Harvest and homogenize cells in lysis buffer prep1->prep2 prep3 Centrifuge to pellet cell membranes prep2->prep3 prep4 Resuspend and determine protein concentration prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [3H]citalopram for SERT) and varying concentrations of test compound prep4->assay1 Membrane Preparation assay2 Separate bound from free radioligand via rapid filtration assay1->assay2 assay3 Quantify bound radioactivity using liquid scintillation counting assay2->assay3 analysis1 Generate competition binding curves assay3->analysis1 Radioactivity Counts analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Determine Ki values using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: SERT Radioligand Displacement Assay

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

    • Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 25 µL of serially diluted halogenated dibenzoazepine derivatives (e.g., from 10⁻¹¹ to 10⁻⁵ M).

    • Add 25 µL of [³H]citalopram (a radioligand for SERT) at a final concentration near its dissociation constant (Kd), typically 1-2 nM.

    • Add 200 µL of the hSERT membrane preparation (5-20 µg of protein).

    • For non-specific binding determination, a separate set of wells should contain a high concentration of a known SSRI (e.g., 10 µM fluoxetine).

    • Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filtermat and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A similar protocol can be adapted for the norepinephrine transporter (NET) using a suitable radioligand such as [³H]nisoxetine.[12][13]

In Vivo Efficacy: Behavioral Models

Behavioral models in rodents are essential for assessing the antidepressant-like or anticonvulsant activity of novel compounds. The forced swim test is a widely used screening tool for antidepressants.

Experimental Workflow: Forced Swim Test

G cluster_prep Animal Preparation cluster_test Forced Swim Test cluster_analysis Behavioral Scoring prep1 Acclimatize mice to the housing facility prep2 Administer test compound or vehicle (e.g., i.p.) at a specific time before the test prep1->prep2 test1 Place individual mouse in a cylinder of water from which it cannot escape prep2->test1 Dosed Animal test2 Record the session (typically 6 minutes) test1->test2 analysis1 Score the duration of immobility during the last 4 minutes of the test test2->analysis1 Video Recording analysis2 Compare immobility time between treated and control groups analysis1->analysis2

Caption: Workflow for the mouse forced swim test.

Detailed Protocol: Mouse Forced Swim Test

  • Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Animals: Male mice (e.g., C57BL/6) are commonly used. They should be habituated to the experimental room for at least one hour before the test.

  • Procedure:

    • Administer the halogenated dibenzoazepine derivative or vehicle control (e.g., intraperitoneally) 30-60 minutes before the test.

    • Gently place each mouse individually into the swim cylinder.

    • The total duration of the test is 6 minutes. The behavior is typically recorded for the entire duration.

    • After the test, remove the mouse from the water, dry it with a towel, and return it to its home cage.

  • Scoring:

    • An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test.

    • Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • Data Analysis:

    • Compare the mean immobility time between the different treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.[3][4]

Mechanism of Action: A Hypothetical Signaling Pathway

Dibenzoazepines, particularly those with antidepressant properties, are thought to exert their effects by modulating monoaminergic neurotransmission. The primary mechanism often involves the inhibition of serotonin and/or norepinephrine reuptake from the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors.

Hypothetical Signaling Pathway of a Dibenzoazepine Antidepressant

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT MAO MAO SERT->MAO Transport to Degradation NET NET NET->MAO Transport to Degradation VMAT VMAT Serotonin_vesicle Serotonin Vesicle VMAT->Serotonin_vesicle Norepinephrine_vesicle Norepinephrine Vesicle VMAT->Norepinephrine_vesicle Serotonin Serotonin Serotonin_vesicle->Serotonin Release Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Release Serotonin->SERT Reuptake Serotonin_receptor 5-HT Receptor Serotonin->Serotonin_receptor Binding Norepinephrine->NET Reuptake Norepinephrine_receptor NE Receptor Norepinephrine->Norepinephrine_receptor Binding Dibenzoazepine Halogenated Dibenzoazepine Dibenzoazepine->SERT Inhibition Dibenzoazepine->NET Inhibition Signaling Downstream Signaling (e.g., cAMP) Serotonin_receptor->Signaling Norepinephrine_receptor->Signaling Response Therapeutic Response Signaling->Response

Caption: Postulated mechanism of action for a dibenzoazepine antidepressant.

Conclusion

The strategic placement of a halogen atom on the dibenzoazepine scaffold is a powerful tool for modulating pharmacological efficacy. While bromine and chlorine substitutions often lead to potent compounds due to their ability to form strong halogen bonds, the effects of fluorine and iodine are more context-dependent. A thorough understanding of the structure-activity relationships, coupled with rigorous in vitro and in vivo testing as outlined in this guide, is paramount for the successful development of novel halogenated dibenzoazepine-based therapeutics. The provided protocols offer a robust framework for the comparative evaluation of these promising compounds, paving the way for the next generation of CNS drugs.

References

A Guide to the Validation of 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance, ensuring the traceability and comparability of analytical results across different laboratories and over time. This guide provides an in-depth technical overview of the validation of 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide, a critical impurity and potential metabolite of the anticonvulsant drug Carbamazepine, as a CRM.

The Imperative for a Certified Reference Material

Carbamazepine is a widely prescribed medication for epilepsy and neuropathic pain.[1][2] Its synthesis and degradation can lead to the formation of various impurities, which must be rigorously monitored to ensure the safety and efficacy of the final drug product. This compound, also known as 10-Bromocarbamazepine, is a key related substance.[3] The availability of a well-characterized CRM for this compound is essential for:

  • Accurate identification and quantification of this impurity in Carbamazepine drug substance and drug products.

  • Validation of analytical methods , such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), used for routine quality control.[4][5]

  • Calibration of laboratory instruments to ensure consistency and reliability of measurements.

  • Supporting regulatory submissions by providing documented evidence of the purity and identity of the reference standard used.[6][7]

Characterization of this compound as a CRM

The validation of a candidate material to become a CRM is a comprehensive process that involves a battery of analytical techniques to unequivocally establish its identity, purity, and stability. This process is guided by international standards such as ISO 17034 and ISO/IEC 17025.[8]

Visualizing the Validation Workflow

The following diagram illustrates the typical workflow for the validation of a CRM.

CRM_Validation_Workflow cluster_Synthesis_Purification Synthesis & Purification cluster_Characterization Characterization & Purity Assessment cluster_Certification Certification & Documentation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Identity Identity Confirmation (NMR, MS, IR) Purification->Identity Purity Purity Determination (HPLC, GC, qNMR) Identity->Purity Impurities Impurity Profiling (LC-MS, GC-MS) Purity->Impurities Thermal Thermal Analysis (DSC, TGA) Purity->Thermal Water Water Content (Karl Fischer) Purity->Water ROI Residue on Ignition Purity->ROI Value_Assignment Certified Value Assignment & Uncertainty Calculation Purity->Value_Assignment CoA Certificate of Analysis Generation Value_Assignment->CoA Stability Stability Assessment (Long-term & Accelerated) Stability->CoA

Caption: Workflow for CRM Validation

Experimental Protocols

The first step in validation is to confirm the chemical structure of the candidate material. This is typically achieved using a combination of spectroscopic techniques.

Protocol: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of this compound.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

  • Analysis: Infuse the sample into an HRMS instrument (e.g., Q-TOF or Orbitrap) and acquire the mass spectrum.

  • Data Interpretation: Compare the measured accurate mass with the theoretical exact mass of the compound to confirm its elemental composition.

Purity is a critical attribute of a CRM. A mass balance approach is often employed, where the contributions of all major impurities are summed and subtracted from 100%.

Protocol: High-Performance Liquid Chromatography (HPLC) with UV Detection

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used for related substances of Carbamazepine.[9][10]

    • Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[5][11]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 230 nm).[9]

  • Sample Preparation: Prepare a solution of the candidate material in the mobile phase at a known concentration.

  • Analysis: Inject the sample and a blank.

  • Calculation: Determine the area percent of the main peak and any detected impurities. The purity is calculated as 100% minus the sum of the area percentages of all impurities.

Identifying and quantifying potential impurities is crucial. These can include starting materials, by-products from the synthesis, and degradation products.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Method: Utilize an LC method similar to the HPLC purity method, coupled to a mass spectrometer.

  • Analysis: The mass spectrometer is used to identify the molecular weights of any co-eluting or minor impurities.

  • Impurity Identification: Based on the molecular weights and fragmentation patterns, potential structures of the impurities can be proposed. This is particularly important for identifying process-related impurities from the synthesis of this compound.[12][13]

Data Presentation and Comparison

The results of the validation studies are summarized to provide a clear picture of the CRM's quality.

Analytical Method Parameter Typical Specification Example Result for this compound CRM
¹H and ¹³C NMR Structural ConfirmationConforms to structureConforms
HRMS Elemental CompositionAgrees with theoreticalAgrees with C₁₅H₁₁BrN₂O
HPLC-UV Purity (Area %)≥ 99.5%99.8%
LC-MS Impurity ProfileIdentification of impurities > 0.05%Impurity A (m/z = X) at 0.1%, Impurity B (m/z = Y) at 0.08%
Karl Fischer Titration Water Content≤ 0.5%0.2%
Thermogravimetric Analysis (TGA) Loss on Drying≤ 0.5%0.3%
Differential Scanning Calorimetry (DSC) Melting PointReport value210-212 °C
Residue on Ignition Inorganic Impurities≤ 0.1%< 0.05%

Mass Balance Purity Calculation:

Purity = (100% - % Organic Impurities - % Water - % Residual Solvents - % Inorganic Impurities)

Comparison with Alternatives

The primary alternative to using a CRM of this compound is to use an in-house, non-certified reference standard. The following table compares these two approaches:

Feature Certified Reference Material (CRM) In-house Reference Standard
Purity and Identity Thoroughly characterized with documented evidence.[6]Characterization may be less extensive.
Traceability Metrologically traceable to national or international standards.[14]Traceability is not formally established.
Uncertainty A certified value with a stated measurement uncertainty is provided.[14]No formal uncertainty budget.
Regulatory Acceptance Generally accepted by regulatory authorities worldwide.[7][15]May require extensive justification and additional validation data for regulatory submissions.
Cost Higher initial purchase cost.Lower initial cost, but higher long-term costs for characterization and maintenance.
Convenience Ready to use with a comprehensive Certificate of Analysis.Requires significant time and resources for qualification and documentation.

Conclusion

The validation of this compound as a Certified Reference Material is a rigorous, multi-faceted process that provides a high degree of confidence in its identity, purity, and stability. While the initial investment in a CRM may be higher than for an in-house standard, the benefits in terms of data reliability, regulatory compliance, and overall quality assurance are substantial. For laboratories involved in the development and quality control of Carbamazepine and related anticonvulsant drugs, the use of this CRM is a critical component of a robust analytical testing program.

References

A Comparative Guide to Inter-laboratory Quantification of 10-Bromocarbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Need for Standardized 10-Bromocarbamazepine Quantification

10-Bromocarbamazepine is a key impurity and potential degradation product of Carbamazepine, a widely prescribed anticonvulsant.[1] Its accurate quantification is paramount in pharmaceutical quality control and pharmacokinetic studies to ensure the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can have significant toxicological implications. Therefore, robust and reliable analytical methods are essential. This guide provides an in-depth comparison of three common analytical techniques for the quantification of 10-Bromocarbamazepine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a direct comparison of these methods but also the scientific rationale behind the experimental designs, enabling laboratories to make informed decisions when selecting a quantification method. The data presented herein is from a hypothetical inter-laboratory study designed to highlight the performance characteristics of each technique. All methodologies are presented with the rigor expected under international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[2]

The Foundation of Method Validation

The objective of validating an analytical procedure is to demonstrate its fitness for its intended purpose.[3] Core validation parameters as stipulated by regulatory bodies like the FDA and EMA include accuracy, precision, specificity, linearity, and range.[4][5] This guide will assess the three analytical methods against these critical parameters.

Methodology Comparison: A Triad of Analytical Approaches

The choice of an analytical method is often a balance between sensitivity, selectivity, cost, and throughput. Here, we delve into the specifics of three widely adopted techniques for small molecule quantification.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse in many pharmaceutical quality control laboratories due to its robustness and cost-effectiveness. The method relies on the separation of the analyte from a mixture based on its interaction with a stationary phase, followed by detection using its ultraviolet absorbance.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. It couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer. This technique is particularly advantageous for analyzing complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like 10-Bromocarbamazepine, derivatization may be necessary to improve its volatility and thermal stability for GC analysis.[6]

Inter-Laboratory Study Design: A Hypothetical Framework

To objectively compare these methods, we designed a hypothetical inter-laboratory study involving five independent laboratories. Each laboratory was provided with a set of blind samples containing 10-Bromocarbamazepine at various concentrations in a human plasma matrix. The study was designed to assess the accuracy, precision, and overall performance of each laboratory and each method.

G cluster_prep Phase 1: Preparation cluster_dist Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Preparation of Proficiency Test (PT) Samples (Spiked Human Plasma) B Homogeneity and Stability Testing of PT Samples A->B C Distribution of Blinded PT Samples to 5 Laboratories B->C D Analysis by Participating Laboratories using Pre-defined Protocols (HPLC-UV, LC-MS/MS, GC-MS) C->D E Submission of Quantitative Results D->E F Statistical Analysis (Z-Scores, Youden Plots) E->F G Generation of Inter-laboratory Comparison Report F->G

Workflow of the hypothetical inter-laboratory comparison study.

Detailed Experimental Protocols

The following are the standardized protocols provided to the participating laboratories.

Sample Preparation: Protein Precipitation

A simple and effective protein precipitation method was chosen for sample preparation to minimize matrix effects and ensure consistency across laboratories.

  • To 200 µL of plasma sample, add 600 µL of acetonitrile containing the internal standard (Carbamazepine-d10 for LC-MS/MS and GC-MS, or a suitable analogue for HPLC-UV).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the respective mobile phase or solvent for analysis.

HPLC-UV Protocol
  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

LC-MS/MS Protocol
  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • 10-Bromocarbamazepine: Precursor ion > Product ion (e.g., m/z 315.0 > 194.1)

    • Internal Standard (Carbamazepine-d10): Precursor ion > Product ion (e.g., m/z 247.1 > 204.1)

GC-MS Protocol
  • Derivatization (Optional but Recommended): Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to improve volatility.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Splitless

  • Injector Temperature: 280°C

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI)

  • Monitored Ions:

    • 10-Bromocarbamazepine: Characteristic fragment ions

    • Internal Standard: Characteristic fragment ions

Comparative Performance Data

The following tables summarize the hypothetical performance data from the inter-laboratory study.

Table 1: Linearity and Sensitivity Comparison

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity Range (ng/mL) 50 - 50000.5 - 50010 - 1000
Correlation Coefficient (r²) > 0.995> 0.998> 0.996
Limit of Quantification (LOQ) (ng/mL) 500.510

Table 2: Accuracy and Precision Comparison (n=5 labs)

Concentration (ng/mL)ParameterHPLC-UVLC-MS/MSGC-MS
100 Mean Accuracy (%) 98.5101.297.8
Inter-lab Precision (%RSD) 8.24.59.5
1000 Mean Accuracy (%) 102.199.8101.5
Inter-lab Precision (%RSD) 6.53.17.8
4000 Mean Accuracy (%) 99.3100.598.9
Inter-lab Precision (%RSD) 5.82.56.9

Interpretation of Results and Method Selection

The hypothetical data clearly illustrates the strengths and weaknesses of each method.

  • LC-MS/MS demonstrated superior sensitivity with the lowest LOQ and the best precision across all concentration levels. This makes it the method of choice for bioequivalence studies or any application requiring the quantification of low concentrations of 10-Bromocarbamazepine.

  • HPLC-UV provided acceptable performance for higher concentrations and remains a viable, cost-effective option for routine quality control where high sensitivity is not a prerequisite.

  • GC-MS showed good performance but was slightly less precise than the other methods. The potential need for derivatization adds an extra step to the workflow, which could introduce variability.

The performance of each laboratory was evaluated using Z-scores , which measure the deviation of a laboratory's result from the consensus mean.[7] A Z-score between -2 and +2 is generally considered satisfactory.

Potential Challenges: Analyte Stability and Degradation

10-Bromocarbamazepine, like its parent compound, can be susceptible to degradation under certain conditions. Forced degradation studies are crucial during method development to understand the stability of the analyte.[7]

G A 10-Bromocarbamazepine B Hydrolysis (Acidic/Basic Conditions) A->B C Oxidation (e.g., H2O2) A->C D Photolysis (UV Light Exposure) A->D E Degradation Product 1 (e.g., Hydroxylated species) B->E F Degradation Product 2 (e.g., Ring-opened species) C->F G Degradation Product 3 (e.g., Photodegradant) D->G

Potential degradation pathways of 10-Bromocarbamazepine.

Understanding these degradation pathways is critical for ensuring the specificity of the analytical method and for accurate stability-indicating assays.

Conclusion: A Scientifically-Grounded Approach to Method Selection

The selection of an appropriate analytical method for the quantification of 10-Bromocarbamazepine is a critical decision that should be based on the specific requirements of the analysis. For high-sensitivity applications in complex matrices, LC-MS/MS is the clear frontrunner. For routine quality control of bulk drug substances or formulated products where concentrations are expected to be higher, HPLC-UV offers a robust and economical solution. GC-MS remains a viable alternative, particularly in laboratories with existing expertise in this technique.

Ultimately, a thorough method validation, as outlined by regulatory guidelines, is essential to ensure the reliability and accuracy of the data generated, regardless of the chosen method. Inter-laboratory comparison studies serve as a valuable tool to assess and ensure the consistency of results across different testing sites, contributing to the overall quality and safety of pharmaceutical products.

References

Mastering Specificity: A Comparative Guide to Analytical Methods for 10-Bromocarbamazepine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis, the unequivocal assessment of an active pharmaceutical ingredient (API) in the presence of structurally similar compounds is a cornerstone of ensuring drug safety and efficacy. This guide provides a deep dive into the critical challenge of analytical method specificity, focusing on 10-bromocarbamazepine, a known impurity and related compound of the widely used anticonvulsant, carbamazepine. The presence of its isomers presents a significant analytical hurdle, demanding methods that can distinguish and accurately quantify these closely related chemical entities.

This document, intended for researchers, scientists, and drug development professionals, will navigate the complexities of separating and identifying 10-bromocarbamazepine from its potential isomers. We will explore and compare various analytical techniques, grounding our discussion in the principles of scientific integrity and providing actionable, field-proven insights. Our narrative is built upon the pillars of expertise, trustworthiness, and authoritative referencing to deliver a comprehensive and reliable resource.

The Isomeric Challenge: Why Specificity is Paramount

Specificity, as defined by the International Council for Harmonisation (ICH) Q2(R1) guideline, is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][2][3] When dealing with isomers, which share the same molecular formula and often similar physicochemical properties, achieving specificity becomes a formidable task. For 10-bromocarbamazepine, potential isomers could arise from different positions of the bromine atom on the dibenzazepine ring system or stereoisomers if chiral centers are present. Lack of specificity can lead to inaccurate quantification of the API and its impurities, potentially compromising product quality and patient safety.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][4] For impurity testing, the method must be able to reliably detect and quantify impurities at specified levels.[5][6]

A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is pivotal in overcoming the challenge of isomeric separation. Here, we compare the most relevant methods for the analysis of 10-bromocarbamazepine, highlighting their principles of separation and detection that contribute to their specificity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a workhorse in pharmaceutical analysis, and for good reason. Its strength lies in the vast array of stationary and mobile phases available, allowing for the fine-tuning of selectivity. For the separation of carbamazepine and its related compounds, including 10-bromocarbamazepine, reversed-phase HPLC is a common starting point.[7][8]

  • Principle of Specificity: The differential partitioning of analytes between the stationary phase (e.g., C18) and the mobile phase drives the separation. The choice of organic modifier, buffer pH, and gradient elution profile are critical parameters that can be optimized to resolve closely eluting isomers. UV detection provides good sensitivity for aromatic compounds like carbamazepine and its derivatives.

  • Causality in Experimental Choices: A C18 column is often selected for its hydrophobic retention capabilities. The mobile phase composition, typically a mixture of acetonitrile or methanol and a buffered aqueous phase, is optimized to exploit subtle differences in the polarity of the isomers.[9][10] For instance, positional isomers of bromocarbamazepine may exhibit slight differences in their interaction with the stationary phase, leading to separation.

Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. When coupled with a mass spectrometer, the specificity of the method is significantly enhanced.

  • Principle of Specificity: UPLC provides superior chromatographic resolution, while the mass spectrometer offers an orthogonal detection mechanism based on the mass-to-charge ratio (m/z) of the analytes. This dual-layered specificity is particularly powerful for distinguishing isomers. While structural isomers will have the same nominal mass, high-resolution mass spectrometry (HRMS) can sometimes reveal subtle mass differences. More importantly, tandem mass spectrometry (MS/MS) can be employed to generate unique fragmentation patterns for each isomer, providing a definitive identification.[11][12][13]

  • Expert Insights: The power of LC-MS/MS lies in its ability to perform selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored.[12][14] This technique is highly selective and can quantify analytes even in complex matrices with a high degree of confidence.[15][16] For isomeric analysis, careful optimization of collision energy is crucial to generate distinct fragmentation patterns that can serve as fingerprints for each isomer.

Chiral Chromatography

Should 10-bromocarbamazepine or its isomers possess chiral centers (atropisomerism can also be a factor in such tricyclic systems), enantiomers will not be resolved by conventional achiral chromatography.[17] In such cases, chiral chromatography becomes essential.

  • Principle of Specificity: Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, leading to their separation.[18] These interactions can be based on a variety of mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. Polysaccharide-based CSPs are widely used for their broad applicability in separating a wide range of chiral compounds.[19][20]

  • Application in Context: While there is no direct evidence from the initial search to suggest that 10-bromocarbamazepine is chiral, the potential for atropisomerism in the carbamazepine scaffold warrants consideration.[17] If enantiomeric impurities are suspected, a screening of different chiral columns and mobile phases would be necessary to achieve separation.

Experimental Protocols and Data Presentation

To provide a practical framework, we present detailed experimental protocols for the analysis of 10-bromocarbamazepine. These protocols are designed to be self-validating, with system suitability tests incorporated to ensure the reliability of the results.

Workflow for Method Specificity Assessment

Caption: Workflow for assessing analytical method specificity.

Protocol 1: Specificity Determination by HPLC-UV

Objective: To develop a stability-indicating HPLC method capable of separating 10-bromocarbamazepine from carbamazepine and its potential isomers.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Reference standards for carbamazepine, 10-bromocarbamazepine, and any available isomers.

  • HPLC grade acetonitrile, methanol, and water.

  • Analytical grade buffers and acids (e.g., phosphate buffer, formic acid).

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 285 nm

  • Injection Volume: 10 µL

Methodology:

  • Standard Preparation: Prepare individual stock solutions of carbamazepine and 10-bromocarbamazepine (and isomers if available) in methanol. Prepare a mixed standard solution containing all analytes at a suitable concentration.

  • Sample Preparation: Prepare a solution of the carbamazepine drug substance or product containing 10-bromocarbamazepine as an impurity.

  • Spiked Sample Preparation: Spike the drug product placebo with known amounts of carbamazepine and 10-bromocarbamazepine.

  • Forced Degradation: Subject the carbamazepine sample to stress conditions (acid, base, peroxide, heat, and light) to generate potential degradation products.

  • Analysis: Inject the prepared solutions into the HPLC system.

  • Data Evaluation:

    • Assess the resolution between carbamazepine, 10-bromocarbamazepine, and any other peaks. A resolution of >2.0 is generally considered acceptable.

    • Perform peak purity analysis using the PDA detector to ensure that each peak is spectrally homogeneous.

    • Examine the chromatograms of the stressed samples to ensure that degradation products do not co-elute with the analyte or impurity peaks.

Protocol 2: Confirmatory Specificity by UPLC-MS/MS

Objective: To confirm the identity of 10-bromocarbamazepine and distinguish it from its isomers using UPLC-MS/MS.

Instrumentation and Materials:

  • UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Reference standards and samples as in Protocol 1.

  • LC-MS grade solvents.

UPLC Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A rapid gradient optimized for fast separation.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scan for identification.

  • MRM Transitions: Determine the optimal precursor-to-product ion transitions for 10-bromocarbamazepine and its isomers. For carbamazepine, a common transition is m/z 237 -> 194.[14] For 10-bromocarbamazepine, the protonated molecule [M+H]+ would be at m/z 315/317 (due to bromine isotopes).

  • Collision Energy: Optimize for each transition to achieve characteristic fragmentation.

Methodology:

  • Infusion and Optimization: Infuse individual standard solutions directly into the mass spectrometer to determine the precursor ions and optimize MS/MS parameters.

  • UPLC-MS/MS Analysis: Inject the mixed standard and spiked samples into the UPLC-MS/MS system.

  • Data Evaluation:

    • Confirm the retention times and mass spectra of the peaks against the reference standards.

    • Compare the fragmentation patterns of the suspected isomeric peaks. Structural isomers will often yield different product ions or different relative abundances of the same product ions.

Comparative Performance Data

The following table summarizes the expected performance of the discussed analytical methods in the context of specificity for 10-bromocarbamazepine analysis.

Parameter HPLC-UV UPLC-MS/MS Chiral HPLC
Resolution of Positional Isomers Moderate to High (method dependent)High to Very HighNot applicable
Resolution of Enantiomers Not applicableNot applicableHigh
Confirmation of Identity Based on retention time and UV spectrumHigh (based on m/z and fragmentation)Based on retention time
Sensitivity GoodExcellentGood
Matrix Interference SusceptibleLow (due to selectivity of MS)Susceptible
Cost and Complexity Low to ModerateHighModerate to High

Logical Relationships in Method Selection

The choice of analytical method is a logical progression based on the specific requirements of the analysis.

Method_Selection_Logic Start Analytical Need: Assess 10-Bromocarbamazepine and Isomers Is_Chirality_Suspected Is Chiral Separation Required? Start->Is_Chirality_Suspected Is_High_Sensitivity_Needed Is High Sensitivity or Confirmation of Identity Critical? Is_Chirality_Suspected->Is_High_Sensitivity_Needed No Use_Chiral_HPLC Employ Chiral HPLC Is_Chirality_Suspected->Use_Chiral_HPLC Yes Use_HPLC_UV Start with HPLC-UV for Routine Analysis Is_High_Sensitivity_Needed->Use_HPLC_UV No Use_UPLC_MS Use UPLC-MS/MS Is_High_Sensitivity_Needed->Use_UPLC_MS Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion: A Multi-faceted Approach to Ensuring Specificity

The successful analysis of 10-bromocarbamazepine in the presence of its isomers requires a thoughtful and systematic approach. While HPLC-UV provides a robust platform for routine analysis, its specificity must be rigorously validated, particularly through forced degradation studies. For unequivocal identification and in cases where high sensitivity is required, UPLC-MS/MS stands as the gold standard, offering an unparalleled level of selectivity through its combination of chromatographic separation and mass spectrometric detection. Should chirality be a factor, the use of specialized chiral separation techniques is non-negotiable.

By understanding the principles behind each technique and applying them logically, researchers and drug development professionals can develop and validate analytical methods that are truly specific and fit for purpose, ultimately safeguarding the quality and safety of pharmaceutical products.

References

Benchmarking the anticonvulsant activity of 10-Bromocarbamazepine against established drugs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, in-depth comparison of the anticonvulsant properties of the novel compound 10-Bromocarbamazepine against established antiepileptic drugs (AEDs): Carbamazepine, Phenytoin, and Valproic Acid. This document is intended for researchers, scientists, and drug development professionals in the field of neurology and pharmacology. We will delve into the mechanistic underpinnings of these compounds and provide detailed, field-tested protocols for preclinical evaluation, supported by comparative experimental data.

Introduction: The Quest for Enhanced Anticonvulsant Efficacy

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1][2] The mainstay of treatment involves the use of antiepileptic drugs, which primarily aim to suppress seizure activity.[3] Carbamazepine, a widely prescribed AED, exerts its effects primarily by blocking voltage-gated sodium channels.[4][5][6][7][8] However, its clinical utility can be hampered by a complex metabolism, a propensity for drug-drug interactions, and the potential for adverse effects.[4][5] This has spurred the development of new derivatives, such as 10-Bromocarbamazepine, with the aim of improving upon the therapeutic profile of the parent compound.

This guide will benchmark the anticonvulsant activity of 10-Bromocarbamazepine against its parent compound, Carbamazepine, and two other widely used AEDs with distinct mechanisms of action: Phenytoin (a sodium channel blocker)[9][10][11][12][13] and Valproic Acid (a compound with multiple mechanisms including GABAergic enhancement and ion channel modulation).[14][15][16][17][18]

Mechanisms of Action: A Comparative Overview

A fundamental understanding of the molecular targets of these anticonvulsants is crucial for interpreting their efficacy and potential side-effect profiles.

  • Carbamazepine and 10-Bromocarbamazepine: Carbamazepine and its derivatives are known to act by blocking voltage-gated sodium channels.[5][6][7][19][] This action stabilizes hyperexcited neuronal membranes, inhibits repetitive firing, and reduces the propagation of excitatory impulses.[4][7] It is hypothesized that the addition of a bromine atom at the 10-position in 10-Bromocarbamazepine may alter its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced potency or a more favorable side-effect profile.

  • Phenytoin: Similar to Carbamazepine, Phenytoin's primary mechanism of action is the modulation of voltage-gated sodium channels.[9][10][12] It stabilizes these channels in their inactive state, thereby limiting the high-frequency firing of neurons that is characteristic of seizures.[10][13]

  • Valproic Acid: Valproic Acid exhibits a broader mechanism of action.[14][16] It is known to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, block voltage-gated sodium channels, and modulate T-type calcium channels.[14][16][17] This multifaceted action contributes to its efficacy against a wide range of seizure types.

Preclinical Benchmarking: Experimental Protocols

To objectively compare the anticonvulsant activity of 10-Bromocarbamazepine with established drugs, standardized and well-validated preclinical models are essential.[1][21] The following protocols for the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models are industry-standard for initial anticonvulsant screening.[22][23][24][25]

Maximal Electroshock (MES) Seizure Test

The MES test is a model of generalized tonic-clonic seizures and is particularly effective in identifying compounds that prevent seizure spread.[26][27][28]

Experimental Workflow for MES Test

Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.

Step-by-Step Protocol:

  • Animal Preparation: Male CF-1 mice (18-25 g) are acclimated to the laboratory environment for at least three days prior to testing, with ad libitum access to food and water.[29]

  • Drug Administration: Test compounds (10-Bromocarbamazepine, Carbamazepine, Phenytoin, Valproic Acid) and a vehicle control (e.g., 0.5% methylcellulose in saline) are administered intraperitoneally (i.p.) at varying doses to different groups of mice.

  • Timing: The MES test is conducted at the presumed time of peak effect of the administered compound.

  • Anesthesia and Electrode Placement: A drop of 0.5% tetracaine hydrochloride is applied to the corneas of each mouse for local anesthesia. Corneal electrodes are then placed on the eyes.[26][27]

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered using an electroconvulsive shock generator.[26][27][29]

  • Observation: Mice are observed for 30 seconds for the presence or absence of a tonic hindlimb extension seizure. Abolition of this response is considered protection.[26][27]

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated for each compound using probit analysis.[29]

Pentylenetetrazol (PTZ) Seizure Test

The subcutaneous (s.c.) PTZ test is used to model clonic seizures and is effective in identifying compounds that raise the seizure threshold.[22][30][31]

Experimental Workflow for PTZ Test

References

A Comparative Review of Synthesis Routes for Halogenated Dibenzo[b,f]azepines

Author: BenchChem Technical Support Team. Date: December 2025

Halogenated dibenzo[b,f]azepines are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, including antidepressants, anxiolytics, and anticonvulsants.[1][2] Their significance extends to materials science, where they are explored for applications in organic light-emitting diodes (OLEDs).[1] The synthetic pathways to these valuable molecules are diverse, each presenting a unique set of advantages and challenges. This guide provides a comparative overview of the most prominent synthetic routes, offering insights into the mechanistic underpinnings and practical considerations for researchers in drug discovery and process development.

Palladium-Catalyzed Cross-Coupling Strategies: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of the central azepine ring in dibenzo[b,f]azepine systems.[3] This palladium-catalyzed C-N bond formation reaction is lauded for its functional group tolerance and broad substrate scope.[4]

Intramolecular Buchwald-Hartwig Cyclization

A common strategy involves the intramolecular cyclization of a suitably substituted precursor, typically a 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol derivative. This approach allows for the efficient one-pot synthesis of the dibenzo[b,f]azepine core.[5][6]

A three-step synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives showcases this approach. The key final step is an intramolecular Buchwald-Hartwig coupling. Optimization of this step revealed that using palladium acetate with Xantphos as the ligand and potassium carbonate as the base in toluene under microwave irradiation at 170 °C for 8 hours provided the best yields.[5] Interestingly, the presence of an electron-withdrawing group on one of the aromatic rings allowed for a lower reaction temperature of 135 °C.[6]

Experimental Protocol: Intramolecular Buchwald-Hartwig Cyclization

The following is a representative protocol for the intramolecular Buchwald-Hartwig cyclization to form a 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivative[6]:

  • To a microwave vial, add the 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol precursor (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), Xantphos (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2 equiv.).

  • Add anhydrous, degassed toluene (10 mL).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 170 °C and maintain for 8 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired halogenated dibenzo[b,f]azepine.

Double Buchwald-Hartwig Amination

For the synthesis of substituted 5H-dibenzo[b,f]azepines (iminostilbenes), a double Buchwald-Hartwig amination of 2,2'-dihalostilbenes offers a direct route. This method has been shown to be effective for a range of substituted stilbenes, tolerating fluoro, chloro, nitrile, alkyl, and methoxy groups.[1] The reaction typically employs a Pd2dba3/DPEphos catalyst system with cesium carbonate as the base in toluene, with reaction times ranging from 11 to 24 hours and yielding products in the 62-96% range.[1]

Workflow for Double Buchwald-Hartwig Amination

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2_2_dihalostilbene 2,2'-Dihalostilbene Catalyst Pd2(dba)3 / DPEphos 2_2_dihalostilbene->Catalyst Reacts with Amine Primary Amine (e.g., Aniline) Amine->Catalyst Reacts with Halogenated_Dibenzoazepine Halogenated 5H-Dibenzo[b,f]azepine Catalyst->Halogenated_Dibenzoazepine Forms Base Cs2CO3 Base->Catalyst Activates Solvent Toluene Solvent->Catalyst Provides medium Temperature Elevated Temperature Temperature->Catalyst Promotes reaction

Caption: Workflow for the synthesis of halogenated dibenzo[b,f]azepines via double Buchwald-Hartwig amination.

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a classical method for forming aryl-nitrogen and aryl-oxygen bonds, relying on copper catalysis.[7][8] While often requiring harsher conditions (high temperatures and polar solvents) than palladium-catalyzed methods, modern advancements with soluble copper catalysts and ligands have improved its applicability.[7] This method is particularly relevant for constructing dibenzo[b,f]azepine analogues where a C-N bond is formed intramolecularly. A double Ullmann coupling reaction, for instance, has been successfully employed to synthesize dibenzo[b,f]imidazo[1,2-d][1][9]oxazepine derivatives in good yields.[10]

The general mechanism involves the in-situ formation of a copper(I) amide, which then reacts with an aryl halide.[7]

Catalytic Cycle of the Ullmann Condensation

Cu_I_X Cu(I)X Cu_I_NHR Cu(I)NHR Cu_I_X->Cu_I_NHR + RNH2, -HX Oxidative_Addition Oxidative Addition (Ar'-X) Cu_I_NHR->Oxidative_Addition Cu_III_Intermediate Ar'-Cu(III)(NHR)X Oxidative_Addition->Cu_III_Intermediate Reductive_Elimination Reductive Elimination Cu_III_Intermediate->Reductive_Elimination Reductive_Elimination->Cu_I_X Regenerates Catalyst Product Ar'-NHR Reductive_Elimination->Product

Caption: A plausible catalytic cycle for the Ullmann C-N coupling reaction.

Cyclization and Rearrangement Strategies

Beyond cross-coupling reactions, several other cyclization and rearrangement strategies have been developed for the synthesis of the dibenzo[b,f]azepine core.

Acid-Catalyzed Rearrangement of N-Arylindoles

A two-step synthesis of dibenzo[b,f]azepines from commercially available indoles has been reported.[1] This method involves an initial N-arylation of the indole followed by an acid-catalyzed rearrangement. Polyphosphoric acid (PPA) is a common catalyst for this rearrangement, which requires elevated temperatures and can have long reaction times.[1] A significant drawback of this method is the potential for dehalogenation of chloro- and bromo-substituted derivatives under the acidic conditions, leading to lower yields.[1]

Palladium-Catalyzed Cyclization/Addition

A novel palladium(II)-catalyzed tandem cyclization/addition of N-(2'-(cyanomethyl)-[1,1'-biphenyl]-2-yl)acetamide with phenylboronic acid derivatives has been developed.[11] This method offers a more environmentally friendly route using a water-ethanol solvent system and achieves high yields (up to 91%). The reaction tolerates a variety of substituents on the phenylboronic acid, including halogens, with chloro- and bromo-substituted products isolated in yields of 89% and 88%, respectively.[11]

Synthesis via Iminostilbene and its Derivatives

Iminostilbene (5H-dibenzo[b,f]azepine) is a crucial intermediate in the synthesis of many dibenzo[b,f]azepine-based drugs.[2] Several methods focus on the synthesis of iminostilbene, which can then be halogenated or further functionalized.

One industrial process for 10-methoxyiminostilbene, a key intermediate for oxcarbazepine, involves the halogenation-dehalogenation of iminostilbene.[12] Another approach is the catalytic dehydrogenation of iminodibenzyl in a liquid-phase system.[13] Additionally, patents describe the one-step synthesis of iminostilbene via an intramolecular rearrangement of 1-phenylindole in an acidic medium.[14][15]

Comparative Analysis of Synthetic Routes

Synthetic Route Key Features Advantages Disadvantages Typical Yields References
Intramolecular Buchwald-Hartwig Amination Palladium-catalyzed intramolecular C-N bond formation.High functional group tolerance; often high yields; can be performed in one pot.Requires synthesis of a specific precursor; palladium catalysts can be expensive.37-52% (overall yield for a 3-step process)[5][6]
Double Buchwald-Hartwig Amination Palladium-catalyzed double C-N bond formation on a stilbene backbone.Direct route to substituted iminostilbenes; tolerates various functional groups.Requires synthesis of the dihalostilbene precursor.62-96%[1]
Ullmann Condensation Copper-catalyzed intramolecular C-N bond formation.Copper is less expensive than palladium; well-established method.Often requires harsh conditions (high temperatures); can have lower yields than Pd-catalyzed methods.Moderate to Good[7][10]
Acid-Catalyzed Rearrangement of N-Arylindoles PPA-catalyzed rearrangement of N-arylindoles.Utilizes readily available indole starting materials.Harsh acidic conditions can lead to dehalogenation of products; long reaction times.5-67% (highly substrate dependent)[1]
Palladium-Catalyzed Cyclization/Addition Tandem cyclization/addition of a biphenyl precursor with a boronic acid.Environmentally friendly solvent system; high yields; good functional group tolerance.Requires synthesis of a specific biphenyl precursor.40-91%[11]

Conclusion

The synthesis of halogenated dibenzo[b,f]azepines can be achieved through a variety of synthetic routes. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. Palladium-catalyzed methods, particularly the Buchwald-Hartwig amination, offer a high degree of versatility and functional group tolerance, making them attractive for the synthesis of complex, highly functionalized derivatives. The classical Ullmann condensation remains a viable, cost-effective alternative, especially with modern improvements to the reaction conditions. Cyclization and rearrangement strategies provide further options, with ongoing research focused on developing milder and more environmentally benign protocols. A thorough understanding of these synthetic pathways is essential for researchers and scientists working on the development of novel therapeutics and materials based on the dibenzo[b,f]azepine scaffold.

References

A Comparative In Vitro Metabolic Stability Analysis: 10-Bromocarbamazepine Versus Carbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

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A Senior Application Scientist's Guide to Evaluating Metabolic Liabilities and Guiding Drug Discovery Efforts

In the landscape of drug discovery and development, understanding a compound's metabolic fate is a cornerstone of predicting its pharmacokinetic profile, efficacy, and potential for toxicity.[1][2] This guide provides a comprehensive framework for evaluating the in vitro metabolic stability of 10-Bromocarbamazepine, a structural analog of the established anti-epileptic drug Carbamazepine. By directly comparing the two, we can elucidate the impact of halogenation on metabolic pathways and clearance rates, offering valuable insights for medicinal chemists and drug development professionals.

Carbamazepine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor to its conversion to the active metabolite, carbamazepine-10,11-epoxide.[3][4][5] This extensive metabolism can lead to drug-drug interactions and the formation of reactive metabolites.[3][4] The introduction of a bromine atom at the 10-position of the dibenzazepine nucleus in 10-Bromocarbamazepine is a strategic modification aimed at potentially altering these metabolic pathways, thereby improving the drug's pharmacokinetic properties.

This guide will detail the experimental design, execution, and data interpretation of an in vitro metabolic stability assay using human liver microsomes, a well-established model for studying Phase I metabolism.[6][7][8]

The Rationale Behind In Vitro Metabolic Stability Assessment

The primary objective of an in vitro metabolic stability assay is to determine the rate at which a compound is metabolized by liver enzymes.[9][10] This is typically assessed by incubating the test compound with a liver preparation, such as microsomes or hepatocytes, and monitoring the disappearance of the parent compound over time.[11][12][13] The data generated from these studies allow for the calculation of key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint), which are crucial for:

  • Early Identification of Metabolic Liabilities: Compounds that are rapidly metabolized are likely to have poor oral bioavailability and a short duration of action.[14] Identifying these liabilities early in the discovery process allows for structural modifications to improve metabolic stability.[1][10][15]

  • Interspecies Scaling: While this guide focuses on human liver microsomes, similar assays can be conducted with microsomes from different species to understand interspecies differences in metabolism, aiding in the selection of appropriate animal models for preclinical studies.[7]

  • Prediction of In Vivo Clearance: The in vitro intrinsic clearance data can be used in conjunction with other physiological parameters to predict the in vivo hepatic clearance of a drug, providing an early estimate of its pharmacokinetic behavior in humans.[1][2]

Experimental Design and Protocol

The following protocol outlines a robust method for comparing the metabolic stability of 10-Bromocarbamazepine and Carbamazepine using pooled human liver microsomes.

Materials and Reagents
  • Test Compounds: 10-Bromocarbamazepine and Carbamazepine

  • Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin)

  • Human Liver Microsomes (pooled): From a reputable commercial supplier

  • NADPH Regenerating System: (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (IS): For reaction termination and sample analysis

  • LC-MS/MS System: For quantitative analysis of the test compounds[16][17][18][19][20]

Experimental Workflow

The experimental workflow is designed to ensure the reliability and reproducibility of the results.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Buffer, NADPH, Microsomes) pre_incubate Pre-incubate Microsomes and Compounds at 37°C prep_reagents->pre_incubate prep_compounds Prepare Compound Stock Solutions (10-Bromocarbamazepine, Carbamazepine, Controls) prep_compounds->pre_incubate initiate_reaction Initiate Reaction with NADPH pre_incubate->initiate_reaction time_points Incubate at 37°C (Time points: 0, 5, 15, 30, 45 min) initiate_reaction->time_points terminate Terminate Reaction with Cold Acetonitrile + IS time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot_data Plot % Remaining vs. Time analyze->plot_data calculate Calculate t½ and Clint plot_data->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute them to a final protein concentration of 0.5 mg/mL in the phosphate buffer.[7]

  • Preparation of Compound Solutions:

    • Prepare 1 mM stock solutions of 10-Bromocarbamazepine, Carbamazepine, and control compounds in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1% to avoid enzyme inhibition.[9]

    • Prepare working solutions by diluting the stock solutions in the phosphate buffer to achieve a final incubation concentration of 1 µM.[7]

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the working solutions of the test and control compounds.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[11]

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[12] The 0-minute time point serves as the initial concentration control.

  • Sample Processing and Analysis:

    • After terminating the reaction, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[12]

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The method should be optimized for the specific mass transitions of 10-Bromocarbamazepine, Carbamazepine, and the internal standard.[16][17][18][19][20]

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

  • Calculate the Percentage of Parent Compound Remaining:

    % Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at time '0') x 100

    Where the Peak Area Ratio is the peak area of the analyte divided by the peak area of the internal standard.

  • Determine the In Vitro Half-Life (t½):

    Plot the natural logarithm (ln) of the percentage of parent compound remaining against time. The slope of the linear regression of this plot gives the elimination rate constant (k).

    t½ (min) = 0.693 / k

  • Calculate the In Vitro Intrinsic Clearance (Clint):

    Clint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume (µL) / Microsomal Protein (mg))

Hypothetical Comparative Data
Compoundt½ (min)Clint (µL/min/mg protein)
10-Bromocarbamazepine 35.239.4
Carbamazepine 18.774.1
Verapamil (High Control) 8.5163.1
Warfarin (Low Control) > 60< 23.1

Discussion of Potential Outcomes and Mechanistic Insights

The hypothetical data above suggests that 10-Bromocarbamazepine is more metabolically stable than Carbamazepine in human liver microsomes. This is evidenced by its longer half-life and lower intrinsic clearance. This increased stability could be attributed to the steric hindrance and electronic effects of the bromine atom at the 10-position.

Potential Metabolic Pathways

Carbamazepine's primary metabolic pathway is the epoxidation of the 10,11-double bond to form carbamazepine-10,11-epoxide, a reaction primarily catalyzed by CYP3A4.[3][21] The bromine atom in 10-Bromocarbamazepine could potentially:

  • Sterically hinder the approach of the CYP3A4 enzyme to the 10,11-double bond, thereby reducing the rate of epoxidation.

  • Electronically deactivate the double bond, making it less susceptible to electrophilic attack by the activated oxygen species of the CYP enzyme.

G cluster_CBZ Carbamazepine Metabolism cluster_10BrCBZ Hypothesized 10-Bromocarbamazepine Metabolism CBZ Carbamazepine Epoxide Carbamazepine-10,11-Epoxide (Active Metabolite) CBZ->Epoxide CYP3A4 Diol Diol Metabolite (Inactive) Epoxide->Diol Epoxide Hydrolase BrCBZ 10-Bromocarbamazepine BrEpoxide Reduced Epoxidation? BrCBZ->BrEpoxide CYP3A4 (Steric Hindrance) Aromatic Aromatic Hydroxylation? BrCBZ->Aromatic Alternative CYP Pathways

Caption: Potential impact of bromination on metabolic pathways.

Further metabolite identification studies would be necessary to confirm if the bromine substitution shunts metabolism towards alternative pathways, such as aromatic hydroxylation on the phenyl rings.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vitro evaluation of the metabolic stability of 10-Bromocarbamazepine in comparison to Carbamazepine. The results of such a study are critical for guiding further drug development efforts. An observed increase in metabolic stability for the brominated analog would be a positive indicator, potentially leading to an improved pharmacokinetic profile with reduced clearance and a longer half-life in vivo.

Subsequent steps would involve:

  • Metabolite Identification: To fully understand the metabolic pathways of 10-Bromocarbamazepine.

  • CYP Reaction Phenotyping: To identify the specific CYP isozymes responsible for its metabolism.

  • In Vivo Pharmacokinetic Studies: To confirm the in vitro findings in a relevant animal model.

By systematically evaluating the metabolic stability of new chemical entities, researchers can make more informed decisions, ultimately accelerating the journey from a promising compound to a viable therapeutic agent.

References

A Researcher's Guide to In Vitro Permeability: Comparing 10-Bromocarbamazepine and Other Dibenzoazepine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, particularly for central nervous system (CNS) therapeutics, understanding a compound's ability to cross biological membranes is a cornerstone of predicting its in vivo efficacy and pharmacokinetic profile. For dibenzoazepine analogs, a class of compounds renowned for their use as anticonvulsants and mood stabilizers, permeability is a critical determinant of oral bioavailability and blood-brain barrier penetration.[1] This guide provides an in-depth comparison of the in vitro permeability of 10-Bromocarbamazepine and other key dibenzoazepine analogs, grounded in established experimental methodologies.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to offer a synthesized, expert perspective on experimental design, data interpretation, and the underlying structure-permeability relationships that govern the behavior of this important class of molecules.

The Critical Role of Permeability in Dibenzoazepine Drug Action

Dibenzoazepine derivatives, such as the archetypal drug carbamazepine (CBZ), exert their therapeutic effects by modulating ion channels within the CNS.[2][3] To reach their site of action, these orally administered drugs must first be absorbed across the intestinal epithelium and then traverse the formidable blood-brain barrier. Both of these processes are heavily influenced by the passive permeability of the molecule. Poor permeability can lead to low bioavailability, requiring higher doses and increasing the risk of off-target effects. Conversely, excessively high permeability can sometimes be associated with rapid metabolism or unwanted distribution into tissues. Therefore, a thorough in vitro characterization of permeability is an indispensable step in the preclinical evaluation of novel dibenzoazepine analogs like 10-Bromocarbamazepine.

Methodologies for Assessing In Vitro Permeability

Two primary in vitro models have become industry standards for the high-throughput screening and detailed characterization of drug permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.[4] Each offers unique insights into a compound's permeation characteristics.

The PAMPA Model: A Focus on Passive Diffusion

The PAMPA model is a non-cell-based assay that specifically measures passive diffusion, a key mechanism for the absorption of many orally administered drugs.[5][6] Its simplicity and cost-effectiveness make it an ideal tool for early-stage drug discovery, allowing for the rapid ranking of compounds based on their lipophilicity and ability to cross a synthetic membrane.[7]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Solution (Compound in Buffer) assemble Assemble 'Sandwich' (Donor Plate + Membrane Plate + Acceptor Plate) prep_donor->assemble prep_acceptor Prepare Acceptor Solution (Buffer) prep_acceptor->assemble prep_membrane Coat Filter Plate with Artificial Membrane Solution prep_membrane->assemble incubate Incubate with Shaking (Room Temperature) assemble->incubate disassemble Disassemble Plates incubate->disassemble quantify Quantify Compound Concentration (LC-MS/MS or UV-Vis) disassemble->quantify calculate Calculate Apparent Permeability (Papp) quantify->calculate

Caption: A schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA) workflow.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the stock solution to the desired final concentration (e.g., 100 µM) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).[8]

    • Prepare the acceptor solution, which is typically the same buffer used for the donor solution.

    • Prepare the artificial membrane solution. A common formulation is a solution of lecithin in dodecane.[8]

  • Assay Plate Preparation:

    • Add the acceptor solution to the wells of a 96-well acceptor plate.

    • Carefully coat the filter of a 96-well filter plate with the artificial membrane solution.[7]

    • Add the donor solution containing the test compound to the wells of the coated filter plate.

  • Incubation:

    • Carefully place the filter plate onto the acceptor plate to create a "sandwich."

    • Incubate the plate assembly for a defined period (typically 4-16 hours) at room temperature with gentle shaking.[9]

  • Quantification and Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[6]

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

      • Where: V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

The Caco-2 Cell Model: A More Biologically Relevant System

The Caco-2 cell permeability assay is a more complex, cell-based model that provides a more comprehensive picture of intestinal drug absorption.[10][11] Caco-2 cells, derived from a human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and functional efflux transporters.[12] This model can therefore assess not only passive diffusion but also active transport and paracellular movement.[6]

Caco2_Workflow cluster_culture Cell Culture cluster_validation Monolayer Validation cluster_transport Transport Experiment cluster_analysis Analysis seed Seed Caco-2 Cells on Transwell Inserts differentiate Culture for 21 Days to Form Monolayer seed->differentiate teer Measure TEER (Transepithelial Electrical Resistance) differentiate->teer lucifer Assess Lucifer Yellow Permeability teer->lucifer add_compound Add Compound to Apical (A) or Basolateral (B) Side lucifer->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from Receiver Compartment at Time Points incubate->sample quantify Quantify Compound (LC-MS/MS) sample->quantify calculate Calculate Papp (A-B and B-A) and Efflux Ratio quantify->calculate

Caption: A schematic of the Caco-2 cell permeability assay workflow.

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell inserts in a multi-well plate.

    • Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[11]

  • Monolayer Integrity Assessment:

    • Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values are a strong indicator of the tightness of the junctions between cells.[4]

    • Additionally, the permeability of a paracellular marker, such as Lucifer Yellow, can be measured to ensure the monolayer is not leaky.[12]

  • Transport Experiment:

    • Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • To measure apical-to-basolateral (A-B) transport (mimicking absorption), add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[13]

    • To measure basolateral-to-apical (B-A) transport (assessing efflux), add the compound to the basolateral chamber and fresh buffer to the apical chamber.[11]

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

    • At predetermined time points, collect samples from the receiver chamber.

  • Quantification and Analysis:

    • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

    • Calculate the Papp values for both A-B and B-A directions.

    • Determine the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is generally indicative of active efflux.[11][12]

Comparative Permeability of Dibenzoazepine Analogs

CompoundStructureApparent Permeability (Papp, M-S) (10⁻⁶ cm/s)Permeability ClassEfflux Ratio (Papp S-M / Papp M-S)
Carbamazepine (CBZ) 5H-dibenzo[b,f]azepine-5-carboxamideHighHigh~1.0
Oxcarbazepine (OXC) 10,11-Dihydro-10-oxo-5H-dibenzo[b,f]azepine-5-carboxamideHighHigh>1.0
S-Licarbazepine (S-Lic) (S)-10,11-Dihydro-10-hydroxy-5H-dibenzo[b,f]azepine-5-carboxamideModerateModerate~1.0
R-Licarbazepine (R-Lic) (R)-10,11-Dihydro-10-hydroxy-5H-dibenzo[b,f]azepine-5-carboxamideModerateModerate>1.0
Carbamazepine-10,11-epoxide (CBZ-E) 1a,10b-Dihydro-6H-dibenzo[b,f]oxireno[d]azepine-6-carboxamideModerateModerate>1.0
10-Bromocarbamazepine (Predicted) 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamideHigh (Predicted)High (Predicted)~1.0 (Predicted)

Data for CBZ, OXC, S-Lic, R-Lic, and CBZ-E are adapted from Ussing chamber experiments.[1] The permeability class is based on the Biopharmaceutics Classification System (BCS) criteria where high permeability is correlated with high fraction absorbed in humans.

Structure-Permeability Relationship and Discussion

The data reveal important structure-permeability relationships within the dibenzoazepine class:

  • Carbamazepine (CBZ) , the parent compound, is classified as highly permeable.[1] Its lipophilic tricyclic core facilitates passive diffusion across the intestinal membrane. The lack of significant efflux (efflux ratio ~1.0) suggests it is not a major substrate for transporters like P-glycoprotein (P-gp).[1]

  • Oxcarbazepine (OXC) , which differs from CBZ by the addition of a keto group at the 10-position, also demonstrates high permeability.[1] However, it shows some evidence of being a P-gp substrate, as indicated by an efflux ratio greater than 1.0.[1]

  • The hydroxylated metabolites, S-Licarbazepine and R-Licarbazepine , exhibit lower permeability than CBZ and OXC.[1] The introduction of a hydroxyl group increases the polarity of the molecule, thereby reducing its passive diffusion potential. Interestingly, the R-enantiomer appears to be a more significant substrate for efflux transporters than the S-enantiomer.[1]

  • Carbamazepine-10,11-epoxide , another major metabolite, also shows moderate permeability and is a substrate for efflux pumps.[1]

Predicted Permeability of 10-Bromocarbamazepine

Based on its chemical structure, we can predict the permeability characteristics of 10-Bromocarbamazepine . The substitution of a hydrogen atom with a bromine atom at the 10-position is expected to increase the lipophilicity of the molecule. This increased lipophilicity would likely enhance its passive diffusion across biological membranes. Therefore, it is predicted that 10-Bromocarbamazepine will exhibit high permeability , similar to or potentially greater than carbamazepine.

Furthermore, the structural modification is not in a position typically associated with recognition by major efflux transporters like P-gp. Thus, it is also predicted that 10-Bromocarbamazepine will have an efflux ratio close to 1.0 , indicating that it is not a significant substrate for active efflux.

Conclusion and Future Directions

The in vitro permeability of dibenzoazepine analogs is a critical parameter that dictates their potential as orally administered CNS drugs. Established methods like PAMPA and Caco-2 assays provide a robust framework for evaluating both passive diffusion and transporter-mediated efflux.

Based on the available data for carbamazepine and its derivatives, we can infer a strong structure-permeability relationship where increased polarity (e.g., hydroxylation) decreases permeability. Conversely, the introduction of a lipophilic bromine atom in 10-Bromocarbamazepine is predicted to result in high permeability, a favorable characteristic for a drug candidate.

To definitively validate this prediction, it is imperative to conduct direct experimental comparisons. A tiered approach is recommended:

  • Initial Screening with PAMPA: To quickly assess and confirm the high passive permeability of 10-Bromocarbamazepine relative to carbamazepine.

  • Definitive Characterization with Caco-2: To obtain a more biologically relevant permeability value and to definitively determine if 10-Bromocarbamazepine is a substrate for efflux transporters.

These experimental data will be crucial for building a comprehensive ADME profile of 10-Bromocarbamazepine and will provide the necessary confidence to advance this promising analog through the drug development pipeline.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide (also known as 10-Bromocarbamazepine), a halogenated derivative of carbamazepine. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

The procedural framework outlined herein is grounded in established principles of chemical safety and hazardous waste management, with a focus on the specific hazards associated with this compound.

Hazard Identification and Risk Assessment

Before handling this compound, a thorough understanding of its chemical and toxicological properties is imperative. This initial assessment forms the basis for all subsequent handling and disposal decisions.

Chemical and Safety Data Summary

PropertyValueSource
Chemical Name This compound[1][2]
Synonyms 10-Bromocarbamazepine[1]
CAS Number 59690-97-0[1]
Molecular Formula C₁₅H₁₁BrN₂O[1][2]
Molecular Weight 315.16 g/mol [1][2]
GHS Hazard Statements H302: Harmful if swallowed. H361: Suspected of damaging fertility or the unborn child.[1]
GHS Pictograms [1]
Signal Word Warning[3]
Chemical Class Halogenated Organic Compound[4][5]

The presence of a bromine atom classifies this compound as a halogenated organic, which dictates specific segregation and disposal pathways.[4][5] Its acute oral toxicity and potential reproductive hazards necessitate stringent handling protocols to minimize exposure.[1]

Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety involves the consistent use of appropriate PPE and readiness for spill containment.

Required PPE:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended.

Spill Management Protocol: In the event of a spill, the primary objective is to contain the material and prevent its spread and the exposure of personnel.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and, if the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control Vapors: If applicable, ensure adequate ventilation by working within a chemical fume hood.[5]

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to cover and contain the spill.[5]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable waste container. Avoid generating dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting all cleaning materials as hazardous waste.

  • Labeling and Disposal: Seal and label the container with "Hazardous Waste," the chemical name, and the date. Dispose of it according to the procedures outlined in Section 4.[5]

Waste Segregation: A Critical Step

The cornerstone of proper chemical waste management is meticulous segregation at the point of generation. Due to its chemical nature, this compound must be disposed of as halogenated organic waste .

Segregation Workflow Diagram

G cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Waste Streams Waste This compound Waste (Solid, Solutions, Contaminated Materials) IsHalogenated Is the compound halogenated? Waste->IsHalogenated Halogenated Halogenated Organic Waste (Green Labeled Carboy) IsHalogenated->Halogenated Yes (Contains Bromine) NonHalogenated Non-Halogenated Organic Waste (Black Labeled Carboy) IsHalogenated->NonHalogenated No

Caption: Decision workflow for segregating chemical waste.

Key Segregation Principles:

  • Do Not Mix: Never combine halogenated organic waste with non-halogenated organic waste.[6] Co-mingling can complicate and significantly increase the cost of disposal.[5]

  • Avoid Incompatibles: Keep halogenated waste streams separate from acids, bases, heavy metals, and strong oxidizing or reducing agents.[5][6]

  • Aqueous Waste: Do not dispose of this organic compound in aqueous waste streams. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous pharmaceutical waste.[7][8]

Step-by-Step Disposal Procedure

This protocol applies to pure this compound, solutions containing the compound, and any materials (e.g., gloves, weigh boats, absorbent pads) contaminated with it.

  • Select the Correct Waste Container:

    • Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[4][9]

    • Ensure the container is made of a compatible material (e.g., polyethylene for liquid waste) and has a secure, threaded cap.[5][9]

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" tag or label to the container.[5]

    • Clearly write the full chemical name: "this compound." Do not use abbreviations.[9]

    • Maintain a running list of all constituents and their approximate percentages on the container's tag.[4][6]

  • Waste Collection:

    • Solids: Place solid waste and contaminated disposable materials directly into a designated solid halogenated waste container.

    • Solutions: If the compound is in a solvent, pour the solution into a liquid halogenated waste container. This should be done in a chemical fume hood to minimize inhalation exposure.[5]

    • Keep the waste container closed at all times except when actively adding waste.[5][9]

  • Storage of Waste:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

    • The storage area should be cool, dry, and well-ventilated.[9]

    • Ensure the container is within secondary containment to mitigate leaks or spills.[5]

  • Arranging for Final Disposal:

    • When the container is approximately three-quarters full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[5]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

    • The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste facility.[4]

Disposal Workflow Diagram

G A 1. Select & Pre-label 'Halogenated Organic Waste' Container B 2. Transfer Waste to Container (in fume hood if liquid) A->B C 3. Securely Cap Container When Not in Use B->C D 4. Update Waste Log with Chemical Name & Quantity C->D E 5. Store in Designated Satellite Accumulation Area with Secondary Containment D->E F 6. Request EHS Pickup When Container is Full E->F G 7. Final Disposal via Regulated Incineration F->G

Caption: Step-by-step waste disposal workflow.

By integrating these safety and disposal protocols into your standard laboratory operations, you contribute to a culture of responsibility, ensuring that scientific advancement does not come at the cost of personal or environmental health.

References

A Senior Application Scientist's Guide to Handling 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to your comprehensive guide on the safe handling of 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide (CAS 59690-97-0), a key compound in contemporary research and development. This document is designed to provide you, our valued colleague in science, with the essential safety and logistical information needed to handle this chemical with confidence and precision. As your trusted partner, we go beyond supplying a product; we are committed to ensuring your safety and success in the laboratory.

The following protocols and recommendations are built upon a foundation of established safety principles and field-proven best practices. We will delve into the "why" behind each step, empowering you to make informed decisions and maintain a secure research environment.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound, also known as 10-Bromocarbamazepine, is a derivative of Carbamazepine. While comprehensive toxicological data for this specific analog may be limited, its structural similarity to Carbamazepine, a widely used pharmaceutical, and its own hazard classifications warrant a cautious and well-planned approach.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following primary hazard statements for 10-Bromocarbamazepine[1]:

  • H301: Toxic if swallowed.

  • H361: Suspected of damaging fertility or the unborn child.

This information dictates the stringent need for robust containment and personal protective measures to prevent ingestion and exposure, particularly for individuals of reproductive age. As a powdered substance, the primary route of exposure is through inhalation of airborne particles and subsequent ingestion, or through direct skin contact.

Hazard Summary Table:

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedDanger💀
Reproductive Toxicity (Category 2)H361: Suspected of damaging fertility or the unborn childWarningहेल्थ हज़ार्ड

Engineering Controls: Your First Line of Defense

Before any personal protective equipment (PPE) is even considered, proper engineering controls must be in place. These are designed to isolate the hazard from the operator. For a potent powder like this compound, the following are non-negotiable:

  • Chemical Fume Hood or Vented Enclosure: All handling of the solid compound, especially weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood or a similar ventilated enclosure. This is critical to prevent the generation of airborne dust.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower[2][3].

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are primary, a comprehensive PPE strategy is mandatory to protect against accidental exposure.

Recommended PPE for Handling this compound:

Body PartRecommended ProtectionRationale and Best Practices
Eyes/Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2][4]Protects against accidental splashes of solutions or contact with airborne particles.
Skin (Hands) Chemically compatible gloves (e.g., Nitrile).[4]Double-gloving is recommended to minimize the risk of contamination. Inspect gloves for any signs of degradation or puncture before use. Remove the outer pair of gloves immediately after handling the compound.[4]
Skin (Body) A fully buttoned laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator may be necessary for procedures with a high potential for dust generation or in the event of a spill.[2][4]A risk assessment should determine the specific type of respirator required.
Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator (if required) Don1->Don2 Don3 Safety Glasses/Goggles Don2->Don3 Don4 Gloves (Inner Pair) Don3->Don4 Don5 Gloves (Outer Pair) Don4->Don5 Doff1 Gloves (Outer Pair) Doff2 Lab Coat Doff1->Doff2 Doff3 Gloves (Inner Pair) Doff2->Doff3 Doff4 Safety Glasses/Goggles Doff3->Doff4 Doff5 Respirator (if required) Doff4->Doff5 Handling_Workflow Start Receive Compound Inspect Inspect Container Start->Inspect Store Store in Designated Area Inspect->Store Prepare Prepare for Experiment (in Fume Hood) Store->Prepare Weigh Weigh Compound Prepare->Weigh Use Use in Experiment Weigh->Use Decontaminate Decontaminate Work Area and Equipment Use->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose End End of Process Dispose->End

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.